3-O-Methyl-N-acetyl-D-glucosamine
Descripción
Propiedades
IUPAC Name |
N-[(3R,4R,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO6/c1-4(12)10-6-8(15-2)7(13)5(3-11)16-9(6)14/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7-,8-,9?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGSBXSSPNINRW-VARJHODCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692824 | |
| Record name | 2-Acetamido-2-deoxy-3-O-methyl-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94825-74-8 | |
| Record name | 2-Acetamido-2-deoxy-3-O-methyl-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-O-Methyl-N-acetyl-D-glucosamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-O-Methyl-N-acetyl-D-glucosamine (3-O-Me-GlcNAc) is a synthetic monosaccharide derivative that serves as a potent and specific inhibitor of N-acetyl-D-glucosamine (GlcNAc) kinase. By targeting a key enzyme in the hexosamine biosynthetic pathway (HBP), 3-O-Me-GlcNAc provides a valuable chemical tool for investigating the roles of O-linked N-acetylglucosamine (O-GlcNAc) modification in various cellular signaling pathways. This technical guide provides a comprehensive overview of 3-O-Me-GlcNAc, including its chemical properties, a detailed synthesis protocol, its mechanism of action, experimental procedures for assessing its inhibitory activity, and its application in studying cellular signaling.
Introduction
The post-translational modification of proteins with O-GlcNAc is a dynamic and ubiquitous process that plays a crucial role in regulating a wide array of cellular functions, including signal transduction, transcription, and metabolism.[1] The addition and removal of O-GlcNAc are catalyzed by O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), respectively. The donor substrate for OGT is UDP-N-acetylglucosamine (UDP-GlcNAc), the end product of the hexosamine biosynthetic pathway (HBP). Dysregulation of O-GlcNAcylation has been implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[2]
This compound is a valuable tool for studying the functional consequences of altered HBP flux and O-GlcNAcylation. By inhibiting GlcNAc kinase, 3-O-Me-GlcNAc effectively blocks the salvage pathway of GlcNAc metabolism, thereby reducing the intracellular pool of UDP-GlcNAc and consequently decreasing overall O-GlcNAcylation levels. This allows for the controlled investigation of the downstream effects on various signaling cascades.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 2-(Acetylamino)-2-deoxy-3-O-methyl-D-glucose |
| Synonyms | 3-O-Methyl-GlcNAc |
| CAS Number | 94825-74-8 |
| Molecular Formula | C₉H₁₇NO₆ |
| Molecular Weight | 235.23 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and methanol |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available N-acetyl-D-glucosamine. The following protocol is a composite of established synthetic routes.[3][4]
Experimental Protocol: Synthesis
Step 1: Protection of the anomeric hydroxyl group
-
Dissolve N-acetyl-D-glucosamine in a suitable solvent such as methanol.
-
Add a catalytic amount of a strong acid (e.g., HCl).
-
React with an appropriate protecting group reagent, such as benzyl alcohol, to form the corresponding glycoside.
-
Purify the product by crystallization or column chromatography.
Step 2: Formation of an oxazoline intermediate
-
Treat the protected N-acetyl-D-glucosamine with anhydrous ferric chloride in acetone. This will facilitate the formation of an oxazoline ring, which also protects the C1 and C2 positions.[3]
Step 3: Methylation of the 3-hydroxyl group
-
Dissolve the oxazoline intermediate in a suitable aprotic solvent (e.g., THF or DMF).
-
Add a strong base, such as sodium hydride (NaH), to deprotonate the free 3-hydroxyl group.
-
Add methyl iodide (MeI) to the reaction mixture. The methyl group will be added to the 3-position via a Williamson ether synthesis.
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Purify the methylated product by column chromatography.
Step 4: Hydrolysis of the oxazoline and deprotection
-
Dissolve the methylated intermediate in a mixture of water and a miscible organic solvent like THF.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA), to hydrolyze the oxazoline ring.[3]
-
If a benzyl protecting group was used in Step 1, it can be removed by catalytic hydrogenation (e.g., using Pd/C under a hydrogen atmosphere).
-
Neutralize the reaction mixture and purify the final product, this compound, by crystallization or column chromatography.
Mechanism of Action and Biological Activity
This compound primarily functions as a competitive inhibitor of N-acetylglucosamine kinase (NAGK).[5] NAGK is a key enzyme in the salvage pathway of the HBP, responsible for phosphorylating intracellular GlcNAc to GlcNAc-6-phosphate, a precursor for UDP-GlcNAc synthesis. By blocking this step, 3-O-Me-GlcNAc reduces the cellular pool of UDP-GlcNAc, leading to a decrease in global O-GlcNAcylation of proteins.
Additionally, 3-O-Me-GlcNAc has been shown to non-competitively inhibit N-acetylmannosamine kinase (MNK), another important enzyme in sialic acid biosynthesis.[5]
Quantitative Data
| Parameter | Enzyme | Organism/Cell Line | Value | Inhibition Type | Reference |
| Ki | N-acetylglucosamine kinase | Rat liver | 17 µM | Competitive | [5] |
| Ki | N-acetylmannosamine kinase | Rat liver | 80 µM | Non-competitive | [5] |
| Inhibition of [¹⁴C]GlcNAc incorporation into glycoproteins | - | HepG2 cells | 88% at 1 mM | - | [5] |
| Inhibition of [¹⁴C]ManNAc incorporation into glycoproteins | - | HepG2 cells | 70% at 1 mM | - | [5] |
Experimental Protocols: Kinase Inhibition Assays
The inhibitory activity of 3-O-Me-GlcNAc on N-acetylglucosamine kinase and N-acetylmannosamine kinase can be determined using spectrophotometric enzyme assays.
Protocol: N-acetylglucosamine Kinase (NAGK) Inhibition Assay
This protocol is adapted from established kinase assay methodologies.[6][7]
Materials:
-
Recombinant or purified N-acetylglucosamine kinase (NAGK)
-
This compound (inhibitor)
-
N-acetyl-D-glucosamine (GlcNAc, substrate)
-
Adenosine-5'-triphosphate (ATP)
-
Phosphoenolpyruvate (PEP)
-
Nicotinamide adenine dinucleotide (NADH)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay buffer (e.g., 40 mM HEPES, pH 7.5, 100 mM KCl, 8 mM MgCl₂, 5 mM DTT)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, PEP, NADH, PK, and LDH.
-
Prepare serial dilutions of 3-O-Me-GlcNAc in the assay buffer.
-
In a 96-well plate, add the reaction mixture, varying concentrations of the inhibitor, and a fixed concentration of GlcNAc.
-
Initiate the reaction by adding NAGK to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The rate of NADH oxidation is proportional to the rate of ADP production, which reflects the NAGK activity.
-
Determine the initial reaction velocities for each inhibitor concentration.
-
Plot the reaction velocities against the inhibitor concentrations to determine the IC₅₀ value.
-
To determine the Ki and the type of inhibition, perform the assay with varying concentrations of both the substrate (GlcNAc) and the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.
Protocol: N-acetylmannosamine Kinase (MNK) Inhibition Assay
This protocol is based on a similar coupled-enzyme spectrophotometric method.[8][9]
Materials:
-
Recombinant or purified N-acetylmannosamine kinase (MNK)
-
This compound (inhibitor)
-
N-acetyl-D-mannosamine (ManNAc, substrate)
-
Adenosine-5'-triphosphate (ATP)
-
Phosphoenolpyruvate (PEP)
-
Nicotinamide adenine dinucleotide (NADH)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay buffer (e.g., 60 mM Tris-HCl, pH 8.1, 10 mM MgCl₂)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Follow the same general procedure as the NAGK assay, substituting ManNAc for GlcNAc as the substrate and using the appropriate assay buffer for MNK.
-
Determine the IC₅₀ and Ki values for the inhibition of MNK by 3-O-Me-GlcNAc.
Application in Studying Cellular Signaling
By inhibiting NAGK, 3-O-Me-GlcNAc serves as a valuable tool to investigate the downstream consequences of reduced UDP-GlcNAc levels and subsequent hypo-O-GlcNAcylation on various signaling pathways.
Signaling Pathway: Impact on O-GlcNAcylation and Downstream Signaling
Caption: Inhibition of NAGK by 3-O-Me-GlcNAc in the HBP.
Experimental Workflow: Investigating the Effects of 3-O-Me-GlcNAc on a Target Protein
Caption: Workflow for studying 3-O-Me-GlcNAc's effects.
Conclusion
This compound is an indispensable tool for researchers in the fields of glycobiology, cell signaling, and drug development. Its specific inhibition of N-acetylglucosamine kinase allows for the targeted manipulation of the hexosamine biosynthetic pathway and, consequently, the study of O-GlcNAcylation's role in health and disease. This guide provides the foundational knowledge and experimental frameworks necessary for the effective utilization of this compound in a research setting. Further investigations using 3-O-Me-GlcNAc will undoubtedly continue to unravel the complex regulatory networks governed by O-GlcNAc signaling.
References
- 1. Frontiers | Three Decades of Research on O-GlcNAcylation – A Major Nutrient Sensor That Regulates Signaling, Transcription and Cellular Metabolism [frontiersin.org]
- 2. The Role of O-GlcNAc Signaling in the Pathogenesis of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. athenaes.com [athenaes.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Crystal Structures of N-Acetylmannosamine Kinase Provide Insights into Enzyme Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Core Mechanism of Action of 3-O-Methyl-GlcNAc: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methyl-N-acetyl-D-glucosamine (3-O-Methyl-GlcNAc) is a synthetic monosaccharide derivative that serves as a valuable tool for investigating the intricate roles of hexosamine metabolism in cellular signaling. Its primary mechanism of action lies in the specific inhibition of key kinases within the hexosamine salvage and sialic acid biosynthesis pathways. This technical guide provides a comprehensive overview of the core mechanism of 3-O-Methyl-GlcNAc, detailing its molecular targets, the downstream consequences of its inhibitory action, and methodologies for its application in research settings. The information presented herein is intended to support researchers, scientists, and drug development professionals in leveraging this compound to explore the therapeutic potential of targeting hexosamine metabolism in various disease contexts, including neurodegenerative disorders.
Core Mechanism of Action: Inhibition of Key Hexosamine Kinases
The central mechanism of action of 3-O-Methyl-GlcNAc is the inhibition of two critical enzymes: N-acetylglucosamine kinase (NAGK) and, to a lesser extent, N-acetylmannosamine kinase (NanK).
Inhibition of N-acetylglucosamine Kinase (NAGK)
3-O-Methyl-GlcNAc acts as a competitive inhibitor of N-acetylglucosamine kinase (NAGK).[1] NAGK is a pivotal enzyme in the GlcNAc salvage pathway, which recycles N-acetylglucosamine (GlcNAc) by phosphorylating it to GlcNAc-6-phosphate. This product is then converted to UDP-GlcNAc, the essential donor substrate for O-GlcNAc transferase (OGT) in the O-GlcNAcylation signaling pathway. By competitively binding to the active site of NAGK, 3-O-Methyl-GlcNAc prevents the phosphorylation of endogenous GlcNAc. This blockade of the salvage pathway is hypothesized to lead to a reduction in the intracellular pool of UDP-GlcNAc, thereby potentially decreasing global protein O-GlcNAcylation.
Inhibition of N-acetylmannosamine Kinase (NanK)
3-O-Methyl-GlcNAc also exhibits non-competitive inhibition of N-acetylmannosamine kinase (NanK).[1] NanK is an enzyme involved in the biosynthesis of sialic acids, which are crucial components of glycoproteins and glycolipids. Inhibition of NanK by 3-O-Methyl-GlcNAc can, therefore, impact cellular sialylation, a process with significant implications for cell adhesion, recognition, and signaling.
Quantitative Data on Inhibitory Activity
The inhibitory effects of 3-O-Methyl-GlcNAc on its target kinases have been quantified in vitro. Furthermore, its impact on glycoprotein synthesis has been demonstrated in cell-based assays.
| Parameter | Enzyme | Value | Inhibition Type | Source |
| Ki | N-acetylglucosamine kinase (rat liver) | 17 µM | Competitive | [1] |
| Ki | N-acetylmannosamine kinase (rat liver) | 80 µM | Non-competitive | [1] |
| Cell Line | Labeled Precursor | 3-O-Methyl-GlcNAc Concentration | Inhibition of Incorporation into Glycoproteins | Source |
| HepG2 | [14C]-N-acetylglucosamine | 1 mM | 88% | [1] |
| HepG2 | [14C]-N-acetylmannosamine | 1 mM | 70% | [1] |
Signaling Pathways and Logical Relationships
The inhibitory action of 3-O-Methyl-GlcNAc has significant implications for downstream signaling pathways, primarily by modulating the availability of key metabolites for glycosylation.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the mechanism of action of 3-O-Methyl-GlcNAc.
In Vitro N-acetylglucosamine Kinase (NAGK) Inhibition Assay
This protocol outlines a method to determine the inhibitory potential of 3-O-Methyl-GlcNAc on NAGK activity.
Materials:
-
Recombinant human N-acetylglucosamine kinase (NAGK)
-
Adenosine 5'-triphosphate (ATP)
-
N-acetyl-D-glucosamine (GlcNAc)
-
This compound
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ADP detection kit (e.g., ADP-Glo™ Kinase Assay)
-
96-well microplates
Procedure:
-
Prepare a stock solution of 3-O-Methyl-GlcNAc in a suitable solvent (e.g., water or DMSO).
-
In a 96-well plate, add the kinase assay buffer, recombinant NAGK, and varying concentrations of 3-O-Methyl-GlcNAc.
-
Add a fixed, subsaturating concentration of GlcNAc to each well.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding a fixed concentration of ATP to each well.
-
Incubate the reaction at 30°C for a set period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction according to the ADP detection kit manufacturer's instructions.
-
Measure the luminescence or absorbance to quantify the amount of ADP produced.
-
Calculate the percentage of NAGK inhibition for each concentration of 3-O-Methyl-GlcNAc and determine the IC₅₀ and Kᵢ values.
Analysis of Global O-GlcNAcylation Levels in Cultured Cells
This protocol describes how to assess the impact of 3-O-Methyl-GlcNAc on overall protein O-GlcNAcylation in a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293T, SH-SY5Y)
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., sterile water or DMSO)
-
RIPA lysis buffer supplemented with protease inhibitors and an OGA inhibitor (e.g., 1 µM Thiamet-G)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-O-GlcNAc (e.g., RL2 or CTD110.6) and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Treat cells with a range of concentrations of 3-O-Methyl-GlcNAc (e.g., 0.1, 1, 10 mM) and a vehicle control for a predetermined time (e.g., 24, 48 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and OGA inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody and the loading control antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities for O-GlcNAc and the loading control. Normalize the O-GlcNAc signal to the loading control to determine the relative change in global O-GlcNAcylation.
Conclusion
3-O-Methyl-GlcNAc is a specific and potent inhibitor of N-acetylglucosamine kinase and N-acetylmannosamine kinase. Its mechanism of action provides a valuable tool for dissecting the roles of the GlcNAc salvage pathway and sialic acid biosynthesis in cellular physiology and pathology. By modulating the intracellular availability of UDP-GlcNAc and sialic acids, 3-O-Methyl-GlcNAc can be employed to investigate the downstream consequences on protein O-GlcNAcylation, a critical regulator of numerous cellular processes, and on cell surface glycosylation. The experimental protocols detailed in this guide offer a framework for researchers to explore the multifaceted effects of this compound and to further elucidate the therapeutic potential of targeting hexosamine metabolism in a variety of diseases. Further research is warranted to directly quantify the impact of 3-O-Methyl-GlcNAc on cellular UDP-GlcNAc pools and to identify specific O-GlcNAcylated proteins that are most sensitive to its inhibitory effects.
References
Biochemical properties of 3-O-Methyl-N-acetyl-D-glucosamine
An In-depth Technical Guide to the Biochemical Properties of 3-O-Methyl-N-acetyl-D-glucosamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (3-O-Me-GlcNAc) is a synthetic monosaccharide derivative that serves as a potent and specific inhibitor of N-acetylglucosamine kinase (NAGK). By blocking a key phosphorylation step in the Hexosamine Biosynthesis Pathway (HBP), it effectively reduces the intracellular pool of Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), the donor substrate for O-GlcNAc transferase (OGT). This makes 3-O-Me-GlcNAc an invaluable chemical tool for studying the vast regulatory roles of protein O-GlcNAcylation, a dynamic post-translational modification implicated in signaling, transcription, metabolism, and the pathogenesis of diseases such as diabetes, cancer, and neurodegeneration. This guide provides a comprehensive overview of its biochemical properties, mechanism of action, and detailed protocols for its use in research.
Biochemical and Physical Properties
3-O-Me-GlcNAc is characterized by its specific inhibitory action and well-defined physical properties. It is a stable, crystalline solid at room temperature.[1]
Quantitative Data Summary
The key quantitative parameters defining the biochemical activity and physical characteristics of 3-O-Me-GlcNAc are summarized in the table below for easy reference and comparison.
| Property | Value | Species/System | Reference |
| Molecular Formula | C₉H₁₇NO₆ | N/A | [1] |
| Molecular Weight | 235.2 g/mol | N/A | [1] |
| Synonyms | 3-O-methyl-GlcNAc, 2-(acetylamino)-2-deoxy-3-O-methyl-D-glucose | N/A | [1] |
| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; PBS (pH 7.2): 1 mg/ml | N/A | [1] |
| Ki (NAGK) | 17 µM (Competitive Inhibition) | Rat Liver | [1][2][3] |
| Ki (ManNAc Kinase) | 80 µM (Non-competitive Inhibition) | Rat Liver | [1][2][3] |
| Effect on Glucokinase | No inhibition observed | N/A | [4][5] |
| Inhibition of Glycoprotein Synthesis | 88% inhibition of ¹⁴C-GlcNAc incorporation (at 1 mM) 70% inhibition of ¹⁴C-ManNAc incorporation (at 1 mM) | Human HepG2 Cells | [2] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for 3-O-Me-GlcNAc is the competitive inhibition of N-acetylglucosamine kinase (NAGK).[1][2] This enzyme catalyzes the ATP-dependent phosphorylation of N-acetyl-D-glucosamine (GlcNAc) to form GlcNAc-6-phosphate, a critical step in the salvage pathway that feeds into the Hexosamine Biosynthesis Pathway (HBP).
The Hexosamine Biosynthesis Pathway (HBP)
The HBP is a metabolic route that utilizes 2-5% of cellular glucose to produce UDP-GlcNAc.[6] By inhibiting NAGK, 3-O-Me-GlcNAc prevents the entry of salvaged GlcNAc into this pathway, thereby reducing the downstream production of UDP-GlcNAc.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3--O--methyl--N--acetyl--D--Glucosamine, 1MG | Labscoop [labscoop.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Role of O-GlcNAc Signaling in the Pathogenesis of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Role and Application of 3-O-Methyl-N-acetyl-D-glucosamine (3-O-Methyl-GlcNAc) in Glycobiology Research
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of 3-O-Methyl-N-acetyl-D-glucosamine (3-O-Methyl-GlcNAc), a crucial chemical tool in glycobiology. It outlines its mechanism of action, summarizes its biochemical properties, and presents detailed experimental protocols for its application in research, particularly in the context of enzyme kinetics and metabolic pathway analysis.
Introduction to 3-O-Methyl-GlcNAc
This compound (also known as 3-O-methyl-GlcNAc) is a methylated derivative of N-acetyl-D-glucosamine (GlcNAc). In the field of glycobiology, its primary significance lies in its function as a specific and potent inhibitor of key enzymes within the hexosamine salvage pathway. Specifically, it targets N-acetylglucosamine kinase and N-acetylmannosamine kinase.[1][2] This inhibitory action makes it an invaluable tool for researchers seeking to dissect complex metabolic and signaling pathways where glucose and hexosamine metabolism are intertwined. Its ability to selectively block a specific phosphorylation step without affecting other related enzymes, such as glucokinase, allows for the accurate measurement of specific enzyme activities in complex biological samples like cell lysates and tissue extracts.[3][4]
Mechanism of Action and Biochemical Role
The O-GlcNAc modification is a dynamic post-translational modification where a single N-acetylglucosamine molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[5] This process is regulated by two key enzymes: O-GlcNAc transferase (OGT), which adds the sugar, and O-GlcNAcase (OGA), which removes it.[6] The donor substrate for OGT is UDP-GlcNAc, which is primarily synthesized through the hexosamine biosynthetic pathway (HBP).
A secondary route, the hexosamine salvage pathway, allows cells to recycle GlcNAc. In this pathway, N-acetylglucosamine kinase (NAGK) phosphorylates free GlcNAc to GlcNAc-6-phosphate, which then enters the HBP to be converted into UDP-GlcNAc.
3-O-Methyl-GlcNAc exerts its effect by inhibiting NAGK. It acts as a competitive inhibitor of N-acetylglucosamine kinase and a non-competitive inhibitor of N-acetylmannosamine kinase.[2] By blocking NAGK, 3-O-Methyl-GlcNAc prevents the phosphorylation of GlcNAc, thereby impeding its entry into the HBP. This makes it a critical tool for studying the flux and regulation of this salvage pathway.
Data Presentation: Physicochemical and Kinetic Properties
The quantitative data for 3-O-Methyl-GlcNAc are summarized below for easy reference.
| Property | Value | Source |
| CAS Number | 94825-74-8 | [1][2] |
| Molecular Formula | C₉H₁₇NO₆ | [1][2] |
| Molecular Weight | 235.2 g/mol | [1][2] |
| Purity | ≥95% | [1][2] |
| Solubility | DMF: 30 mg/mlDMSO: 30 mg/mlPBS (pH 7.2): 1 mg/ml | [2] |
| Ki (N-acetylglucosamine kinase) | 17 µM (competitive, rat liver) | [2] |
| Ki (N-acetylmannosamine kinase) | 80 µM (non-competitive, rat liver) | [2] |
Experimental Protocols and Applications
The primary application of 3-O-Methyl-GlcNAc is as a selective inhibitor to differentiate kinase activities in crude biological preparations.
Accurate Assay of Glucokinase in Pancreatic Islets and Liver
Objective: To accurately measure glucokinase activity in tissue extracts that also contain high levels of N-acetylglucosamine kinase, which can interfere by phosphorylating glucose.
Principle: 3-O-Methyl-GlcNAc potently inhibits glucose phosphorylation by N-acetylglucosamine kinase but does not affect glucokinase.[4] By including it in the assay mixture, the contribution of N-acetylglucosamine kinase to glucose phosphorylation is eliminated, allowing for the specific measurement of glucokinase activity.
Detailed Methodology:
-
Lysate Preparation:
-
Homogenize rat pancreatic islets or liver tissue in a suitable lysis buffer (e.g., 20 mM HEPES, 1 mM EDTA, 100 mM KCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain a clear cytosolic extract.
-
Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
-
-
Reaction Mixture:
-
Prepare a master mix containing: 100 mM Tris-HCl (pH 7.4), 100 mM KCl, 7.5 mM MgCl₂, 5 mM ATP, and 1 mM NADP⁺.
-
Add coupling enzymes: Glucose-6-phosphate dehydrogenase (1 U/ml).
-
Divide the master mix into two sets. To the "Test" set, add 3-O-Methyl-GlcNAc to a final concentration of 10 mM. The "Control" set receives no inhibitor.
-
-
Kinetic Measurement:
-
Aliquot the reaction mixtures into a 96-well plate or cuvettes.
-
Add varying concentrations of glucose (e.g., 0.5 mM to 50 mM) to different wells.
-
Initiate the reaction by adding a fixed amount of the tissue extract (e.g., 20 µg of protein).
-
Immediately measure the rate of NADPH formation by monitoring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance curves.
-
Plot the velocities against the glucose concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax values for glucokinase. The data from the "Test" set (containing 3-O-Methyl-GlcNAc) will represent the true glucokinase activity.
-
In Vitro N-acetylglucosamine Kinase (NAGK) Inhibition Assay
Objective: To characterize the inhibitory potential (e.g., determine the Ki) of 3-O-Methyl-GlcNAc on purified NAGK.
Principle: A radioactive filter-binding assay is used to measure the transfer of a radiolabeled phosphate from [γ-³²P]ATP to GlcNAc. The amount of radioactive GlcNAc-6-phosphate produced is quantified in the presence of varying concentrations of the inhibitor.
Detailed Methodology:
-
Reagents:
-
Purified recombinant N-acetylglucosamine kinase (NAGK).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
-
Substrates: N-acetyl-D-glucosamine (GlcNAc), [γ-³²P]ATP (specific activity ~10 Ci/mmol).
-
Inhibitor: A dilution series of 3-O-Methyl-GlcNAc (e.g., from 0 µM to 500 µM).
-
Stop Solution: 75 mM EDTA.
-
DE-81 ion-exchange filter paper.
-
Wash Buffer: 75 mM phosphoric acid.
-
Scintillation fluid.
-
-
Reaction Setup:
-
In microcentrifuge tubes, prepare reactions containing Assay Buffer, a fixed concentration of NAGK (e.g., 50 nM), a fixed concentration of GlcNAc (e.g., at its Km value), and varying concentrations of 3-O-Methyl-GlcNAc.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the reaction by adding [γ-³²P]ATP (e.g., 1 mM final concentration).
-
-
Reaction and Quenching:
-
Allow the reaction to proceed for a set time (e.g., 15 minutes), ensuring it remains in the linear range of product formation.
-
Stop the reaction by adding an equal volume of Stop Solution (EDTA).
-
-
Product Separation and Quantification:
-
Spot a portion of the quenched reaction mixture onto a DE-81 filter paper disc.
-
Allow the spot to dry completely.
-
Wash the filter discs three times for 5 minutes each in a large volume of Wash Buffer to remove unreacted [γ-³²P]ATP. The negatively charged GlcNAc-6-[³²P]phosphate product will bind to the positively charged paper.
-
Perform a final rinse with ethanol and let the discs dry.
-
Place each disc in a scintillation vial with scintillation fluid and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Convert counts per minute (CPM) to the amount of product formed.
-
Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀.
-
Use the Cheng-Prusoff equation (Ki = IC₅₀ / (1 + [S]/Km)) to calculate the inhibition constant (Ki), where [S] is the concentration of GlcNAc and Km is its Michaelis constant.
-
Conclusion and Future Perspectives
This compound is a highly specific and valuable chemical probe for glycobiology research. Its well-characterized inhibitory effects on N-acetylglucosamine kinase and N-acetylmannosamine kinase provide a reliable method for isolating and studying the activity of other enzymes, such as glucokinase, in complex biological systems.[2][4] While its role is primarily as a tool for basic research rather than a therapeutic agent, its utility in elucidating the intricate details of hexosamine metabolism is undeniable. Future applications may involve its use in metabolomics studies to understand the consequences of blocking the hexosamine salvage pathway on global cellular metabolism and signaling. As with all such chemical tools, it is intended for research use only and not for diagnostic or therapeutic applications.[1][3]
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Utility of this compound, an N-acetylglucosamine kinase inhibitor, for accurate assay of glucokinase in pancreatic islets and liver. | Sigma-Aldrich [sigmaaldrich.com]
- 5. O-GlcNAc - Wikipedia [en.wikipedia.org]
- 6. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Inhibitory Kinetics of 3-O-methyl-GlcNAc on N-acetylglucosamine Kinase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory kinetics of 3-O-methyl-N-acetylglucosamine (3-O-methyl-GlcNAc) on N-acetylglucosamine kinase (NagK). The document details the quantitative kinetic parameters, experimental methodologies for their determination, and the broader context of the enzyme's role in cellular signaling pathways.
Quantitative Inhibition Data
3-O-methyl-GlcNAc has been identified as a potent and specific inhibitor of N-acetylglucosamine kinase. The key kinetic parameters defining this inhibition are summarized below. The data is derived from in vitro studies using N-acetylglucosamine kinase isolated from rat liver.
| Inhibitor | Enzyme | Inhibition Type | Ki Value |
| 3-O-methyl-N-acetylglucosamine | N-acetylglucosamine Kinase | Competitive | 17 µM[1][2][3] |
| 3-O-methyl-N-acetylglucosamine | N-acetylmannosamine Kinase | Non-competitive | 80 µM[1][2][3] |
Table 1: Summary of inhibitory kinetic parameters of 3-O-methyl-GlcNAc.
The competitive nature of the inhibition of N-acetylglucosamine kinase indicates that 3-O-methyl-GlcNAc binds to the same active site as the natural substrate, N-acetylglucosamine (GlcNAc). In contrast, its interaction with N-acetylmannosamine kinase is non-competitive, suggesting it binds to an allosteric site on that enzyme.[1][2][3] The significantly lower inhibition constant (Ki) for N-acetylglucosamine kinase highlights the inhibitor's specificity.
Experimental Protocols
The determination of the inhibitory kinetics of 3-O-methyl-GlcNAc on N-acetylglucosamine kinase involves a series of well-defined biochemical assays. The following sections detail the methodologies for enzyme activity measurement and inhibition analysis.
N-acetylglucosamine Kinase Activity Assay
A widely used method for measuring NagK activity is a continuous spectrophotometric coupled-enzyme assay. This assay links the production of ADP from the kinase reaction to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
Principle:
The NagK reaction produces ADP. In the presence of phosphoenolpyruvate (PEP) and pyruvate kinase (PK), this ADP is used to convert PEP to pyruvate. Subsequently, lactate dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process. The rate of NADH oxidation is directly proportional to the NagK activity.
Reaction Scheme:
-
N-acetylglucosamine Kinase (NagK): GlcNAc + ATP → GlcNAc-6-phosphate + ADP
-
Pyruvate Kinase (PK): ADP + Phosphoenolpyruvate → ATP + Pyruvate
-
Lactate Dehydrogenase (LDH): Pyruvate + NADH + H+ → Lactate + NAD+
Reagents and Solutions:
-
Assay Buffer: 40 mM HEPES, pH 7.5, 100 mM KCl, 8 mM MgCl2, 5 mM DTT.
-
N-acetylglucosamine (GlcNAc) Stock Solution: 100 mM in deionized water.
-
ATP Stock Solution: 100 mM in deionized water, pH adjusted to 7.0.
-
Phosphoenolpyruvate (PEP) Stock Solution: 100 mM in deionized water.
-
NADH Stock Solution: 20 mM in assay buffer.
-
Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) Enzyme Mix: Commercially available suspension.
-
N-acetylglucosamine Kinase (NagK): Purified enzyme solution.
-
Inhibitor (3-O-methyl-GlcNAc) Stock Solution: 10 mM in deionized water.
Procedure:
-
Prepare a reaction mixture in a 96-well plate or a cuvette containing the assay buffer, PEP, NADH, and the PK/LDH enzyme mix.
-
Add varying concentrations of the substrate, GlcNAc.
-
For inhibition studies, add varying concentrations of 3-O-methyl-GlcNAc to the reaction mixture. A control reaction without the inhibitor should be run in parallel.
-
Initiate the reaction by adding a fixed amount of the NagK enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The initial linear rate of the reaction (V0) is determined.
Determination of Kinetic Parameters
The initial velocity data obtained from the activity assays are used to determine the kinetic parameters, including the Michaelis constant (Km) for the substrate and the inhibition constant (Ki) for the inhibitor.
Procedure:
-
Determine Km: Measure the initial reaction velocity (V0) at various concentrations of GlcNAc while keeping the ATP concentration constant and saturating. Plot V0 against the GlcNAc concentration. The data can be fitted to the Michaelis-Menten equation to determine Km and the maximum velocity (Vmax).
-
Determine Inhibition Type and Ki:
-
Measure the initial reaction velocities at several fixed concentrations of the inhibitor (3-O-methyl-GlcNAc) and varying concentrations of the substrate (GlcNAc).
-
Generate a Lineweaver-Burk plot (a double reciprocal plot of 1/V0 versus 1/[Substrate]).
-
For competitive inhibition, the lines will intersect on the y-axis, indicating that Vmax is unchanged, while the apparent Km increases with inhibitor concentration.
-
The Ki value can be determined from the relationship between the apparent Km and the inhibitor concentration.
-
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
References
The Role of 3-O-Methyl-N-acetyl-D-glucosamine in Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-O-Methyl-N-acetyl-D-glucosamine (3-O-Me-GlcNAc) is a synthetic monosaccharide derivative that serves as a valuable tool for investigating key metabolic and signaling pathways. By competitively inhibiting N-acetylglucosamine kinase (NAGK) and non-competitively inhibiting N-acetylmannosamine kinase, 3-O-Me-GlcNAc provides a mechanism to probe the intricacies of the hexosamine biosynthetic pathway (HBP), O-linked N-acetylglucosamine (O-GlcNAc) cycling, and sialic acid biosynthesis. This technical guide provides an in-depth overview of the function of 3-O-Me-GlcNAc, its impact on metabolic pathways, and detailed experimental considerations for its use in research and drug development.
Introduction to this compound
This compound is a methylated analog of N-acetyl-D-glucosamine (GlcNAc), a fundamental component of various structural and signaling molecules in the cell. The methylation at the 3-hydroxyl position prevents its further metabolism in the same manner as GlcNAc, leading to the inhibition of specific enzymatic steps. This property makes it a potent and specific inhibitor, allowing for the targeted disruption of key metabolic nodes.
Mechanism of Action: Inhibition of Key Kinases
The primary mechanism of action of this compound is the inhibition of two critical kinases involved in hexosamine metabolism.
Inhibition of N-acetylglucosamine Kinase (NAGK)
3-O-Me-GlcNAc acts as a competitive inhibitor of N-acetylglucosamine kinase (NAGK)[1][2][3][4]. NAGK is responsible for the phosphorylation of N-acetyl-D-glucosamine (GlcNAc) to N-acetyl-D-glucosamine-6-phosphate (GlcNAc-6-P), a crucial step in the hexosamine biosynthetic pathway (HBP). By competing with the natural substrate, GlcNAc, 3-O-Me-GlcNAc effectively blocks this phosphorylation event.
Inhibition of N-acetylmannosamine Kinase
In addition to its effect on NAGK, 3-O-Me-GlcNAc also functions as a non-competitive inhibitor of N-acetylmannosamine kinase[1][2][3][4]. This enzyme is a key component of the sialic acid biosynthesis pathway, catalyzing the phosphorylation of N-acetyl-D-mannosamine (ManNAc).
Quantitative Inhibition Data
The inhibitory potency of this compound has been quantified in several studies. The following table summarizes the key inhibition constants (Ki) and the observed inhibition of glycoprotein synthesis.
| Enzyme Target | Organism/Tissue | Inhibition Type | Ki Value (µM) | Reference(s) |
| N-acetylglucosamine kinase | Rat liver | Competitive | 17 | [1][2][3] |
| N-acetylmannosamine kinase | Rat liver | Non-competitive | 80 | [1][2][3] |
| Experimental System | Substrate | Inhibitor Concentration (mM) | Inhibition of Incorporation into Glycoproteins (%) | Reference(s) |
| Human hepatoma cell line (HepG2) | 14C-N-acetylglucosamine | 1 | 88 | [1] |
| Human hepatoma cell line (HepG2) | 14C-N-acetylmannosamine | 1 | 70 | [1] |
Impact on Metabolic Pathways
The inhibition of NAGK and N-acetylmannosamine kinase by 3-O-Me-GlcNAc has significant downstream effects on major metabolic and signaling pathways.
The Hexosamine Biosynthetic Pathway (HBP) and O-GlcNAcylation
The HBP is a critical metabolic route that utilizes glucose to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc)[5][6]. UDP-GlcNAc is the sole substrate for O-GlcNAc transferase (OGT), the enzyme that catalyzes the addition of a single N-acetylglucosamine molecule to serine and threonine residues of nuclear and cytoplasmic proteins—a post-translational modification known as O-GlcNAcylation[7]. O-GlcNAcylation is a dynamic and ubiquitous modification that plays a crucial role in regulating a vast array of cellular processes, including signal transduction, transcription, and metabolism[8].
By inhibiting NAGK, 3-O-Me-GlcNAc disrupts the salvage pathway of GlcNAc into the HBP, thereby potentially reducing the intracellular pool of UDP-GlcNAc. A decrease in UDP-GlcNAc levels can lead to a global reduction in protein O-GlcNAcylation, impacting numerous signaling cascades[1][9]. This makes 3-O-Me-GlcNAc a valuable tool for studying the functional consequences of altered O-GlcNAc cycling.
Figure 1: The Hexosamine Biosynthetic Pathway and the point of inhibition by this compound.
Sialic Acid Biosynthesis
Sialic acids are a family of nine-carbon carboxylated monosaccharides that are typically found at the outermost ends of glycan chains on glycoproteins and glycolipids[10]. They play critical roles in a variety of biological processes, including cell-cell recognition, cell adhesion, and signaling[11]. The biosynthesis of sialic acids begins with the conversion of UDP-GlcNAc to N-acetylmannosamine (ManNAc), which is then phosphorylated by N-acetylmannosamine kinase to ManNAc-6-phosphate[12][13].
3-O-Me-GlcNAc non-competitively inhibits N-acetylmannosamine kinase, thereby disrupting a key step in the sialic acid biosynthesis pathway[1][2][3]. This inhibition can lead to a reduction in the overall sialylation of cellular glycoconjugates, which can have profound effects on cellular function.
Figure 2: The Sialic Acid Biosynthesis Pathway and the point of inhibition by this compound.
Experimental Protocols
The following sections outline the general principles and methodologies for key experiments involving this compound. These are intended as a guide and may require optimization for specific experimental systems.
N-acetylglucosamine Kinase (NAGK) Inhibition Assay
A common method to determine NAGK activity and its inhibition is a coupled-enzyme spectrophotometric assay[14][15].
Principle: The ADP produced from the NAGK-catalyzed phosphorylation of GlcNAc is used to convert phosphoenolpyruvate to pyruvate by pyruvate kinase. The pyruvate is then reduced to lactate by lactate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored and is directly proportional to the NAGK activity.
Materials:
-
NAGK enzyme (purified or in cell/tissue lysate)
-
This compound
-
N-acetyl-D-glucosamine (substrate)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 50 mM NaCl)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, PEP, NADH, PK, and LDH.
-
Add the NAGK enzyme preparation to the reaction mixture.
-
To determine the Ki for 3-O-Me-GlcNAc, perform the assay with varying concentrations of the inhibitor and the substrate (GlcNAc).
-
Initiate the reaction by adding the substrate (GlcNAc).
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocities from the linear portion of the absorbance curve.
-
Analyze the data using Michaelis-Menten and Lineweaver-Burk plots to determine the type of inhibition and the Ki value.
Figure 3: Workflow for the coupled-enzyme assay to measure N-acetylglucosamine kinase inhibition.
Measurement of Radiolabeled Sugar Incorporation into Glycoproteins
This method assesses the impact of 3-O-Me-GlcNAc on the overall synthesis of glycoproteins.
Principle: Cells are incubated with a radiolabeled precursor, such as [14C]-N-acetylglucosamine or [14C]-N-acetylmannosamine, in the presence or absence of 3-O-Me-GlcNAc. The incorporation of the radiolabel into newly synthesized glycoproteins is then quantified.
Materials:
-
Cell line of interest (e.g., HepG2)
-
Cell culture medium and supplements
-
This compound
-
Radiolabeled precursor (e.g., [14C]-N-acetylglucosamine)
-
Lysis buffer (e.g., RIPA buffer)
-
Trichloroacetic acid (TCA)
-
Scintillation counter and scintillation fluid
Procedure:
-
Culture cells to the desired confluency.
-
Pre-incubate the cells with varying concentrations of 3-O-Me-GlcNAc for a specified period.
-
Add the radiolabeled precursor to the culture medium and incubate for a defined time to allow for incorporation into glycoproteins.
-
Wash the cells extensively with cold PBS to remove unincorporated radiolabel.
-
Lyse the cells and precipitate the proteins using TCA.
-
Wash the protein pellet to remove any remaining free radiolabel.
-
Resuspend the protein pellet and measure the radioactivity using a scintillation counter.
-
Normalize the incorporated radioactivity to the total protein concentration in each sample.
-
Calculate the percentage inhibition of incorporation in the presence of 3-O-Me-GlcNAc compared to the control.
Conclusion
This compound is a powerful chemical tool for the study of fundamental metabolic pathways. Its specific inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase allows for the targeted investigation of the hexosamine biosynthetic pathway, O-GlcNAcylation, and sialic acid biosynthesis. The ability to modulate these pathways provides researchers and drug development professionals with a valuable means to explore the roles of these processes in health and disease, and to identify potential therapeutic targets. The experimental approaches outlined in this guide provide a framework for utilizing 3-O-Me-GlcNAc to further our understanding of these critical cellular functions.
References
- 1. rupress.org [rupress.org]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. O-GlcNAc Cycling: A Link Between Metabolism and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disruption of O-GlcNAc Cycling in C. elegans Perturbs Nucleotide Sugar Pools and Complex Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of altered sialic acid biosynthesis on N-linked glycan branching and cell surface interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sialic acids as regulators of molecular and cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. athenaes.com [athenaes.com]
- 13. mdpi.com [mdpi.com]
- 14. assaygenie.com [assaygenie.com]
- 15. The ROK kinase N-acetylglucosamine kinase uses a sequential random enzyme mechanism with successive conformational changes upon each substrate binding - PMC [pmc.ncbi.nlm.nih.gov]
3-O-Methyl-GlcNAc: An Indirect Chemical Probe for Investigating Kinase Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The intricate interplay between post-translational modifications (PTMs) is a cornerstone of cellular signaling. Among these, the dynamic crosstalk between O-linked N-acetylglucosaminylation (O-GlcNAcylation) and phosphorylation has emerged as a critical regulatory mechanism governing a vast array of cellular processes. This technical guide explores the use of 3-O-Methyl-N-acetyl-D-glucosamine (3-O-Methyl-GlcNAc) as a chemical probe to dissect this relationship and indirectly investigate kinase activity. While not a direct kinase inhibitor, 3-O-Methyl-GlcNAc serves as a valuable tool by modulating the cellular O-GlcNAcylation landscape.
This document provides a comprehensive overview of the mechanism of action of 3-O-Methyl-GlcNAc, quantitative data on its effects, detailed experimental protocols for its synthesis and application, and visual representations of the relevant biological pathways and experimental workflows. By leveraging this guide, researchers can effectively employ 3-O-Methyl-GlcNAc to unravel the complex regulatory networks connecting nutrient sensing, via the hexosamine biosynthetic pathway, to kinase-mediated signal transduction.
Introduction: The O-GlcNAcylation-Phosphorylation Crosstalk
O-GlcNAcylation is a dynamic and reversible post-translational modification involving the attachment of a single N-acetylglucosamine (GlcNAc) moiety to serine and threonine residues of nuclear and cytoplasmic proteins. This process is governed by two key enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.
A fascinating aspect of O-GlcNAcylation is its extensive crosstalk with phosphorylation. Both modifications compete for the same or adjacent serine/threonine residues on substrate proteins, creating a "yin-yang" relationship that can fine-tune protein function, stability, and localization. Furthermore, many kinases and phosphatases are themselves subject to O-GlcNAcylation, adding another layer of regulation to phosphorylation-dependent signaling cascades. This intricate interplay makes the modulation of O-GlcNAc levels a powerful strategy to probe the activity and regulation of various kinases.
Mechanism of Action: 3-O-Methyl-GlcNAc as an Indirect Probe
3-O-Methyl-GlcNAc does not directly inhibit kinases. Instead, its utility as a chemical probe stems from its role as a competitive inhibitor of N-acetylglucosamine kinase (NagK). NagK is a key enzyme in the hexosamine salvage pathway, which recycles GlcNAc to generate UDP-GlcNAc, the essential donor substrate for OGT.
By inhibiting NagK, 3-O-Methyl-GlcNAc disrupts this salvage pathway, leading to a reduction in the intracellular pool of UDP-GlcNAc. This, in turn, decreases the overall level of protein O-GlcNAcylation. The resulting alteration in the O-GlcNAc landscape can then be used to infer the role of O-GlcNAcylation in regulating the activity of specific kinases and signaling pathways.
Data Presentation: Quantitative Effects of 3-O-Methyl-GlcNAc
The following tables summarize the available quantitative data on the inhibitory effect of 3-O-Methyl-GlcNAc and its impact on cellular processes.
Table 1: In Vitro Inhibition Data
| Compound | Target Enzyme | Organism/Tissue | Inhibition Type | Ki Value | Reference |
| 3-O-Methyl-N-acetylglucosamine | N-acetylglucosamine kinase | Rat Liver | Competitive | 17 µM | [1] |
| 3-O-Methyl-N-acetylglucosamine | N-acetylmannosamine kinase | Rat Liver | Non-competitive | 80 µM | [1] |
Table 2: Cellular Effects of 3-O-Methyl-GlcNAc
| Cell Line | Treatment | Effect | Reference |
| HepG2 (human hepatoma) | 1 mM 3-O-Methyl-GlcNAc | 88% inhibition of 14C-N-acetylglucosamine incorporation into glycoproteins | [1] |
| HepG2 (human hepatoma) | 1 mM 3-O-Methyl-GlcNAc | 70% inhibition of 14C-N-acetylmannosamine incorporation into glycoproteins | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 3-O-Methyl-GlcNAc and its application in cell-based assays to study kinase activity.
Synthesis of this compound
The synthesis of 3-O-Methyl-GlcNAc can be achieved through a multi-step process starting from commercially available N-acetyl-D-glucosamine. A general synthetic strategy involves the protection of the hydroxyl groups at the C4 and C6 positions, followed by methylation of the C3 hydroxyl group, and subsequent deprotection.
Materials:
-
N-Acetyl-D-glucosamine
-
Benzaldehyde dimethyl acetal
-
p-Toluenesulfonic acid
-
Sodium hydride (NaH)
-
Methyl iodide (MeI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Acetic acid
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)
Procedure:
-
Protection: React N-acetyl-D-glucosamine with benzaldehyde dimethyl acetal in the presence of a catalytic amount of p-toluenesulfonic acid to form the 4,6-O-benzylidene acetal.
-
Methylation: Dissolve the protected GlcNAc derivative in anhydrous DMF and treat with sodium hydride at 0°C. Add methyl iodide and allow the reaction to proceed to completion.
-
Deprotection: Remove the benzylidene protecting group by acidic hydrolysis (e.g., aqueous acetic acid).
-
Purification: Purify the final product, 3-O-Methyl-GlcNAc, by silica gel chromatography.
Note: This is a generalized procedure. Researchers should consult detailed synthetic chemistry literature for precise reaction conditions and characterization data.
Cell Treatment and Lysate Preparation
This protocol describes the treatment of cultured cells with 3-O-Methyl-GlcNAc to modulate O-GlcNAcylation levels.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
3-O-Methyl-GlcNAc (stock solution in sterile PBS or DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors, and an OGA inhibitor (e.g., Thiamet-G) to preserve O-GlcNAc modifications.
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment: The next day, replace the medium with fresh medium containing the desired concentration of 3-O-Methyl-GlcNAc (a typical starting range is 100 µM to 1 mM) or a vehicle control.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours) to achieve optimal modulation of O-GlcNAcylation.
-
Harvesting: Wash the cells with ice-cold PBS and lyse them directly on the plate with ice-cold lysis buffer.
-
Lysate Collection: Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
Analysis of O-GlcNAcylation and Kinase Phosphorylation by Western Blot
This protocol outlines the detection of changes in global O-GlcNAcylation and specific kinase phosphorylation by western blotting.
Materials:
-
Cell lysates (from section 4.2)
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)
-
Antibodies specific for the phosphorylated form of the kinase of interest
-
Antibodies for the total form of the kinase of interest
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Sample Preparation: Mix equal amounts of protein from each lysate with Laemmli sample buffer and denature by heating.
-
SDS-PAGE: Separate the proteins by SDS-PAGE. For analyzing phosphorylation, Phos-tag™ SDS-PAGE can be used to separate phosphorylated and non-phosphorylated protein isoforms.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the O-GlcNAc or phospho-protein signal to the total protein or loading control.
Measurement of Cellular UDP-GlcNAc Levels
To directly assess the effect of 3-O-Methyl-GlcNAc on the substrate for O-GlcNAcylation, cellular UDP-GlcNAc levels can be quantified using liquid chromatography-mass spectrometry (LC-MS) or an enzymatic microplate assay.
Brief Protocol for LC-MS based quantification:
-
Metabolite Extraction: Treat cells with 3-O-Methyl-GlcNAc as described in section 4.2. Extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
LC-MS Analysis: Separate and quantify UDP-GlcNAc in the extracts using a hydrophilic interaction liquid chromatography (HILIC) column coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Quantify UDP-GlcNAc levels by comparing the peak areas to a standard curve generated with known concentrations of UDP-GlcNAc.
Conclusion
3-O-Methyl-GlcNAc represents a valuable chemical tool for indirectly probing the intricate relationship between O-GlcNAcylation and kinase-mediated signaling. By inhibiting N-acetylglucosamine kinase and thereby reducing the cellular pool of UDP-GlcNAc, researchers can systematically investigate how changes in O-GlcNAcylation levels impact the phosphorylation status and activity of specific kinases. The experimental protocols and data provided in this guide offer a solid foundation for utilizing 3-O-Methyl-GlcNAc to gain deeper insights into the complex regulatory networks that govern cellular function in both health and disease. As our understanding of the O-GlcNAc-phosphorylation crosstalk continues to grow, the strategic use of chemical probes like 3-O-Methyl-GlcNAc will be instrumental in dissecting these critical signaling pathways.
References
A Comprehensive Technical Guide to the Solubility and Stability of 3-O-Methyl-N-acetyl-D-glucosamine in Buffered Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the current understanding of the solubility and stability of 3-O-Methyl-N-acetyl-D-glucosamine, a methylated derivative of N-acetyl-D-glucosamine (GlcNAc). This compound is of significant interest to the scientific community, particularly for its role as an inhibitor of N-acetylglucosamine kinase.[1][2] A thorough understanding of its physicochemical properties, such as solubility and stability in various buffer systems, is crucial for its application in in-vitro and in-vivo studies, as well as for the development of potential therapeutic agents. This document summarizes the available quantitative data, outlines relevant experimental protocols, and provides visual representations of key concepts and workflows.
Introduction
This compound (3-O-Me-GlcNAc) is a chemically modified monosaccharide that serves as a valuable tool in glycobiology and metabolic research. Its primary recognized function is the potent and specific inhibition of N-acetylglucosamine kinase, an enzyme involved in the hexosamine biosynthetic pathway.[1][2] This inhibitory activity allows researchers to probe the downstream effects of this pathway, which is implicated in various cellular processes, including protein glycosylation and signaling.
The utility of 3-O-Me-GlcNAc in experimental settings is fundamentally dependent on its behavior in aqueous solutions, particularly in buffered media commonly used for biological assays. Factors such as solubility, stability over time, and susceptibility to degradation under different pH and temperature conditions can significantly impact the effective concentration of the compound and the reproducibility of experimental results. This guide aims to consolidate the available information on these critical parameters.
Solubility of this compound
The solubility of a compound is a critical parameter for its use in solution-based assays and for formulation development. The available data on the solubility of this compound in common laboratory solvents is summarized in Table 1.
Table 1: Solubility of this compound in Various Solvents
| Solvent | pH | Temperature (°C) | Solubility |
| Phosphate-Buffered Saline (PBS) | 7.2 | Not Specified | 1 mg/mL |
| Dimethylformamide (DMF) | Not Applicable | Not Specified | 30 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Not Applicable | Not Specified | 30 mg/mL |
Data sourced from manufacturer datasheets.
The data indicates a moderate solubility in aqueous buffer (PBS) and high solubility in organic solvents like DMF and DMSO. For many cell-based assays, stock solutions are typically prepared in DMSO and then diluted in aqueous media. Researchers should be mindful of the final DMSO concentration in their experiments, as it can have biological effects.
Stability of this compound in Buffers
3.1. General Considerations for Stability
The stability of N-acetylated sugars is generally influenced by pH and temperature. A study on the stability of a related compound, N-acetylneuraminic acid, demonstrated high stability in the pH range of 3.0 to 10.0, even at elevated temperatures.[3][4] Degradation was observed under strongly acidic (pH 1.0-2.0) and strongly alkaline (pH 11.0-12.0) conditions.[3][4] It is plausible that this compound exhibits similar stability within a physiological pH range. The O-methyl group at the 3-position is generally stable and less prone to cleavage under typical biological assay conditions compared to glycosidic bonds.
3.2. Storage of Stock Solutions
For practical laboratory use, the stability of stock solutions is a key concern. Manufacturer recommendations provide some guidance in this area.
Table 2: Recommended Storage and Stability of this compound Stock Solutions
| Solvent | Storage Temperature (°C) | Stability Period |
| DMSO | -20 | 1 month |
| DMSO | -80 | 6 months |
Data sourced from manufacturer datasheets.[2]
It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are not specifically published. However, standard methodologies for characterizing carbohydrate derivatives can be readily adapted.
4.1. Protocol for Solubility Determination
A common method for determining the solubility of a compound is the gravimetric method.
Experimental Workflow for Solubility Determination (Gravimetric Method)
Caption: Workflow for determining solubility using the gravimetric method.
4.2. Protocol for Stability Assessment
A stability study typically involves incubating the compound in the buffer of interest under controlled conditions and measuring its concentration over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Experimental Workflow for Stability Assessment
Caption: General workflow for conducting a stability study of a compound in solution.
Signaling Pathways and Biological Context
Currently, there is no direct evidence to suggest that this compound is involved as a signaling molecule itself. Its primary utility in research stems from its ability to inhibit N-acetylglucosamine kinase, thereby modulating the flux through the hexosamine biosynthetic pathway (HBP). The HBP produces UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial substrate for O-GlcNAcylation, a post-translational modification that plays a regulatory role in numerous cellular signaling pathways.
By inhibiting an early step in the salvage pathway of GlcNAc utilization, 3-O-Me-GlcNAc can be used to study the downstream consequences of reduced O-GlcNAcylation on various signaling cascades.
Logical Relationship of 3-O-Me-GlcNAc Action
Caption: Inhibition of N-acetylglucosamine kinase by 3-O-Me-GlcNAc.
Conclusion
This compound is a valuable research tool for investigating the roles of the hexosamine biosynthetic pathway and O-GlcNAcylation in cellular processes. While its solubility in aqueous buffers is moderate, its high solubility in organic solvents allows for the preparation of concentrated stock solutions for dilution into experimental media. Specific data on its stability in various buffers is limited, but based on related compounds, it is expected to be stable under physiological pH conditions. Researchers should adhere to recommended storage conditions for stock solutions to ensure the integrity of the compound. The experimental protocols and workflows provided in this guide offer a framework for further characterization of the physicochemical properties of this compound, which will undoubtedly enhance its utility in scientific research and drug development.
References
- 1. Utility of this compound, an N-acetylglucosamine kinase inhibitor, for accurate assay of glucokinase in pancreatic islets and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Accurate Determination of Glucokinase Activity Using 3-O-Methyl-GlcNAc
Introduction
Glucokinase (GK), also known as hexokinase IV, is a critical enzyme that functions as a glucose sensor in key metabolic tissues, primarily the liver and pancreatic β-cells.[1][2][3] By catalyzing the phosphorylation of glucose to glucose-6-phosphate, GK governs the rate of glucose metabolism, thereby regulating processes like insulin secretion, glycogen synthesis, and glycolysis.[3][4] Given its central role in glucose homeostasis, GK is a significant therapeutic target for type 2 diabetes.[5][6]
Accurate measurement of GK activity in tissue extracts, particularly from pancreatic islets, is often complicated by the presence of other enzymes that can phosphorylate glucose or utilize the assay substrates. One such interfering enzyme is N-acetylglucosamine kinase (NAGK), which can exhibit activity towards glucose, especially in tissues where NAGK expression is high relative to GK.[1][2] This interference can lead to an overestimation of GK activity and inaccurate determination of its kinetic parameters.
To address this challenge, 3-O-Methyl-N-acetyl-D-glucosamine (3-O-Methyl-GlcNAc) serves as an invaluable tool. It is a potent inhibitor of NAGK but has been shown to have no effect on the enzymatic activity of glucokinase.[1][2][7] The addition of 3-O-Methyl-GlcNAc to the assay system effectively blocks the interfering NAGK activity, enabling a precise and specific measurement of true glucokinase activity. These application notes provide a detailed protocol for utilizing 3-O-Methyl-GlcNAc in a coupled enzymatic assay for glucokinase.
Principle of the Assay
The glucokinase activity is quantified using a continuous spectrophotometric or fluorometric coupled-enzyme assay. The principle involves two sequential enzymatic reactions:
-
Glucokinase (GK) Reaction: Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P) using ATP as the phosphate donor.
-
Glucose + ATP --(Glucokinase)--> Glucose-6-Phosphate + ADP
-
-
Indicator Reaction: The G6P produced is immediately oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which concurrently reduces NADP+ to NADPH.
-
Glucose-6-Phosphate + NADP+ --(G6PDH)--> 6-Phosphoglucono-δ-lactone + NADPH + H+
-
The rate of NADPH production is directly proportional to the glucokinase activity in the sample. This rate can be monitored in real-time by measuring the increase in absorbance at 340 nm or by detecting fluorescence (Ex/Em = 535/587 nm) if a fluorescent probe is used.[8] 3-O-Methyl-GlcNAc is included in the reaction to inhibit any contaminating N-acetylglucosamine kinase (NAGK) activity.
Figure 1: Logical diagram of the glucokinase assay. 3-O-Methyl-GlcNAc specifically inhibits interfering NAGK, ensuring that the measured signal (NADPH) originates only from true glucokinase activity.
Data Presentation
The primary utility of 3-O-Methyl-GlcNAc is to enable the accurate determination of glucokinase's kinetic parameters (Kₘ and Vₘₐₓ) in tissues where interfering enzyme activities are significant. Research has shown its differential impact based on the relative expression levels of GK and NAGK.[1][2]
| Tissue Source | Dominant Kinase Activity | Effect of 3-O-Methyl-GlcNAc Addition | Outcome |
| Rat Liver | Glucokinase >> NAGK | No significant change in measured Kₘ or Vₘₐₓ of glucokinase.[1][2] | The assay is already specific for GK due to its high relative activity. |
| Rat Pancreatic Islets | NAGK > Glucokinase | Measured Kₘ and Vₘₐₓ values for glucokinase were significantly lowered.[1][2] | Inhibition of NAGK removes its interfering activity, revealing the true, lower Kₘ and Vₘₐₓ of GK. |
Experimental Protocols
This protocol is adapted from standard coupled-enzyme assays for glucokinase.
1. Materials and Reagents
-
Tris-HCl buffer
-
Magnesium Chloride (MgCl₂)
-
Adenosine 5'-Triphosphate (ATP)
-
β-D(+)Glucose
-
β-Nicotinamide adenine dinucleotide phosphate (NADP+)
-
Glucose-6-Phosphate Dehydrogenase (G6PDH) from Leuconostoc mesenteroides
-
This compound (Cayman Chemical Item No. 38240 or equivalent)
-
Enzyme Source (e.g., tissue homogenate, cell lysate, or purified glucokinase)
-
96-well clear, flat-bottom microplate for spectrophotometric assays
-
Microplate reader capable of measuring absorbance at 340 nm
2. Reagent Preparation
-
Assay Buffer (1 M Tris-HCl, pH 9.0): Prepare in deionized water and adjust pH at 30°C.
-
1 M MgCl₂ Stock: Prepare in deionized water.
-
100 mM ATP Stock: Prepare in deionized water, aliquot, and store at -20°C.
-
1 M Glucose Stock: Prepare in deionized water, aliquot, and store at -20°C.
-
25 mM NADP+ Stock: Prepare in deionized water, aliquot, and store at -20°C.
-
10 mM 3-O-Methyl-GlcNAc Stock: Prepare in deionized water.
-
G6PDH Enzyme: Reconstitute to a stock solution of 100 units/mL in cold deionized water immediately before use.
3. Reaction Mix Preparation
Prepare a master reaction mix for the desired number of assays. For a final reaction volume of 200 µL per well, the final concentrations should be as follows:
| Reagent | Final Concentration | Volume per 200 µL rxn |
| Tris-HCl (pH 9.0) | 60 mM | 12 µL of 1 M stock |
| MgCl₂ | 20 mM | 4 µL of 1 M stock |
| ATP | 4.0 mM | 8 µL of 100 mM stock |
| Glucose | 12.0 mM | 2.4 µL of 1 M stock |
| NADP+ | 0.9 mM | 7.2 µL of 25 mM stock |
| G6PDH | 1 unit | 2 µL of 100 U/mL stock |
| 3-O-Methyl-GlcNAc | 1 mM | 20 µL of 10 mM stock |
| Deionized Water | - | to final volume |
Note: Prepare two versions of the reaction mix:
-
Test Mix: Containing 1 mM 3-O-Methyl-GlcNAc.
-
Control Mix: Without 3-O-Methyl-GlcNAc (replace with water) to assess baseline interference.
4. Assay Procedure
Figure 2: Experimental workflow for the glucokinase assay using 3-O-Methyl-GlcNAc.
-
Plate Setup: Add samples to a 96-well plate.
-
Blank Wells: Add sample buffer (without enzyme).
-
Control Wells: Add enzyme sample (e.g., tissue lysate).
-
Test Wells: Add enzyme sample (e.g., tissue lysate).
-
-
Pre-incubation: Equilibrate the plate at the assay temperature (e.g., 30°C) for 5 minutes.
-
Reaction Initiation:
-
To Blank and Control wells, add the Control Mix (without 3-O-Methyl-GlcNAc).
-
To Test wells, add the Test Mix (with 3-O-Methyl-GlcNAc).
-
-
Measurement: Immediately place the plate in a pre-warmed microplate reader and begin kinetic measurement of absorbance at 340 nm. Record data every 60 seconds for 15-30 minutes.
5. Data Analysis
-
For each well, plot absorbance (A340) versus time (minutes).
-
Determine the reaction rate (ΔA340/min) from the initial, linear portion of the curve.
-
Subtract the rate of the Blank from the rates of the Control and Test samples to correct for non-enzymatic NADP+ reduction.
-
Calculate enzyme activity using the Beer-Lambert law. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.
Activity (U/mL) = (ΔA340/min) / (6.22 * path length in cm) * (Total reaction volume in mL) / (Sample volume in mL)
One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.
The use of 3-O-Methyl-GlcNAc is a simple and highly effective strategy to ensure the specificity and accuracy of glucokinase activity assays. By selectively inhibiting the off-target activity of N-acetylglucosamine kinase, this compound allows researchers and drug development professionals to obtain reliable kinetic data for glucokinase, even in complex biological samples like pancreatic islet extracts where interfering activity is high.[1][2] This protocol provides a robust framework for implementing this improved assay method.
References
- 1. karger.com [karger.com]
- 2. Utility of this compound, an N-acetylglucosamine kinase inhibitor, for accurate assay of glucokinase in pancreatic islets and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Glucokinase expression is regulated by glucose through O-GlcNAc glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abcam.cn [abcam.cn]
Application Notes and Protocols: 3-O-Methyl-N-acetyl-D-glucosamine in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methyl-N-acetyl-D-glucosamine (3-O-Me-GlcNAc) is a derivative of the naturally occurring amino sugar N-acetyl-D-glucosamine (GlcNAc). Functionally, it acts as a potent and specific inhibitor of N-acetylglucosamine kinase (NAGK)[1][2][3][4][5]. NAGK is a crucial enzyme in the hexosamine biosynthetic pathway (HBP), which is responsible for the production of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is the universal donor substrate for O-linked β-N-acetylglucosamine (O-GlcNAc) modification, a dynamic post-translational modification of nuclear and cytoplasmic proteins.
In numerous cancers, the HBP is upregulated, leading to increased levels of O-GlcNAcylation on key signaling proteins, transcription factors, and metabolic enzymes[6][7][8]. This aberrant glycosylation is implicated in promoting cancer cell proliferation, survival, invasion, and chemoresistance[9][10]. By inhibiting NAGK, 3-O-Me-GlcNAc offers a valuable tool to probe the role of the HBP and O-GlcNAcylation in cancer biology and to explore a potential therapeutic avenue.
Hypothesized Mechanism of Action in Cancer Cells
3-O-Me-GlcNAc is hypothesized to exert its anti-cancer effects by competitively inhibiting N-acetylglucosamine kinase, a key entry point into the salvage pathway of the HBP[2][4]. This inhibition is expected to reduce the intracellular pool of UDP-GlcNAc, thereby decreasing the O-GlcNAcylation of oncogenic proteins. The downstream effects of this reduction in O-GlcNAcylation may include:
-
Downregulation of Pro-Survival Signaling: Key signaling pathways frequently hyperactivated in cancer, such as the EGFR/ERK pathway, are known to be modulated by O-GlcNAcylation[11][12]. Inhibition of the HBP may lead to decreased signaling through these pathways, thus reducing cell proliferation.
-
Induction of Apoptosis: O-GlcNAcylation has been shown to have anti-apoptotic effects[6]. By reducing O-GlcNAc levels, 3-O-Me-GlcNAc may sensitize cancer cells to apoptotic signals.
-
Alteration of Cancer Metabolism: The Warburg effect, a hallmark of cancer metabolism, is influenced by O-GlcNAcylation of metabolic enzymes[6][8]. Inhibition of the HBP could potentially reverse some of these metabolic alterations.
Potential Applications in Cancer Cell Lines (Extrapolated from N-acetyl-D-glucosamine studies)
While direct studies on the anti-proliferative effects of 3-O-Me-GlcNAc in a wide range of cancer cell lines are limited, research on its parent compound, N-acetyl-D-glucosamine (D-GlcNAc), provides a strong rationale for its investigation. Studies have shown that D-GlcNAc can decrease cell proliferation and induce apoptosis in breast cancer cell lines. It is hypothesized that 3-O-Me-GlcNAc, as an inhibitor of GlcNAc metabolism, could elicit similar or more potent effects.
Table 1: Effects of N-acetyl-D-glucosamine on Breast Cancer Cell Lines
| Cell Line | Compound | Concentration Range | Incubation Time | Observed Effects | Reference |
| MCF-7 | N-acetyl-D-glucosamine | 0.5 mM - 4 mM | 72 hours | Significantly decreased cell proliferation at 2 mM and 4 mM. | [13] |
| 4T1 | N-acetyl-D-glucosamine | 0.5 mM - 4 mM | 72 hours | Significantly decreased cell proliferation at 2 mM and 4 mM; Increased number of apoptotic cells. | [13] |
| KP1-NL (Pancreatic) | This compound | 100 µM | Not specified | Reduced cell proliferation to 60.5% of control. | [14] |
Note: The data for MCF-7 and 4T1 cells are for the parent compound N-acetyl-D-glucosamine. The data for KP1-NL cells is for this compound. Further studies are required to determine the specific IC50 values and optimal concentrations for 3-O-Me-GlcNAc in various cancer cell lines.
Experimental Protocols
Herein, we provide detailed protocols for investigating the effects of 3-O-Me-GlcNAc on cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of 3-O-Me-GlcNAc on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, 4T1, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (powder)
-
Sterile PBS
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 100 mM stock solution of 3-O-Me-GlcNAc in DMSO. Prepare serial dilutions in complete growth medium to achieve final concentrations ranging from 1 µM to 10 mM. Include a vehicle control (DMSO at the same concentration as the highest compound concentration).
-
Treatment: After 24 hours of cell attachment, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C, 5% CO2.
-
MTT Addition: At the end of each incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by 3-O-Me-GlcNAc.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Complete growth medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 3-O-Me-GlcNAc at the determined IC50 concentration (and a lower concentration) for 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Protocol 3: Western Blot Analysis of O-GlcNAcylation and Signaling Proteins
Objective: To assess the effect of 3-O-Me-GlcNAc on global O-GlcNAcylation and key signaling pathways.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Western blot apparatus
-
PVDF membrane
-
Primary antibodies (e.g., anti-O-GlcNAc (RL2), anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells in 6-well plates with 3-O-Me-GlcNAc as described above. Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: Hypothesized mechanism of 3-O-Me-GlcNAc action.
Caption: Workflow for evaluating 3-O-Me-GlcNAc effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. O-GlcNAcylation in Cancer Biology: Linking Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Three Decades of Research on O-GlcNAcylation – A Major Nutrient Sensor That Regulates Signaling, Transcription and Cellular Metabolism [frontiersin.org]
- 8. O-GlcNAc Signaling in Cancer Metabolism and Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting O-GlcNAcylation to overcome resistance to anti-cancer therapies [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Frontiers | Bisecting N-Acetylglucosamine on EGFR Inhibits Malignant Phenotype of Breast Cancer via Down-Regulation of EGFR/Erk Signaling [frontiersin.org]
- 13. Targeting Breast Cancer with N-Acetyl-D-Glucosamine: Integrating Machine Learning and Cellular Assays for Promising Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inhibition of N-acetylmannosamine Kinase with 3-O-Methyl-GlcNAc
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylmannosamine kinase (MNK), an essential enzyme in the sialic acid biosynthesis pathway, plays a critical role in cellular signaling, immune regulation, and cancer biology. In humans, MNK is a domain of the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE). This enzyme catalyzes the phosphorylation of N-acetylmannosamine (ManNAc) to N-acetylmannosamine-6-phosphate, a key step in the production of N-acetylneuraminic acid (NeuAc), the precursor to sialic acids. Given the involvement of sialic acids in various pathological processes, including tumorigenesis and metastasis, the development of specific MNK inhibitors is of significant interest for therapeutic intervention.
This document provides detailed application notes and protocols for the inhibition of N-acetylmannosamine kinase by 3-O-Methyl-N-acetyl-D-glucosamine (3-O-Methyl-GlcNAc). 3-O-Methyl-GlcNAc has been identified as a non-competitive inhibitor of MNK, making it a valuable tool for studying the functional roles of MNK and for the development of novel therapeutics targeting sialic acid metabolism.[1]
Sialic Acid Biosynthesis Pathway
The diagram below illustrates the initial steps of the sialic acid biosynthesis pathway, highlighting the central role of N-acetylmannosamine kinase (MNK).
Quantitative Data: Inhibition of N-acetylmannosamine Kinase
3-O-Methyl-GlcNAc acts as a non-competitive inhibitor of N-acetylmannosamine kinase. The inhibitory constant (Ki) has been determined, providing a quantitative measure of its potency. For comparison, its inhibitory activity against N-acetylglucosamine kinase is also presented.
| Enzyme Target | Inhibitor | Inhibition Type | Ki Value |
| N-acetylmannosamine kinase (MNK) | 3-O-Methyl-GlcNAc | Non-competitive | 80 µM[1] |
| N-acetylglucosamine kinase | 3-O-Methyl-GlcNAc | Competitive | 17 µM[1] |
Table 1: Inhibitory activity of 3-O-Methyl-GlcNAc against N-acetylmannosamine kinase and N-acetylglucosamine kinase.
Experimental Protocols
This section provides a detailed protocol for an in vitro assay to determine the inhibitory activity of 3-O-Methyl-GlcNAc against N-acetylmannosamine kinase. The procedure is based on a coupled-enzyme spectrophotometric assay that monitors the decrease in NADH absorbance at 340 nm.[2]
Experimental Workflow for MNK Inhibition Assay
The following diagram outlines the major steps involved in the N-acetylmannosamine kinase inhibition assay.
Protocol 1: In Vitro N-acetylmannosamine Kinase (MNK) Inhibition Assay
This protocol details the materials and steps required to measure the inhibition of MNK by 3-O-Methyl-GlcNAc using a coupled-enzyme assay.[2]
Materials:
-
Enzyme: Recombinant human N-acetylmannosamine kinase (hMNK)
-
Substrates:
-
N-acetylmannosamine (ManNAc)
-
Adenosine triphosphate (ATP)
-
-
Inhibitor: this compound (3-O-Methyl-GlcNAc)
-
Coupling Enzymes:
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
-
Coupling Substrates and Co-factors:
-
Phosphoenolpyruvate (PEP)
-
Nicotinamide adenine dinucleotide, reduced form (NADH)
-
-
Assay Buffer: 60 mM Tris-HCl, pH 8.1, containing 10 mM MgCl₂
-
Stop Solution: 10 mM EDTA
-
Instrumentation: UV-Vis Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the assay buffer (60 mM Tris-HCl, pH 8.1, 10 mM MgCl₂).
-
Prepare stock solutions of ManNAc, ATP, PEP, and NADH in the assay buffer.
-
Prepare a stock solution of 3-O-Methyl-GlcNAc in a suitable solvent (e.g., DMSO or water) and create a serial dilution to test a range of concentrations.
-
Prepare solutions of pyruvate kinase and lactate dehydrogenase in the assay buffer.
-
-
Assay Setup:
-
The final reaction volume for each assay is 200 µL.
-
Prepare a master mix containing the components of the coupled-enzyme system. For each reaction, the final concentrations should be:
-
0.2 mM NADH
-
2 mM Phosphoenolpyruvate
-
2 units of Pyruvate Kinase
-
2 units of Lactate Dehydrogenase
-
-
In a 96-well plate or individual cuvettes, add the following in order:
-
Assay Buffer
-
Master Mix
-
ManNAc (final concentration of 5 mM)
-
ATP (final concentration of 10 mM)
-
Varying concentrations of 3-O-Methyl-GlcNAc (for inhibitor wells) or vehicle control (for control wells).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
-
-
Initiation of Reaction:
-
Initiate the reaction by adding 0.1–1 µg of hMNK to each well.
-
-
Measurement:
-
Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C for 20 minutes. The rate of NADH oxidation is proportional to the rate of ADP production by MNK.
-
-
Termination of Reaction (Optional):
-
The reaction can be stopped by adding 800 µL of 10 mM EDTA.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the 3-O-Methyl-GlcNAc concentration to determine the IC50 value.
-
The Ki value for non-competitive inhibition can be calculated from the IC50 value. For a non-competitive inhibitor, the Ki is equal to the IC50.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers interested in studying the inhibition of N-acetylmannosamine kinase by 3-O-Methyl-GlcNAc. The detailed experimental procedure, coupled with quantitative data and pathway visualizations, facilitates the investigation of MNK's role in various biological processes and aids in the development of novel therapeutic strategies targeting sialic acid biosynthesis. The non-competitive inhibitory action of 3-O-Methyl-GlcNAc makes it a specific and valuable tool for dissecting the intricate functions of this key metabolic enzyme.
References
1H NMR Protocol for the Analysis of 3-O-Methyl-N-acetyl-D-glucosamine
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the analysis of 3-O-Methyl-N-acetyl-D-glucosamine using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The protocol covers sample preparation, instrument parameters, and data processing. A summary of expected chemical shifts and coupling constants is provided to aid in spectral interpretation.
Introduction
This compound is a derivative of N-acetyl-D-glucosamine (GlcNAc), a fundamental monosaccharide unit found in numerous biopolymers, including chitin and peptidoglycan. The methylation at the 3-hydroxyl position can significantly alter its biological activity and chemical properties. Accurate structural characterization and purity assessment are crucial for research and development involving this compound. ¹H NMR spectroscopy is a powerful non-destructive technique for the structural elucidation and quantitative analysis of carbohydrates.[1][2] This protocol outlines a standardized method for obtaining high-quality ¹H NMR spectra of this compound.
Experimental Protocol
A clear and reproducible protocol is essential for obtaining high-quality NMR data. The following sections detail the necessary steps from sample preparation to data acquisition.
Materials and Equipment
-
This compound sample
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
NMR tubes (5 mm)
-
Pipettes and tips
-
Vortex mixer
-
NMR spectrometer (400 MHz or higher recommended for better resolution of carbohydrate signals)[3]
Sample Preparation
Proper sample preparation is critical for acquiring high-resolution NMR spectra.[3]
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of D₂O in a clean vial. Ensure complete dissolution by gentle vortexing.
-
Transfer to NMR Tube: Carefully transfer the solution into a 5 mm NMR tube. Avoid introducing any particulate matter into the tube.
-
Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard such as Trimethylsilylpropanoic acid (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be added.
Instrument Parameters
The following are recommended starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
| Parameter | Recommended Value |
| Spectrometer Frequency | 400 MHz (or higher) |
| Solvent | D₂O |
| Temperature | 298 K (25 °C) |
| Pulse Program | Standard 1D proton (e.g., zg30 or similar) |
| Spectral Width | 12-16 ppm |
| Acquisition Time | 2-4 seconds |
| Relaxation Delay (d1) | 1-5 seconds |
| Number of Scans | 16-64 (depending on sample concentration) |
| Water Suppression | Presaturation or other suitable methods |
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) followed by Fourier transformation.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the residual HDO signal at 4.79 ppm. If an internal standard is used, reference to its characteristic signal (e.g., 0.00 ppm for DSS).
-
Integration: Integrate all relevant signals for quantitative analysis.
Data Presentation
In aqueous solution, this compound exists as a mixture of α and β anomers.[4] The ¹H NMR spectrum will therefore show two sets of signals corresponding to these two forms. The chemical shifts are influenced by the anomeric configuration, with the anomeric proton (H-1) of the α-anomer typically appearing at a lower field (higher ppm) than that of the β-anomer.[4] The coupling constant between H-1 and H-2 is also diagnostic: a smaller coupling constant (around 3-4 Hz) is characteristic of the α-anomer (axial-equatorial coupling), while a larger coupling constant (around 8-9 Hz) indicates the β-anomer (diaxial coupling).[4]
Table 1: Representative ¹H NMR Chemical Shifts and Coupling Constants for this compound in D₂O
| Proton | α-Anomer Chemical Shift (ppm) (Coupling Constant, Hz) | β-Anomer Chemical Shift (ppm) (Coupling Constant, Hz) |
| H-1 | ~5.2 (d, J ≈ 3.7) | ~4.7 (d, J ≈ 8.3) |
| H-2 | ~3.8-4.0 | ~3.6-3.8 |
| H-3 | ~3.5-3.7 | ~3.4-3.6 |
| H-4 | ~3.4-3.6 | ~3.3-3.5 |
| H-5 | ~3.7-3.9 | ~3.5-3.7 |
| H-6a/b | ~3.7-3.9 | ~3.7-3.9 |
| OCH₃ | ~3.4 | ~3.4 |
| NAc-CH₃ | ~2.0 | ~2.0 |
Note: The exact chemical shifts may vary slightly depending on the sample concentration, pH, and temperature. The signals for H-2 to H-6 often overlap, and 2D NMR techniques such as COSY and TOCSY may be required for unambiguous assignment.[1]
Experimental Workflow and Logic
The following diagrams illustrate the logical workflow for the ¹H NMR analysis of this compound.
References
- 1. cigs.unimo.it [cigs.unimo.it]
- 2. Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc)2 from Chitin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anomerization of N-Acetylglucosamine Glycosides Promoted by Dibromomethane and Dimethylformamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Mass Spectrometry-Based Detection of 3-O-Methyl-GlcNAc
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-linked N-acetylglucosamine (O-GlcNAc) is a dynamic post-translational modification that plays a critical role in regulating a vast array of cellular processes, including signal transduction, transcription, and metabolism.[1][2] Aberrant O-GlcNAcylation is implicated in the pathophysiology of several chronic diseases, such as diabetes, cancer, and neurodegenerative disorders.[1][3] The methylation of this modification, specifically 3-O-Methyl-GlcNAc, represents a subtle but potentially significant alteration that necessitates precise and sensitive detection methods to elucidate its biological function and potential as a biomarker.
These application notes provide detailed methodologies for the detection and quantification of 3-O-Methyl-GlcNAc using mass spectrometry. The protocols described herein are adapted from established methods for O-GlcNAc analysis and monosaccharide compositional analysis, tailored for the specific attributes of 3-O-Methyl-GlcNAc.
Signaling and Workflow Diagrams
The following diagrams illustrate the general O-GlcNAc signaling pathway and a proposed experimental workflow for the detection of 3-O-Methyl-GlcNAc.
Caption: General O-GlcNAc signaling pathway with a putative methylation step.
Caption: Experimental workflow for 3-O-Methyl-GlcNAc detection.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for illustrative purposes. Actual data will be dependent on the specific biological system under investigation.
Table 1: LC-MS/MS Parameters for 3-O-Methyl-GlcNAc Detection
| Parameter | Setting |
| Chromatography | |
| Column | Hypercarb Porous Graphitic Carbon (PGC) or Amide HILIC |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of monosaccharide isomers |
| Flow Rate | 0.2 - 0.5 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS1 Resolution | > 60,000 |
| MS2 Fragmentation | Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD) |
| Precursor Ion (m/z) | 236.1234 [M+H]+ |
| Product Ions (m/z) | To be determined empirically, expected fragments from loss of water and formaldehyde. Based on known fragmentation of similar compounds, key fragments could include m/z 218, 204, 186, 168, 144, and 126.[1] |
Table 2: Example Quantification of 3-O-Methyl-GlcNAc in a Cell Model
| Cell Line | Treatment | 3-O-Methyl-GlcNAc (relative abundance) |
| HEK293 | Control | 1.00 ± 0.12 |
| HEK293 | High Glucose | 1.85 ± 0.21 |
| HEK293 | OGA Inhibitor | 2.54 ± 0.33 |
| HeLa | Control | 1.00 ± 0.15 |
| HeLa | High Glucose | 1.62 ± 0.19 |
Experimental Protocols
Protocol 1: Enrichment of O-GlcNAcylated Proteins
This protocol describes the enrichment of O-GlcNAcylated proteins from cell lysates using Wheat Germ Agglutinin (WGA) affinity chromatography.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
WGA-agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.3 M N-acetylglucosamine in wash buffer)
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
WGA Bead Preparation: Wash the WGA-agarose beads with wash buffer according to the manufacturer's instructions.
-
Incubation: Incubate the cell lysate with the prepared WGA-agarose beads overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound O-GlcNAcylated proteins using the elution buffer.
-
Sample Preparation for Hydrolysis: The eluted protein fraction is now ready for acid hydrolysis.
Protocol 2: Acid Hydrolysis of Enriched Glycoproteins
This protocol details the release of monosaccharides from the enriched glycoproteins for subsequent analysis.
Materials:
-
Trifluoroacetic acid (TFA), 2 M
-
SpeedVac or nitrogen evaporator
Procedure:
-
Drying: Dry the enriched protein sample completely in a SpeedVac.
-
Hydrolysis: Add 2 M TFA to the dried sample and incubate at 100°C for 4-6 hours in a sealed tube.
-
TFA Removal: After hydrolysis, cool the sample and evaporate the TFA using a SpeedVac or a stream of nitrogen.
-
Resuspension: Resuspend the dried hydrolysate in a suitable solvent (e.g., 50% acetonitrile in water) for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of 3-O-Methyl-GlcNAc
This protocol outlines the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of 3-O-Methyl-GlcNAc.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
Procedure:
-
Sample Injection: Inject the resuspended hydrolysate onto the LC system.
-
Chromatographic Separation: Separate the monosaccharides using a suitable column and gradient as described in Table 1.
-
Mass Spectrometry Detection: Analyze the eluent using the mass spectrometer in positive ion mode.
-
MS/MS Fragmentation: Perform MS/MS on the precursor ion corresponding to 3-O-Methyl-GlcNAc ([M+H]+ = m/z 236.1234).
-
Data Acquisition: Acquire data in a data-dependent manner, selecting the most intense precursor ions for fragmentation.
-
Data Analysis: Identify 3-O-Methyl-GlcNAc based on its accurate mass and characteristic fragmentation pattern. Quantify the peak area of the precursor ion for relative quantification across samples. A stable isotope-labeled internal standard would be required for absolute quantification.
Note: The fragmentation pattern of 3-O-Methyl-GlcNAc should be empirically determined using a chemical standard. However, based on the known fragmentation of N-acetylhexosamines, characteristic losses of water, the acetyl group, and the methyl group are expected.[1]
Conclusion
The provided application notes and protocols offer a comprehensive framework for the mass spectrometry-based detection and quantification of 3-O-Methyl-GlcNAc. These methods, adapted from established glycomic and proteomic workflows, provide the necessary detail for researchers to begin investigating the role of this specific modification in their biological systems of interest. The successful application of these protocols will contribute to a deeper understanding of the complex regulatory landscape of O-GlcNAcylation and its variants.
References
- 1. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of N- and O-glycans using a solid-phase method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylation analysis including carboxyl reduction of the methylated polysaccharide [stenutz.eu]
Application Notes and Protocols for In Vitro Kinase Inhibition Studies Using 3-O-Methyl-N-acetyl-D-glucosamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methyl-N-acetyl-D-glucosamine (3-O-Methyl-GlcNAc) is a derivative of N-acetyl-D-glucosamine that serves as a valuable tool for in vitro biochemical studies. Its primary established role is as an inhibitor of N-acetylglucosamine kinase and N-acetylmannosamine kinase.[1][2][3] This inhibitory action makes it particularly useful in distinguishing the activity of these kinases from others, such as glucokinase, in cellular extracts.[4]
While not a direct inhibitor of protein kinases, the modulation of N-acetylglucosamine metabolism by 3-O-Methyl-GlcNAc can have indirect effects on cellular signaling pathways that are regulated by protein phosphorylation. This is due to the intricate crosstalk between O-GlcNAcylation, a post-translational modification that utilizes a related sugar, UDP-GlcNAc, and protein phosphorylation.[5][6] O-GlcNAcylation can alter the activity, localization, and substrate specificity of various protein kinases.[5][7] Therefore, 3-O-Methyl-GlcNAc can be employed as a chemical probe to investigate the interplay between hexosamine metabolism and protein kinase signaling.
This document provides detailed application notes and protocols for utilizing this compound in in vitro kinase inhibition studies, with a focus on both its direct and potential indirect mechanisms of action.
Mechanism of Action
This compound acts as a competitive inhibitor of N-acetylglucosamine kinase and a non-competitive inhibitor of N-acetylmannosamine kinase.[2][3] By blocking these enzymes, it can modulate the intracellular pools of UDP-GlcNAc, the substrate for O-GlcNAc transferase (OGT), which in turn can influence the O-GlcNAcylation status of various proteins, including protein kinases.
The interplay between O-GlcNAcylation and phosphorylation is complex and can be either synergistic or antagonistic, often occurring on the same or adjacent serine/threonine residues.[5] Alterations in O-GlcNAcylation levels can therefore impact the activity of protein kinase signaling cascades.
Applications in Research and Drug Development
-
Selective Inhibition of N-acetylglucosamine Kinase: To isolate and study the activity of other sugar kinases, such as glucokinase, in complex biological samples.[4]
-
Investigation of O-GlcNAcylation-Phosphorylation Crosstalk: As a tool to perturb cellular O-GlcNAcylation levels and study the consequential effects on protein kinase activity and signaling pathways.[5][6]
-
Target Validation: To explore the therapeutic potential of inhibiting N-acetylglucosamine kinase in diseases where metabolic dysregulation and aberrant signaling are implicated.
-
Assay Development: As a control compound in the development of high-throughput screens for novel inhibitors of N-acetylglucosamine kinase.
Quantitative Data
The inhibitory potency of this compound against its primary targets has been quantified in the literature. This data is crucial for designing experiments with appropriate compound concentrations.
| Target Kinase | Inhibition Type | Ki Value (µM) | Organism/Tissue | Reference |
| N-acetylglucosamine kinase | Competitive | 17 | Rat Liver | [2][3] |
| N-acetylmannosamine kinase | Non-competitive | 80 | Rat Liver | [2][3] |
Experimental Protocols
In Vitro N-acetylglucosamine Kinase Inhibition Assay
This protocol describes a coupled-enzyme, luminescence-based assay to determine the inhibitory activity of this compound against N-acetylglucosamine kinase. The assay measures the amount of ADP produced, which is inversely proportional to the inhibition of the kinase.
Materials:
-
Recombinant N-acetylglucosamine kinase
-
N-acetyl-D-glucosamine
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well or 384-well white microplates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water). Perform serial dilutions to obtain a range of concentrations for testing.
-
Reaction Setup:
-
Add 5 µL of each concentration of this compound to the wells of the microplate. Include a vehicle control (solvent only) and a no-enzyme control.
-
Add 10 µL of N-acetylglucosamine kinase solution (at a pre-determined optimal concentration) to each well.
-
Incubate for 10 minutes at room temperature.
-
-
Kinase Reaction:
-
Prepare a reaction mixture containing N-acetyl-D-glucosamine and ATP in kinase assay buffer.
-
Add 10 µL of the reaction mixture to each well to initiate the reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well. This will convert the ADP generated to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no-enzyme control) from all other readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Investigating Indirect Effects on Protein Kinase Activity
To assess the indirect effects of this compound on protein kinase activity via modulation of O-GlcNAcylation, a cell-based approach followed by an in vitro kinase assay is recommended.
Protocol Outline:
-
Cell Treatment: Treat cultured cells with varying concentrations of this compound for a specified duration to modulate intracellular O-GlcNAcylation levels.
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Immunoprecipitation: Isolate the protein kinase of interest from the cell lysates using a specific antibody.
-
In Vitro Kinase Assay: Perform an in vitro kinase assay on the immunoprecipitated kinase using a specific substrate and [γ-³²P]-ATP or a non-radioactive method.
-
Western Blot Analysis: Analyze the O-GlcNAcylation status of the immunoprecipitated kinase using an anti-O-GlcNAc antibody to correlate changes in activity with changes in glycosylation.
-
Data Analysis: Compare the kinase activity and O-GlcNAcylation levels between the treated and untreated samples to determine the effect of this compound on the target protein kinase.
Conclusion
This compound is a specific and potent inhibitor of N-acetylglucosamine kinase, making it an indispensable tool for metabolic research.[1][8] Furthermore, its ability to modulate O-GlcNAcylation provides a valuable avenue for investigating the complex regulatory interplay between nutrient metabolism and protein kinase signaling pathways. The protocols and information provided herein are intended to guide researchers in the effective application of this compound in their in vitro kinase studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 3--O--methyl--N--acetyl--D--Glucosamine, 1MG | Labscoop [labscoop.com]
- 4. Utility of this compound, an N-acetylglucosamine kinase inhibitor, for accurate assay of glucokinase in pancreatic islets and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The O-GlcNAc modification on kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. O‐GlcNAcylation of protein kinase A catalytic subunits enhances its activity: a mechanism linked to learning and memory deficits in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diverse Regulation of AKT and GSK-3β by O-GlcNAcylation in Various Types of Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - MedChem Express [bioscience.co.uk]
Application Notes and Protocols: Utilizing 3-O-Methyl-GlcNAc for the Study of O-GlcNAcylation Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification involving the attachment of a single N-acetylglucosamine (O-GlcNAc) moiety to serine and threonine residues of nuclear and cytoplasmic proteins. This process is crucial in a myriad of cellular processes, including signal transduction, transcription, and metabolism. The levels of O-GlcNAcylation are tightly regulated by two key enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. Dysregulation of O-GlcNAcylation has been implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.
3-O-Methyl-N-acetyl-D-glucosamine (3-O-Methyl-GlcNAc) serves as a valuable chemical tool for investigating the intricate pathways of O-GlcNAcylation. Unlike direct inhibitors of OGT or OGA, 3-O-Methyl-GlcNAc acts indirectly by targeting the GlcNAc salvage pathway. Specifically, it is a potent and competitive inhibitor of N-acetylglucosamine kinase (NagK), the first enzyme in this salvage pathway. By inhibiting NagK, 3-O-Methyl-GlcNAc effectively reduces the intracellular pool of UDP-GlcNAc, the essential substrate for OGT. This reduction in UDP-GlcNAc levels leads to a subsequent decrease in global protein O-GlcNAcylation, allowing researchers to probe the functional consequences of diminished O-GlcNAc signaling.
These application notes provide a comprehensive guide for the use of 3-O-Methyl-GlcNAc as a tool to study O-GlcNAcylation, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
3-O-Methyl-GlcNAc exerts its effect on O-GlcNAcylation through the inhibition of N-acetylglucosamine kinase (NagK). NagK is a key enzyme in the GlcNAc salvage pathway, which recycles N-acetylglucosamine for the synthesis of UDP-GlcNAc. By competitively inhibiting NagK, 3-O-Methyl-GlcNAc prevents the phosphorylation of GlcNAc to GlcNAc-6-phosphate, a critical step in its conversion to UDP-GlcNAc. This leads to a reduction in the available UDP-GlcNAc pool for OGT, resulting in a global decrease in protein O-GlcNAcylation.
Quantitative Data
The efficacy of 3-O-Methyl-GlcNAc as an inhibitor of NagK and its downstream effects on glycoprotein synthesis have been quantitatively assessed. The following tables summarize the key findings.
| Parameter | Value | Enzyme | Organism | Reference |
| Ki (competitive inhibition) | 17 µM | N-acetylglucosamine kinase | Rat liver | [1] |
| Ki (non-competitive inhibition) | 80 µM | N-acetylmannosamine kinase | Rat liver | [1] |
Table 1: In Vitro Inhibition Constants of 3-O-Methyl-GlcNAc. This table details the inhibitory constants (Ki) of 3-O-Methyl-GlcNAc against N-acetylglucosamine kinase and N-acetylmannosamine kinase.
| Cell Line | Treatment | Effect on Glycoprotein Synthesis | Reference |
| HepG2 (Human Hepatoma) | 1 mM 3-O-Methyl-GlcNAc | 88% inhibition of 14C-N-acetylglucosamine incorporation | [1] |
| HepG2 (Human Hepatoma) | 1 mM 3-O-Methyl-GlcNAc | 70% inhibition of 14C-N-acetylmannosamine incorporation | [1] |
Table 2: Effect of 3-O-Methyl-GlcNAc on Glycoprotein Synthesis in a Cellular Model. This table shows the significant reduction in the incorporation of radiolabeled monosaccharides into glycoproteins in HepG2 cells upon treatment with 3-O-Methyl-GlcNAc.
Experimental Protocols
This section provides detailed protocols for utilizing 3-O-Methyl-GlcNAc to study O-GlcNAcylation in a cellular context.
Protocol 1: Treatment of Cultured Cells with 3-O-Methyl-GlcNAc to Reduce Global O-GlcNAcylation
Objective: To decrease the overall levels of protein O-GlcNAcylation in cultured cells by inhibiting the GlcNAc salvage pathway.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound (powder)
-
Sterile DMSO or PBS for stock solution preparation
-
Sterile-filtered cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors, and an OGA inhibitor (e.g., 10 µM Thiamet-G) to preserve O-GlcNAc modifications during lysis.
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of treatment.
-
Preparation of 3-O-Methyl-GlcNAc Stock Solution:
-
Prepare a stock solution of 3-O-Methyl-GlcNAc (e.g., 100 mM) in a suitable sterile solvent (e.g., DMSO or PBS).
-
Ensure complete dissolution. The stock solution can be stored at -20°C for future use.
-
-
Treatment of Cells:
-
Prepare working concentrations of 3-O-Methyl-GlcNAc by diluting the stock solution into complete cell culture medium. A dose-response experiment is recommended to determine the optimal concentration for your cell line and experimental goals (e.g., ranging from 10 µM to 1 mM).
-
Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of 3-O-Methyl-GlcNAc.
-
Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
-
Incubation: Incubate the cells for a desired period. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the optimal treatment duration.
-
Cell Lysis:
-
After the incubation period, wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract for downstream analysis.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).
Protocol 2: Western Blot Analysis of Global O-GlcNAcylation
Objective: To assess the changes in total protein O-GlcNAcylation levels in cells treated with 3-O-Methyl-GlcNAc.
Materials:
-
Protein lysates from Protocol 1
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary anti-O-GlcNAc antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Incubate a separate membrane (or strip the first one) with the loading control antibody.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities for O-GlcNAcylated proteins and the loading control. Normalize the O-GlcNAc signal to the loading control to compare changes between treated and control samples.
Protocol 3: Quantification of Intracellular UDP-GlcNAc Levels
Objective: To measure the concentration of UDP-GlcNAc in cells treated with 3-O-Methyl-GlcNAc to confirm the inhibitor's effect on the UDP-GlcNAc pool. This can be achieved through methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). A recently developed enzymatic microplate assay also offers a more accessible alternative.
A. Sample Preparation for HPLC or LC-MS:
-
Cell Culture and Treatment: Follow steps 1-4 from Protocol 1.
-
Metabolite Extraction:
-
Rapidly wash the cells with ice-cold PBS.
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously and incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed to pellet the precipitate.
-
Collect the supernatant containing the polar metabolites.
-
Dry the supernatant using a vacuum concentrator.
-
-
Analysis: Reconstitute the dried metabolites in a suitable solvent for HPLC or LC-MS analysis.
B. Enzymatic Microplate Assay for UDP-GlcNAc Quantification:
This method relies on the O-GlcNAcylation of a substrate peptide by recombinant OGT in the presence of the cell extract containing UDP-GlcNAc, followed by immunodetection of the O-GlcNAcylated product.
Materials:
-
Metabolite extracts from the previous step.
-
Recombinant human OGT.
-
O-GlcNAc-acceptor peptide-BSA complex.
-
Alkaline phosphatase.
-
Anti-O-GlcNAc antibody (e.g., RL2).
-
HRP-conjugated secondary antibody.
-
Peroxidase substrate (e.g., Amplex UltraRed).
-
Microplate reader.
Procedure (Abridged - refer to Sunden et al., 2023 for a detailed protocol):
-
Standard Curve Preparation: Prepare a standard curve using known concentrations of UDP-GlcNAc.
-
Reaction Setup: In a microplate, combine the cell extract (or UDP-GlcNAc standard), O-GlcNAc-acceptor peptide-BSA, recombinant OGT, and alkaline phosphatase (to remove inhibitory UDP).
-
Incubation: Incubate the plate to allow the enzymatic reaction to proceed.
-
Immunodetection:
-
Coat a separate microplate with the reaction mixture.
-
Block the wells.
-
Incubate with the primary anti-O-GlcNAc antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
-
Signal Development: Add the peroxidase substrate and measure the resulting fluorescence or absorbance using a microplate reader.
-
Quantification: Determine the UDP-GlcNAc concentration in the samples by comparing their signals to the standard curve.
Conclusion
3-O-Methyl-GlcNAc is a specific and potent inhibitor of N-acetylglucosamine kinase, making it a valuable tool for studying the consequences of reduced UDP-GlcNAc availability and subsequent hypo-O-GlcNAcylation. By employing the protocols outlined in these application notes, researchers can effectively modulate cellular O-GlcNAc levels and investigate the role of this critical post-translational modification in various biological processes and disease states. Careful optimization of inhibitor concentration and treatment duration is recommended for each specific cell type and experimental system to achieve reliable and reproducible results.
References
Application Notes and Protocols for the Chemoenzymatic Synthesis of 3-O-Methyl-N-acetyl-D-glucosamine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-O-Methyl-N-acetyl-D-glucosamine (3-O-Me-GlcNAc) and its derivatives are valuable compounds for biomedical research, particularly in the study of carbohydrate-mediated biological processes and as potential therapeutic agents. Chemoenzymatic synthesis offers a powerful approach to generate these molecules with high specificity and in good yields, combining the selectivity of enzymatic reactions with the versatility of chemical synthesis.
This document provides detailed protocols for a proposed chemoenzymatic synthesis of 3-O-Me-GlcNAc derivatives. The strategy involves an initial enzymatic 3-O-methylation of N-acetyl-D-glucosamine (GlcNAc) followed by chemical derivatization of the remaining hydroxyl groups. While a specific O-methyltransferase for the 3-position of GlcNAc is not yet commercially available, this protocol is based on the well-established principles of SAM-dependent methyltransferases and can be adapted for newly discovered or engineered enzymes with the desired regioselectivity.
I. Chemoenzymatic Synthesis Workflow
The overall workflow for the synthesis of this compound derivatives is a two-stage process:
-
Enzymatic 3-O-Methylation: N-acetyl-D-glucosamine is selectively methylated at the 3-hydroxyl position using a putative SAM-dependent O-methyltransferase.
-
Chemical Derivatization: The resulting 3-O-Me-GlcNAc is then subjected to chemical reactions to introduce various functional groups at the remaining hydroxyl positions (e.g., C1, C4, and C6), yielding a library of derivatives.
II. Experimental Protocols
Protocol 1: Enzymatic 3-O-Methylation of N-acetyl-D-glucosamine
This protocol describes a general method for the enzymatic methylation of GlcNAc using a hypothetical 3-O-methyltransferase. The conditions are based on those reported for other carbohydrate O-methyltransferases.
Materials:
-
N-acetyl-D-glucosamine (GlcNAc)
-
S-adenosyl-L-methionine (SAM)
-
3-O-Methyltransferase (putative/engineered, expressed and purified)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
MgCl₂
-
Dithiothreitol (DTT)
-
C18 solid-phase extraction (SPE) cartridges
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18 or an amino-based column)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with the following components:
-
50 mM Tris-HCl, pH 7.5
-
5 mM MgCl₂
-
1 mM DTT
-
10 mM N-acetyl-D-glucosamine
-
2 mM S-adenosyl-L-methionine
-
1-5 µM 3-O-Methyltransferase
-
Bring the final volume to 1 mL with nuclease-free water.
-
-
Incubation: Incubate the reaction mixture at 30°C for 4-16 hours with gentle shaking.
-
Reaction Quenching: Stop the reaction by heating at 95°C for 5 minutes, followed by centrifugation at 14,000 x g for 10 minutes to pellet the precipitated enzyme.
-
Purification:
-
Load the supernatant onto a C18 SPE cartridge pre-equilibrated with water to remove unreacted SAM and the byproduct SAH.
-
Wash the cartridge with water.
-
The methylated product, being more hydrophobic than GlcNAc, may be retained on the column and can be eluted with a low percentage of methanol or acetonitrile in water. Alternatively, if the product is not retained, the flow-through containing the product and unreacted GlcNAc can be collected and further purified by HPLC.
-
For HPLC purification, use a C18 column with a water/acetonitrile or water/methanol gradient, or an amino-based column with an acetonitrile/water gradient.
-
-
Analysis and Quantification:
-
Analyze the collected fractions by thin-layer chromatography (TLC) or mass spectrometry to identify the product.
-
Quantify the yield of this compound using a suitable analytical method such as HPLC with a refractive index detector or a mass spectrometer.
-
Protocol 2: Chemical Derivatization - Acetylation of this compound
This protocol describes the per-O-acetylation of the remaining hydroxyl groups of 3-O-Me-GlcNAc.
Materials:
-
This compound (from Protocol 1)
-
Pyridine (anhydrous)
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
1 M HCl solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
Dissolve 100 mg of dry this compound in 5 mL of anhydrous pyridine in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 2 mL of acetic anhydride dropwise with stirring.
-
-
Reaction:
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Work-up:
-
Quench the reaction by slowly adding 10 mL of ice-cold water.
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash successively with 1 M HCl (2 x 10 mL) to remove pyridine, saturated sodium bicarbonate solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 1,4,6-tri-O-acetyl-3-O-methyl-N-acetyl-D-glucosamine.
-
-
Characterization:
-
Confirm the structure of the final product using NMR spectroscopy and mass spectrometry.
-
III. Data Presentation
The following tables summarize expected quantitative data for the chemoenzymatic synthesis of this compound derivatives. The data for the enzymatic step is based on reported values for similar carbohydrate O-methyltransferases, and the chemical derivatization data is based on typical yields for such reactions.
Table 1: Quantitative Data for Enzymatic 3-O-Methylation
| Parameter | Value | Reference/Note |
| Substrate | N-acetyl-D-glucosamine | |
| Enzyme | 3-O-Methyltransferase | Hypothetical/Engineered |
| Methyl Donor | S-adenosyl-L-methionine | |
| Conversion Rate | >90% | Based on similar enzymes[1] |
| Reaction Time | 4-16 hours | |
| Temperature | 30°C | |
| pH | 7.5 | |
| Isolated Yield | 70-85% | Dependent on purification method |
Table 2: Quantitative Data for Chemical Derivatization (Acetylation)
| Parameter | Value | Reference/Note |
| Starting Material | This compound | |
| Reagents | Acetic anhydride, Pyridine | |
| Reaction Time | 12-24 hours | |
| Temperature | Room Temperature | |
| Isolated Yield | 80-95% | Based on typical acetylation yields |
IV. Logical Relationships in Chemoenzymatic Synthesis
The success of this chemoenzymatic approach relies on the interplay between the enzymatic and chemical steps. The following diagram illustrates the logical dependencies and considerations.
References
Application Notes and Protocols: N-acetyl-glucosamine Derivatives as Organogelators
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of N-acetyl-glucosamine (GlcNAc) derivatives as low molecular weight organogelators. These sugar-based molecules are capable of self-assembling in organic solvents to form three-dimensional networks, resulting in the formation of organogels. Their biocompatibility, biodegradability, and the tunability of their molecular structure make them promising candidates for a variety of applications, particularly in drug delivery and environmental remediation.
Application Notes
Drug Delivery Systems
N-acetyl-glucosamine-derived organogelators can encapsulate therapeutic agents within their fibrous networks, offering a platform for controlled drug release.[1] The release of the entrapped drug can be triggered by specific stimuli, such as changes in pH or temperature, depending on the chemical design of the gelator molecule.
-
pH-Responsive Drug Release: Certain GlcNAc derivatives incorporate acid-labile groups, such as a p-methoxybenzylidene acetal.[2][3] In neutral or basic environments, the organogel remains stable, retaining the drug. However, upon exposure to an acidic environment, the acetal group is cleaved, leading to the disassembly of the gel network and the subsequent release of the encapsulated drug.[2] This mechanism is particularly useful for targeted drug delivery to acidic microenvironments, such as those found in tumors or inflamed tissues. The release of drugs like naproxen has been demonstrated using these pH-responsive systems.[2]
-
Thermoresponsive Drug Release: While less common for organogels compared to hydrogels, thermoresponsive behavior can be engineered into the system. This allows for drug release to be triggered by a change in temperature, which could be externally applied or result from physiological conditions (e.g., hyperthermia in cancer treatment).[4]
-
Sustained Release: The cross-linked fibrous network of the organogel can provide a sustained release profile for the encapsulated drug.[5] The rate of release can be modulated by altering the density of the gel network, which is influenced by the concentration of the gelator and the specific solvent used.
Environmental Remediation: Oil Spill Recovery
Phase-selective organogelators (PSOGs) derived from N-acetyl-glucosamine offer an effective solution for oil spill remediation.[6][7] These compounds can selectively congeal oil from a biphasic oil-water mixture, allowing for the easy removal of the solidified oil phase.[6]
-
Mechanism of Action: When introduced into an oil-water mixture, the PSOGs rapidly self-assemble within the oil phase, forming a gel and leaving the water phase unaffected.[7] The gelled oil can then be physically removed from the water.
-
Efficiency and Reusability: Some GlcNAc-derived PSOGs can gel various fuel oils, including diesel and petrol, within seconds at very low concentrations.[7] Following removal, the oil can be recovered from the gel through distillation, and the gelator can be reused for subsequent remediation efforts, making it a cost-effective and environmentally friendly approach.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for various N-acetyl-glucosamine-derived organogelators.
Table 1: Critical Gelation Concentrations (CGCs) of N-acetyl-glucosamine Derivatives
| Gelator Derivative | Solvent | CGC (% w/v) | Reference |
| Benzyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside | Diesel | 0.23 | [7] |
| Benzyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside | Petrol | 1.2 | [7] |
| Benzyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside | Kerosene | 2.5 | [7] |
| 1-Napthalenemethyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside | Diesel | 1.5 | [7] |
| 1-Napthalenemethyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside | Petrol | 0.35 | [7] |
| 1-Napthalenemethyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside | Kerosene | 3.5 | [7] |
Table 2: Gel-Sol Transition Temperatures (Tgel) of N-acetyl-glucosamine Derivative Gels
| Gelator Derivative | Solvent | Concentration (% w/v) | Tgel (°C) | Reference |
| 1-Napthalenemethyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside | Petrol | 1.5 | 56 | [7] |
Experimental Protocols
Protocol 1: Synthesis of a β-glycoside of N-acetyl-glucosamine Organogelator
This protocol is adapted from the synthesis of benzyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside.[8]
Materials:
-
Per-O-acetylated N-acetyl glucosamine
-
Benzyl alcohol
-
H2SO4-silica
-
Dry 1,2-dichloroethane (DCE)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Dichloromethane (CH2Cl2)
-
n-hexane
-
Ethyl acetate (EtOAc)
-
Celite
-
Microwave reactor
-
Thin Layer Chromatography (TLC) supplies
-
Flash chromatography system with silica gel
Procedure:
-
Combine per-O-acetylated N-acetyl glucosamine (e.g., 2 g, 5 mmol), benzyl alcohol (e.g., 0.359 mL, 3.33 mmol), and H2SO4-silica (e.g., 10 mg) in dry DCE (7 mL) in a 10 mL microwave vial.[8]
-
Stir the mixture in a microwave reactor at 110 °C for 30 minutes.[8]
-
Monitor the reaction progress using TLC.
-
Upon completion, filter the reaction mixture through Celite and wash the filter cake with CH2Cl2.[8]
-
Wash the combined filtrate successively with saturated NaHCO3 solution (2 x 10 mL) and brine (10 mL).[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude residue by flash chromatography on silica gel using a suitable solvent system (e.g., n-hexane:EtOAc, 1.5:1) to obtain the pure product.[8]
Caption: Workflow for the synthesis of a N-acetyl-glucosamine derived organogelator.
Protocol 2: Determination of Critical Gelation Concentration (CGC)
Materials:
-
Synthesized organogelator
-
Test solvent (e.g., pump oil, toluene)
-
Test tubes or vials
-
Heating apparatus (e.g., heat gun or oil bath)
-
Vortex mixer
Procedure:
-
Weigh a specific amount of the organogelator (e.g., 35 mg) into a test tube.[8]
-
Add a measured volume of the solvent (e.g., 1 mL).
-
Heat the mixture until the solid dissolves completely. Use a vortex mixer to aid dissolution if necessary.
-
Allow the solution to cool to room temperature and remain undisturbed.
-
Once cooled, invert the test tube. If the mixture does not flow, a stable gel has formed.
-
If a gel forms, add a small, measured volume of the same solvent to the gel.
-
Repeat steps 3-5.
-
Continue this process of dilution and gelation testing until the mixture flows upon inversion.
-
The CGC is the lowest concentration of the gelator (in wt% or % w/v) at which a stable gel can form.[8]
Protocol 3: Characterization of Organogels
A. Determination of Gel-Sol Transition Temperature (Tgel):
-
Prepare a gel of a known concentration in a sealed test tube.[8]
-
Place a small glass ball on the surface of the gel.[8]
-
Immerse the test tube in a thermostated oil bath equipped with a thermometer.
-
Increase the temperature of the oil bath at a slow, controlled rate (e.g., 0.2 °C/min).[8]
-
The Tgel is the temperature at which the glass ball sinks to the bottom of the test tube.[8]
B. Morphological Analysis using Scanning Electron Microscopy (SEM):
-
Prepare an organogel on a suitable substrate (e.g., a glass slide).
-
Freeze the gel rapidly in liquid nitrogen and then lyophilize (freeze-dry) to remove the solvent, creating a xerogel.
-
Mount the xerogel on an SEM stub using conductive carbon tape.
-
Sputter-coat the sample with a thin layer of a conductive metal (e.g., gold or palladium) to prevent charging.
-
Image the sample using an SEM to observe the three-dimensional network structure of the gel fibers.
C. Spectroscopic Analysis (FTIR):
-
To investigate the intermolecular interactions responsible for gelation (e.g., hydrogen bonding), obtain FTIR spectra of the organogelator in both its solution (dissolved in a non-gelling solvent) and gel state (as a xerogel).[8]
-
Compare the spectra, paying close attention to the shifts in characteristic peaks, such as N-H and C=O stretching frequencies, which can indicate the formation of hydrogen bonds in the gel state.[8]
Visualized Mechanisms and Workflows
pH-Responsive Drug Release Mechanism
The following diagram illustrates the mechanism of drug release from a pH-sensitive organogel based on an N-acetyl-glucosamine derivative containing an acid-labile acetal group.
Caption: Mechanism of pH-triggered drug release from a GlcNAc-derived organogel.
Oil Spill Remediation Workflow
This diagram outlines the process of using a phase-selective organogelator (PSOG) for the remediation of an oil spill.
Caption: Workflow for oil spill remediation using a GlcNAc-based organogelator.
References
- 1. Synthesis and characterization of 3-O-esters of N-acetyl-d-glucosamine derivatives as organogelators - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and characterization of pH responsive D-glucosamine based molecular gelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Para-Methoxybenzylidene Acetal-Protected D-Glucosamine Derivatives as pH-Responsive Gelators and Their Applications for Drug Delivery [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 4,6-O-Phenylethylidene Acetal Protected D-Glucosamine Carbamate-Based Gelators and Their Applications for Multi-Component Gels | NSF Public Access Repository [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-Acetylglucosamine-based efficient, phase-selective organogelators for oil spill remediation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
Commercial Sources and Research Applications of 3-O-Methyl-N-acetyl-D-glucosamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methyl-N-acetyl-D-glucosamine (3-O-Me-GlcNAc) is a methylated derivative of the naturally occurring amino sugar N-acetyl-D-glucosamine (GlcNAc). In the field of glycobiology and biomedical research, 3-O-Me-GlcNAc serves as a valuable chemical tool, primarily recognized for its role as a competitive inhibitor of N-acetylglucosamine kinase (NAGK) and a non-competitive inhibitor of N-acetylmannosamine kinase.[1][2] Its ability to specifically interfere with the hexosamine biosynthesis pathway (HBP) makes it an important agent for studying the downstream effects of altered protein glycosylation, particularly O-GlcNAcylation, which is implicated in numerous cellular processes and disease states such as cancer and diabetes. This document provides an overview of commercial sources for research-grade 3-O-Me-GlcNAc, along with detailed application notes and experimental protocols for its use in research settings.
Commercial Availability
Research-grade this compound is available from several reputable suppliers of biochemicals and research reagents. The quality and purity of the compound are critical for obtaining reliable and reproducible experimental results. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.
| Supplier | Catalog Number | Purity | Available Quantities |
| Santa Cruz Biotechnology | sc-202886 | ≥95% | 1 mg, 5 mg |
| MedchemExpress | HY-114305 | >95% | 10 mM (in 1 mL DMSO), 5 mg, 10 mg, 50 mg, 100 mg |
| Cambridge Bioscience | M114305 | ≥98.0% | 5 mg, 10 mg, 50 mg, 100 mg |
| Cayman Chemical | 17525 | ≥95% | 1 mg, 5 mg, 10 mg |
Table 1: Commercial Suppliers of Research-Grade this compound. This table provides a non-exhaustive list of suppliers, their corresponding catalog numbers, reported purity levels, and available quantities. Researchers are advised to consult the suppliers' websites for the most current information.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 94825-74-8 | [3] |
| Molecular Formula | C₉H₁₇NO₆ | [3] |
| Molecular Weight | 235.23 g/mol | [4] |
| Alternate Names | 3-O-methyl-GlcNAc, 2-(acetylamino)-2-deoxy-3-O-methyl-D-glucose | [3] |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, PBS (pH 7.2): 1 mg/mL | [1] |
| Storage | Store at -20°C for long-term stability. | [5] |
Table 2: Physicochemical Properties of this compound. This table summarizes key physical and chemical properties of the compound.
Application Notes
Inhibition of the Hexosamine Biosynthesis Pathway
This compound's primary mechanism of action is the inhibition of N-acetylglucosamine kinase (NAGK), a key enzyme in the salvage pathway of hexosamine biosynthesis.[1][2] This pathway is responsible for the production of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), the universal donor substrate for N-linked and O-linked glycosylation of proteins. By inhibiting NAGK, 3-O-Me-GlcNAc effectively reduces the intracellular pool of UDP-GlcNAc, leading to a decrease in protein glycosylation. This makes it a powerful tool for investigating the functional consequences of hypoglycosylation in various biological systems.
Studying O-GlcNAcylation and Signaling
The O-GlcNAcylation of nuclear and cytoplasmic proteins is a dynamic post-translational modification that plays a crucial role in regulating a wide array of cellular processes, including signal transduction, transcription, and metabolism. The levels of O-GlcNAcylation are highly sensitive to the intracellular concentration of UDP-GlcNAc. By depleting the UDP-GlcNAc pool, 3-O-Me-GlcNAc can be used to study the impact of reduced O-GlcNAcylation on specific signaling pathways. For example, it can be employed to investigate the interplay between O-GlcNAcylation and phosphorylation, as these two modifications often compete for the same or adjacent serine/threonine residues on proteins.
Cancer and Metabolic Research
Aberrant glycosylation is a hallmark of cancer, and the hexosamine biosynthesis pathway is often upregulated in tumor cells to meet the high demand for nucleotide sugars required for the synthesis of glycoproteins and glycolipids. The use of 3-O-Me-GlcNAc in cancer cell models can help elucidate the role of the HBP and O-GlcNAcylation in tumor growth, proliferation, and metastasis. In a study using the human hepatoma cell line HepG2, treatment with 1 mM this compound was shown to inhibit the incorporation of radiolabeled N-acetylglucosamine and N-acetylmannosamine into cellular glycoproteins by 88% and 70%, respectively, demonstrating its potent inhibitory effect in a cellular context.[2]
Experimental Protocols
Protocol 1: In Vitro N-acetylglucosamine Kinase (NAGK) Inhibition Assay
This protocol is designed to determine the inhibitory potential of this compound on NAGK activity in vitro. The assay measures the production of ADP, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.
Materials:
-
Recombinant N-acetylglucosamine kinase (NAGK)
-
This compound
-
N-acetyl-D-glucosamine (substrate)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
In a 96-well plate, prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (no inhibitor).
-
Prepare a reaction mixture containing assay buffer, ATP, PEP, PK, LDH, and NADH.
-
Add the reaction mixture to each well of the 96-well plate.
-
Add N-acetyl-D-glucosamine to each well to initiate the reaction. The final concentration should be at or near the Km of NAGK for this substrate.
-
Add NAGK to each well to start the reaction.
-
Immediately place the plate in a microplate reader pre-set to 37°C and measure the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and determine the IC₅₀ value. For determination of the inhibition constant (Ki), repeat the experiment with varying concentrations of the substrate, N-acetyl-D-glucosamine.
Quantitative Data Example:
| Parameter | Value | Reference |
| Ki for N-acetylglucosamine kinase (rat liver) | 17 µM (competitive) | [1][2] |
| Ki for N-acetylmannosamine kinase (rat liver) | 80 µM (non-competitive) | [1][2] |
Table 3: Inhibitory Constants (Ki) of this compound. This table provides the reported Ki values for the inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase from rat liver.
Protocol 2: Cell-Based Assay to Assess the Effect of 3-O-Me-GlcNAc on Glycoprotein Synthesis
This protocol describes how to treat cultured cells with this compound and measure its effect on the incorporation of radiolabeled monosaccharides into glycoproteins.
Materials:
-
Human hepatoma cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
This compound
-
[¹⁴C]-N-acetylglucosamine or [¹⁴C]-N-acetylmannosamine
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA)
-
Scintillation counter and scintillation fluid
Procedure:
-
Seed HepG2 cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Prepare a stock solution of this compound in cell culture medium.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 mM, 0.5 mM, 1 mM) for a predetermined time (e.g., 24 hours). Include a vehicle-treated control group.
-
Following the treatment period, add [¹⁴C]-N-acetylglucosamine or [¹⁴C]-N-acetylmannosamine to the culture medium and incubate for a specific duration (e.g., 4 hours) to allow for incorporation into newly synthesized glycoproteins.
-
After the incubation with the radiolabel, wash the cells twice with ice-cold PBS to remove unincorporated label.
-
Precipitate the cellular proteins by adding cold 10% TCA and incubate on ice for 30 minutes.
-
Wash the protein precipitate with cold ethanol to remove the TCA.
-
Solubilize the protein pellet in a suitable buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity of an aliquot of the solubilized protein using a scintillation counter.
-
Determine the protein concentration of another aliquot using a standard protein assay (e.g., BCA assay).
-
Express the results as counts per minute (CPM) per microgram of protein and compare the treated groups to the control group to determine the percentage of inhibition.
Quantitative Data Example:
| Cell Line | Inhibitor Concentration | Substrate | Inhibition of Incorporation | Reference |
| HepG2 | 1 mM | [¹⁴C]-N-acetylglucosamine | 88% | [2] |
| HepG2 | 1 mM | [¹⁴C]-N-acetylmannosamine | 70% | [2] |
Table 4: Effect of this compound on Glycoprotein Synthesis in HepG2 Cells. This table shows the percentage of inhibition of radiolabeled monosaccharide incorporation into glycoproteins in a human hepatoma cell line after treatment with 1 mM of the inhibitor.
Protocol 3: Western Blot Analysis of Global O-GlcNAcylation Levels
This protocol outlines the procedure for treating cells with this compound and subsequently analyzing the total levels of O-GlcNAcylated proteins by Western blotting.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for a specified duration. Include a vehicle-treated control.
-
Harvest the cells and prepare whole-cell lysates using an appropriate lysis buffer.
-
Determine the protein concentration of each lysate.
-
Prepare samples for SDS-PAGE by mixing equal amounts of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against O-GlcNAc overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in global O-GlcNAcylation levels.
Visualizations
Caption: The Hexosamine Biosynthesis Pathway and the point of inhibition by this compound.
Caption: A generalized experimental workflow for studying the effects of this compound in cell culture.
References
Troubleshooting & Optimization
Improving the solubility of 3-O-Methyl-N-acetyl-D-glucosamine for cell-based assays
Frequently Asked Questions (FAQs)
Q1: What is 3-O-Methyl-N-acetyl-D-glucosamine and what is its primary mechanism of action?
A1: this compound is a synthetic derivative of N-acetyl-D-glucosamine. Its primary mechanism of action is the competitive inhibition of N-acetylglucosamine kinase (NAGK).[1][2][3][4] By inhibiting NAGK, 3-O-Me-GlcNAc disrupts the salvage pathway of UDP-GlcNAc biosynthesis, a key substrate for protein O-GlcNAcylation. This leads to a reduction in the overall levels of O-GlcNAcylated proteins within the cell.
Q2: What are the common challenges when using this compound in cell-based assays?
A2: The most common challenge is related to its solubility in aqueous cell culture media. Due to its chemical structure, 3-O-Me-GlcNAc can be prone to precipitation, especially at higher concentrations or during prolonged incubation periods. This can lead to inconsistent results and cellular toxicity. Careful preparation of stock and working solutions is crucial to mitigate this issue.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[3] A stock solution in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] When preparing your working solution, the final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the signs of this compound precipitation in my cell culture?
A4: Precipitation may appear as a fine, crystalline solid or a cloudy appearance in the cell culture medium. This can be observed under a microscope or sometimes by the naked eye. If precipitation occurs, it is recommended to discard the prepared medium and prepare a fresh solution, ensuring proper dissolution and dilution of the stock solution.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Precipitation in stock solution | - Concentration is too high for the solvent.- Improper storage conditions. | - Prepare a fresh stock solution at a lower concentration.- Ensure the stock solution is stored at the recommended temperature (-20°C or -80°C) and protected from light and moisture.[1] |
| Precipitation in cell culture medium after adding the compound | - Poor solubility of the compound in the aqueous medium.- High final concentration of the compound.- Interaction with components in the serum or medium. | - Pre-warm the cell culture medium to 37°C before adding the compound.- Add the compound dropwise while gently swirling the medium to ensure even distribution.- Prepare the working solution fresh for each experiment.- Consider using a lower final concentration or a serum-free medium for the duration of the treatment. |
| Inconsistent or unexpected experimental results | - Inaccurate concentration of the working solution due to precipitation.- Degradation of the compound.- Cell line-specific sensitivity. | - Visually inspect the working solution for any signs of precipitation before adding it to the cells.- Prepare fresh dilutions from a properly stored stock solution for each experiment.- Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. |
| Cell toxicity or death | - High concentration of the compound.- High concentration of the organic solvent (e.g., DMSO).- Contamination of the stock or working solution. | - Determine the cytotoxic concentration of the compound for your cell line using a cell viability assay.- Ensure the final concentration of the organic solvent in the cell culture medium is below the toxic threshold for your cells (typically < 0.5%).- Use sterile techniques when preparing and handling all solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium
Procedure:
-
Prepare a 100 mM Stock Solution:
-
Tare a sterile microcentrifuge tube.
-
Carefully weigh out the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a 100 mM concentration. For example, for 2.35 mg of the compound (MW: 235.2 g/mol ), add 100 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
-
Prepare a Working Solution:
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Thaw an aliquot of the 100 mM stock solution at room temperature.
-
Dilute the stock solution in the pre-warmed medium to the desired final concentration. For example, to prepare a 1 mM working solution, add 10 µL of the 100 mM stock solution to 990 µL of cell culture medium.
-
Mix gently by inverting the tube or pipetting up and down.
-
Use the working solution immediately.
-
Protocol 2: Western Blot Analysis of Global O-GlcNAcylation Levels
Materials:
-
Cells treated with this compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to the cells and scrape them off the plate.
-
Incubate the lysate on ice for 30 minutes, vortexing periodically.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. A decrease in the overall O-GlcNAc signal is expected with increasing concentrations of 3-O-Me-GlcNAc.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMF | 30 mg/mL | [3] |
| DMSO | 30 mg/mL | [3] |
| PBS (pH 7.2) | 1 mg/mL | [3] |
Visualizations
Caption: Inhibition of the O-GlcNAcylation salvage pathway by 3-O-Me-GlcNAc.
Caption: Western blot workflow for O-GlcNAcylation analysis.
References
Troubleshooting interference in glucokinase assays using 3-O-Methyl-N-acetyl-D-glucosamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering interference in glucokinase (GK) assays, with a specific focus on the role of 3-O-Methyl-N-acetyl-D-glucosamine.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of glucokinase and why is its accurate measurement important?
A1: Glucokinase (GK) is a crucial enzyme in glucose metabolism, primarily found in the liver and pancreatic β-cells.[1][2] It acts as a glucose sensor, catalyzing the phosphorylation of glucose to glucose-6-phosphate, the first step in both glycolysis and glycogen synthesis.[2][3] Accurate measurement of GK activity is vital for understanding glucose homeostasis, and mutations in the GK gene can lead to diabetes or hypoglycemia.[4][5]
Q2: I am observing lower than expected glucokinase activity in my samples, especially in pancreatic islet extracts. What could be the cause?
A2: A common issue in crude extracts, particularly from pancreatic islets, is the presence of interfering enzymes.[1][6] N-acetylglucosamine kinase, which has a higher activity than glucokinase in pancreatic islets, can consume ATP and interfere with the accurate measurement of glucokinase activity, leading to apparently lower Km and Vmax values.[1][6]
Q3: How does this compound (3-O-Me-GlcNAc) help in glucokinase assays?
A3: this compound is a potent and specific inhibitor of N-acetylglucosamine kinase.[1][7][8] Crucially, it does not inhibit glucokinase.[1][6][7] Therefore, its inclusion in the assay system can eliminate the interfering activity of N-acetylglucosamine kinase, leading to a more accurate determination of true glucokinase kinetics.[1]
Q4: Will this compound affect my glucokinase activity in liver extracts?
A4: In liver extracts, where glucokinase activity is high relative to N-acetylglucosamine kinase, the addition of this compound has been shown to have no effect on the Km or Vmax values of glucokinase.[1][6]
Q5: What are the typical kinetic parameters for glucokinase?
A5: Glucokinase exhibits a lower affinity for glucose compared to other hexokinases, with a half-saturating concentration (S0.5) of around 7–8 mM.[4] It also displays positive cooperativity with a Hill coefficient of approximately 1.7 and is not inhibited by its product, glucose-6-phosphate.[2][4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible results | Pipetting errors or inconsistent reagent concentrations. | Calibrate pipettes regularly. Prepare fresh reagent master mixes for each experiment to ensure consistency. |
| Temperature fluctuations during the assay. | Use a temperature-controlled spectrophotometer or plate reader set to 30°C for the duration of the assay.[9] | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile water or buffer to maintain a humidified environment.[10] | |
| High background signal | Contamination of reagents with enzymes that reduce NADP+ or oxidize NADPH. | Run a blank reaction containing all assay components except the sample extract to check for background signal. Use high-purity reagents. |
| Incomplete washing of cells or tissue homogenates. | Ensure thorough washing steps to remove any interfering substances.[10] | |
| Apparent inhibition of glucokinase activity | Presence of high N-acetylglucosamine kinase activity in the sample (especially pancreatic islets). | Add this compound to the assay buffer at a final concentration of 10 mM to specifically inhibit N-acetylglucosamine kinase. |
| Test compound is a non-specific inhibitor (e.g., forms aggregates). | Perform control experiments, such as pre-incubating the compound with and without the enzyme, to test for non-specific inhibition.[11] Consider adding a non-ionic detergent like Triton X-100 (0.01%) to the assay buffer. | |
| Test compound interferes with the detection system (e.g., redox cycling). | Run a control reaction with the test compound and the detection system in the absence of the primary enzyme to check for direct interference.[12][13] |
Experimental Protocols
Protocol 1: Standard Coupled Glucokinase Activity Assay
This protocol is adapted from standard spectrophotometric methods.[9][14]
-
Prepare Assay Buffer: 75 mM Tris-HCl, pH 9.0, 20 mM MgCl₂, 100 mM KCl, 1 mM DTT.
-
Prepare Reagent Master Mix: For each reaction, prepare a master mix with the following final concentrations:
-
75 mM Tris-HCl, pH 9.0
-
20 mM MgCl₂
-
100 mM KCl
-
1 mM DTT
-
4.0 mM ATP
-
12.0 mM D-glucose
-
0.9 mM NADP+
-
10 units/mL Glucose-6-phosphate dehydrogenase (G6PDH)
-
-
Sample Preparation: Prepare cell or tissue lysates in an appropriate lysis buffer. Centrifuge to clarify and collect the supernatant. Dilute the supernatant to a concentration that results in a linear reaction rate.
-
Assay Procedure:
-
Add 180 µL of the Reagent Master Mix to each well of a 96-well plate.
-
Add 20 µL of the diluted sample or glucokinase standard to initiate the reaction.
-
Immediately place the plate in a spectrophotometer pre-warmed to 30°C.
-
Monitor the increase in absorbance at 340 nm every minute for 10-15 minutes.
-
-
Data Analysis: Calculate the rate of NADPH production (Vmax) from the linear portion of the absorbance curve using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
Protocol 2: Glucokinase Assay with this compound for Interference Correction
-
Prepare Assay Buffer with Inhibitor: Prepare the same assay buffer as in Protocol 1, but add this compound to a final concentration of 10 mM.
-
Prepare Reagent Master Mix with Inhibitor: Prepare the master mix as described in Protocol 1, using the assay buffer containing this compound.
-
Follow Steps 3-5 from Protocol 1. By comparing the glucokinase activity with and without this compound, the contribution of interfering N-acetylglucosamine kinase activity can be determined.
Quantitative Data Summary
| Compound | Target Enzyme | Inhibition Type | Ki Value | Effect on Glucokinase Assay |
| This compound | N-acetylglucosamine kinase | Competitive | 17 µM (rat liver)[8][15] | Eliminates interference from N-acetylglucosamine kinase, leading to more accurate GK measurements, especially in pancreatic islets.[1] |
| This compound | N-acetylmannosamine kinase | Non-competitive | 80 µM (rat liver)[8][15] | Minimal impact on standard glucokinase assays as N-acetylmannosamine is not a substrate. |
| This compound | Glucokinase | None | Not applicable | Does not affect glucokinase activity.[1][6][7] |
Visualizations
Caption: Glucokinase catalyzes the first step of glucose metabolism.
Caption: Workflow for a coupled glucokinase assay.
Caption: Decision tree for troubleshooting glucokinase assays.
References
- 1. Utility of this compound, an N-acetylglucosamine kinase inhibitor, for accurate assay of glucokinase in pancreatic islets and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucokinase - Wikipedia [en.wikipedia.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diagnostic difficulties in glucokinase hyperinsulinism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. caymanchem.com [caymanchem.com]
Storage conditions to prevent 3-O-Methyl-N-acetyl-D-glucosamine degradation
This technical support center provides guidance on the optimal storage conditions to prevent the degradation of 3-O-Methyl-N-acetyl-D-glucosamine. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in maintaining the integrity of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C.[1][2] Under these conditions, the compound is reported to be stable for at least four years.[1]
Q2: How should I store stock solutions of this compound?
The stability of stock solutions depends on the storage temperature. For optimal stability, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Frequent freeze-thaw cycles should be avoided.
Q3: What solvents are suitable for preparing stock solutions?
This compound is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) at concentrations of up to 30 mg/mL. It is also soluble in phosphate-buffered saline (PBS, pH 7.2) at a concentration of 1 mg/mL.[1] The choice of solvent will depend on the specific requirements of your experiment.
Q4: Is this compound sensitive to light?
Q5: What are the potential degradation pathways for this compound?
Specific degradation pathways for this compound have not been extensively documented in the available literature. However, based on the chemistry of the related compound N-acetyl-D-glucosamine, potential degradation could occur via hydrolysis of the N-acetyl group under strongly acidic or basic conditions, or through oxidation at higher temperatures. The 3-O-methyl group may offer some protection against certain enzymatic degradation pathways.
Troubleshooting Guide
This guide addresses common issues that may arise related to the storage and stability of this compound.
Issue 1: Inconsistent or unexpected experimental results.
This could be a sign of compound degradation. Follow these steps to troubleshoot:
-
Verify Storage Conditions: Confirm that the solid compound and any prepared stock solutions have been stored at the recommended temperatures.
-
Check Solution Age: Ensure that stock solutions have not exceeded their recommended storage duration.
-
Assess Purity: If degradation is suspected, the purity of the compound can be assessed using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Issue 2: Visible changes in the solid compound or solutions.
Changes in color or the appearance of precipitates may indicate degradation or contamination.
-
Solid Compound: If the solid has changed in appearance, it is advisable to use a fresh, unopened vial.
-
Solutions: If a stock solution appears cloudy or has changed color, it should be discarded and a fresh solution prepared.
Quantitative Data Summary
| Parameter | Condition | Recommended Duration |
| Solid Storage | -20°C | ≥ 4 years[1] |
| Stock Solution Storage | -80°C | Up to 6 months[3] |
| -20°C | Up to 1 month[3] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. The exact parameters may need to be optimized for your specific system.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). For example:
-
0-2 min: 95% A, 5% B
-
2-15 min: Gradient to 50% A, 50% B
-
15-20 min: Hold at 50% A, 50% B
-
20-22 min: Return to 95% A, 5% B
-
22-30 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Analyze the resulting chromatogram for the presence of a major peak corresponding to this compound and any additional peaks that may indicate impurities or degradation products. The peak area can be used to quantify purity.
-
Visualizations
References
Technical Support Center: High-Yield Purification of Synthetic 3-O-Methyl-N-acetyl-D-glucosamine
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and guidance on the high-yield purification of synthetic 3-O-Methyl-N-acetyl-D-glucosamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying synthetic this compound?
A1: The primary methods for purifying this compound are silica gel column chromatography and recrystallization. The choice of method often depends on the scale of the synthesis and the impurity profile of the crude product. For laboratory-scale preparations, silica gel chromatography is frequently employed to separate the target compound from reaction byproducts and starting materials.
Q2: What are the expected yield and purity for the purification of this compound?
A2: The yield and purity are highly dependent on the success of the synthetic steps and the chosen purification method. With optimized synthesis and purification protocols, it is possible to achieve purities of ≥95%.[1] Overall yields for the synthesis and purification can vary, with some reported methods achieving around 50% over two steps (hydrolysis and acetylation for purification).[2]
Q3: What are the key physical and chemical properties of this compound relevant to its purification?
A3: Key properties include its molecular formula (C9H17NO6) and molecular weight (235.20 g/mol ).[1] It is a polar molecule due to the presence of multiple hydroxyl groups and an acetamido group. This polarity dictates the choice of chromatographic conditions, typically requiring polar mobile phases for elution from silica gel.
Q4: What are the potential impurities in synthetic this compound?
A4: Potential impurities can arise from incomplete reactions or side reactions during synthesis. These may include unreacted N-acetyl-D-glucosamine starting material, di-O-methylated byproducts, and residual reagents from the methylation and hydrolysis steps. If the synthesis involves protecting groups, incompletely deprotected intermediates can also be present.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | 1. Incomplete reaction during synthesis. 2. Loss of product during extraction or washing steps. 3. Suboptimal chromatographic separation leading to co-elution with impurities. 4. Product degradation during purification. | 1. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure completion. 2. Minimize the number of extraction and washing steps. Use saturated brine washes to reduce the solubility of the product in the aqueous phase. 3. Optimize the mobile phase for chromatography to achieve better separation. Consider using a gradient elution. 4. Avoid prolonged exposure to strong acids or bases and high temperatures. |
| Product Fails to Crystallize | 1. Presence of significant impurities. 2. Incorrect choice of crystallization solvent. 3. Supersaturation not achieved. | 1. Purify the crude product by silica gel chromatography before attempting crystallization. 2. Screen a variety of solvent systems (e.g., ethanol/ether, methanol/ether, water/ethanol). 3. Concentrate the solution to induce supersaturation. Scratching the inside of the flask with a glass rod or adding a seed crystal can initiate crystallization. |
| Multiple Spots on TLC After Purification | 1. Inadequate separation during column chromatography. 2. Decomposition of the product on the silica gel. 3. Contamination of fractions during collection. | 1. Use a longer column or a shallower solvent gradient for better resolution. 2. Deactivate the silica gel with a small percentage of a polar solvent like triethylamine in the mobile phase if the product is sensitive to acidic silica. 3. Use clean collection tubes and carefully monitor the elution profile. |
| Broad Peaks During Column Chromatography | 1. Poor solubility of the crude material in the mobile phase. 2. Overloading of the column. 3. Improperly packed column. | 1. Dissolve the crude product in a minimal amount of a slightly more polar solvent before loading it onto the column. 2. Use an appropriate ratio of crude material to silica gel (typically 1:50 to 1:100 by weight). 3. Ensure the column is packed uniformly without any air bubbles or channels. |
Quantitative Data
Table 1: Typical Physical and Chemical Data for this compound
| Property | Value |
| CAS Number | 94825-74-8[1] |
| Molecular Formula | C9H17NO6[1] |
| Molecular Weight | 235.20 g/mol [1] |
| Appearance | White to off-white solid |
| Purity (Commercial) | ≥95%[1] |
Table 2: Example Solvent Systems for Silica Gel Chromatography
| Solvent System (v/v) | Application |
| Dichloromethane:Methanol (95:5 to 90:10) | Elution of the product from a silica gel column. The exact ratio may need to be optimized based on TLC analysis. |
| Ethyl Acetate:Hexane (gradient) | Can be used for the separation of less polar protected intermediates. |
| Chloroform:Methanol (gradient) | Another common solvent system for the purification of polar sugar derivatives. |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography Purification
-
Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude material.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or the initial mobile phase).
-
Carefully pour the slurry into the column, allowing the silica gel to pack evenly. Avoid air bubbles.
-
Add a layer of sand on top of the silica gel bed.
-
Equilibrate the column by running the initial mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude synthetic this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and evaporating the solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting the column with the chosen mobile phase. A typical starting point for a polar compound like this compound on silica gel would be a mixture of a chlorinated solvent and an alcohol (e.g., dichloromethane:methanol).
-
A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective for separating compounds with different polarities.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate in separate tubes.
-
Analyze the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection:
-
Choose a solvent or a solvent pair in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallizing sugars include ethanol, methanol, and water, often in combination with a less polar co-solvent like diethyl ether or ethyl acetate.
-
-
Dissolution:
-
Place the crude or partially purified product in a flask.
-
Add a minimal amount of the hot solvent to dissolve the solid completely.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and heat briefly.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath or refrigerator to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: General experimental workflow for the purification of synthetic this compound.
Caption: Logical troubleshooting flowchart for addressing low purity issues during purification.
References
Technical Support Center: Synthesis of Methylated Glucosamine Derivatives
Welcome to the technical support center for the synthesis of methylated glucosamine derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges in this complex area of carbohydrate chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in synthesizing a specific methylated glucosamine derivative?
A1: The primary challenge is achieving regioselectivity. Glucosamine has multiple hydroxyl (-OH) groups and an amino (-NH2) group, all of which are nucleophilic and can be methylated. Controlling which specific group is methylated requires a careful and often multi-step strategy involving protecting groups. Without a proper protecting group strategy, the methylation reaction will likely yield a complex mixture of products that are difficult to separate.
Q2: How do protecting groups influence the outcome of the methylation?
A2: Protecting groups are temporary modifications to functional groups that prevent them from reacting. In glucosamine synthesis, they are crucial for:
-
Directing Methylation: By blocking certain hydroxyl or amino groups, you can direct the methylating agent to the desired unprotected position.[1][2]
-
Improving Solubility: Modifying the hydroxyl groups can change the solubility of the glucosamine derivative, making it more compatible with various solvent systems.
-
Controlling Stereochemistry: Certain protecting groups, particularly at the C-2 position, can influence the stereochemical outcome (anomeric selectivity) of glycosylation reactions.[3][4]
Q3: Which protecting group should I use for the amino group?
A3: The choice of N-protecting group is critical and depends on the overall synthetic route. Common choices include:
-
Phthaloyl (Phth): Very robust and stable to acidic conditions, but requires harsh conditions (e.g., hydrazine) for removal.
-
tert-Butoxycarbonyl (Boc): Stable to many conditions but easily removed with mild acid (e.g., TFA).
-
Acetyl (Ac): The naturally occurring group in N-acetylglucosamine, but the amide it forms can sometimes participate in side reactions.[4]
-
Azide (N3): A versatile precursor to the amine that is stable to most conditions and can be reduced at a late stage in the synthesis.[5]
Q4: What are common issues with anomeric selectivity during glycosylation?
A4: Controlling the formation of either the α or β anomer at the anomeric carbon (C-1) is a frequent challenge.[6][7] Key factors influencing selectivity include the choice of protecting group at C-2, the type of glycosyl donor (e.g., trichloroacetimidate, glycosyl halide), the solvent, and the reaction temperature.[3][8] Lack of a participating neighboring group at C-2 often leads to a mixture of anomers.[4]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution(s) |
| Incomplete Deprotonation | The hydroxyl or amino group must be deprotonated to become a potent nucleophile. Ensure your base (e.g., NaH, KOtBu) is fresh and used in sufficient excess (typically 1.1-1.5 equivalents). Perform the reaction under strictly anhydrous conditions. |
| Poor Reagent Reactivity | The methylating agent (e.g., methyl iodide, dimethyl sulfate) may have degraded. Use a freshly opened or purified bottle. Consider a more reactive methylating agent like methyl triflate (MeOTf), but be aware this may decrease regioselectivity. |
| Steric Hindrance | The target functional group may be sterically hindered by bulky protecting groups. Re-evaluate your protecting group strategy. Sometimes changing a benzylidene acetal to individual benzyl ethers can alter the conformation and improve accessibility. |
| Incorrect Reaction Temperature | Methylation reactions are often temperature-sensitive. For highly reactive reagents, reactions are typically started at low temperatures (e.g., -78°C or 0°C) and slowly warmed to room temperature. Try optimizing the temperature profile. |
Problem 2: Poor Regioselectivity (Mixture of Isomers)
| Possible Cause | Suggested Solution(s) |
| Similar Reactivity of Hydroxyls | The inherent reactivity of the secondary hydroxyl groups (C-3, C-4) and the primary hydroxyl (C-6) can be similar. A robust protecting group strategy is essential. For example, use a 4,6-O-benzylidene acetal to block two positions simultaneously, allowing for selective reaction at C-3.[1] |
| Over-methylation | Using a large excess of the methylating agent or prolonged reaction times can lead to methylation at less reactive, undesired positions. Carefully control the stoichiometry of the methylating agent. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Protecting Group Migration | Under certain conditions (especially acidic or basic), some protecting groups (like silyl ethers or acyl groups) can migrate to adjacent hydroxyl groups, leading to a mixture of products. Choose more robust protecting groups like benzyl ethers for multi-step sequences. |
| Choice of Base/Solvent | The reaction medium can influence which hydroxyl is most available for reaction. For example, using a tin-based reagent like dibutyltin oxide can selectively activate a vicinal diol pair for subsequent alkylation.[1] |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution(s) |
| Similar Polarity of Isomers | Regioisomers of methylated glucosamine often have very similar polarities, making separation by standard silica gel chromatography challenging. |
| Solution 1: Derivatization | Temporarily protect the remaining free hydroxyl groups with a bulky, non-polar group (e.g., a silyl ether). This can often magnify the small polarity differences between isomers, allowing for better separation. The protecting group can be removed after purification. |
| Solution 2: Alternative Chromatography | Consider alternative chromatography techniques. Reversed-phase (C18) HPLC can sometimes separate isomers that co-elute on normal-phase silica.[9] Affinity chromatography may also be an option if the derivative has a specific binding partner.[10][11] |
| Solution 3: Recrystallization | If the desired product is a crystalline solid, meticulous recrystallization from various solvent systems can be a powerful purification technique to isolate a single isomer. |
Methodologies & Protocols
Protocol 1: Regioselective 3-O-Methylation of Glucosamine
This protocol assumes the starting material is a suitably N-protected and 4,6-O-benzylidene protected glucosamine derivative (e.g., Methyl 2-deoxy-2-phthalimido-4,6-O-benzylidene-β-D-glucopyranoside).
-
Preparation: Dry the starting material under high vacuum for several hours. Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).
-
Dissolution: Dissolve the protected glucosamine derivative (1.0 eq) in anhydrous DMF or THF.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.
-
Stirring: Allow the mixture to stir at 0°C for 1 hour to ensure complete deprotonation of the C-3 hydroxyl group.
-
Methylation: Add methyl iodide (MeI, 1.5 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the reaction back to 0°C and cautiously quench by the slow addition of methanol, followed by saturated aqueous ammonium chloride solution.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the 3-O-methylated product.
Visualizations
Experimental Workflow: Synthesis of a Methylated Glucosamine Derivative
Caption: General synthetic workflow for producing a methylated glucosamine derivative.
Troubleshooting Logic: Diagnosing Low Product Yield
Caption: Decision tree for troubleshooting low yield in methylation reactions.
Signaling Pathway Context: Hexosamine Biosynthesis Pathway (HBP)
Caption: The Hexosamine Biosynthesis Pathway leading to protein glycosylation.
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. scispace.com [scispace.com]
- 3. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anomeric O-Functionalization of Carbohydrates for Chemical Conjugation to Vaccine Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A solid-state NMR application of the anomeric effect in carbohydrates: galactosamine, glucosamine, and N-acetyl-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anomeric Selectivity of Glycosylations through a Machine Learning Lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Strategies toward protecting group-free glycosylation through selective activation of the anomeric center [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Purification of N-acetyl D-glucosamine-binding proteins by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification of CpG islands using a methylated DNA binding column - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving ambiguous peaks in the NMR spectrum of 3-O-Methyl-GlcNAc
Technical Support Center: NMR Analysis of 3-O-Methyl-GlcNAc
This guide provides troubleshooting advice and protocols for researchers encountering ambiguous peaks in the NMR spectra of 3-O-Methyl-N-acetylglucosamine (3-O-Methyl-GlcNAc). The complex nature of carbohydrate spectra often leads to signal overlap, which can be resolved using a combination of proper sample preparation and advanced 2D NMR techniques.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are the signals in the ring proton region (approx. 3.4–4.0 ppm) of my ¹H NMR spectrum of 3-O-Methyl-GlcNAc overlapping?
This is a common characteristic of carbohydrate NMR spectra. The protons on the pyranose ring (H-2, H-3, H-4, H-5, and H-6) exist in very similar chemical environments, causing their signals to resonate in a narrow chemical shift range.[1][2] This "spectral crowding" makes definitive assignment from a simple 1D ¹H NMR spectrum extremely difficult.[1][3] The solution is to use two-dimensional (2D) NMR experiments to resolve these signals into a second dimension.[4][5]
Q2: My NMR spectrum shows very broad peaks. What are the common causes and how can I fix this?
Broad peaks in an NMR spectrum can obscure coupling information and make interpretation difficult. Several factors can cause peak broadening:
-
Poor Sample Preparation: The presence of suspended solid particles will distort the local magnetic field, leading to broad lines. Always filter your sample directly into the NMR tube through a pipette with a tight glass wool plug.[6]
-
High Sample Concentration: Very concentrated samples can have high viscosity, which restricts molecular tumbling and broadens signals. Try diluting your sample.[6][7]
-
Paramagnetic Impurities: Dissolved oxygen (O₂) is paramagnetic and can significantly shorten relaxation times, causing peak broadening. If high resolution is critical, degas your sample using the "freeze-pump-thaw" method or by gently bubbling an inert gas like nitrogen or argon through the solvent before adding your compound.[6]
-
Instrumental Factors: Poor shimming of the magnetic field is a primary instrumental cause. Re-shimming the spectrometer for your specific sample can often resolve the issue.[7]
-
Chemical Exchange: Protons on hydroxyl (-OH) or amine (-NH) groups can exchange with the solvent or other molecules, which can broaden their signals. The N-acetyl proton of 3-O-Methyl-GlcNAc may show this behavior.
Q3: How can I use 2D NMR to unambiguously assign the protons and carbons of 3-O-Methyl-GlcNAc?
A combination of 2D NMR experiments is the most powerful method for complete structural elucidation.[3]
-
COSY (¹H-¹H Correlation Spectroscopy): This is the starting point for assigning protons. It reveals which protons are J-coupled (typically through 2-3 bonds).[4] You will see a cross-peak between H-1 and H-2, H-2 and H-3, H-3 and H-4, and so on. By "walking" through these correlations starting from an easily identifiable proton (like the anomeric H-1), you can assign the entire ring system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to.[4] After assigning the protons with COSY, you can use the HSQC spectrum to directly assign their corresponding carbons (C-1, C-2, C-3, etc.). This is far more reliable than interpreting a 1D ¹³C spectrum alone.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. It is crucial for confirming assignments and identifying quaternary carbons. For 3-O-Methyl-GlcNAc, you should see a key correlation between the protons of the 3-O-CH₃ group and the C-3 carbon of the ring, confirming the site of methylation.
Q4: How can I distinguish between the α and β anomers of 3-O-Methyl-GlcNAc in the spectrum?
The anomeric protons (H-1) of the α and β forms typically appear as distinct doublets in the ¹H NMR spectrum, usually between 4.4 and 5.5 ppm.[2][8] The key to distinguishing them is the magnitude of the coupling constant (J) between H-1 and H-2 (³JH1,H2).
-
β-anomer: H-1 and H-2 are typically in a trans-diaxial orientation, resulting in a large coupling constant, usually around 8–9 Hz.
-
α-anomer: H-1 and H-2 are in an axial-equatorial orientation, resulting in a small coupling constant, usually around 3–4 Hz.
Experimental Protocols
Protocol 1: Sample Preparation
-
Weigh Material: Weigh 5–10 mg of 3-O-Methyl-GlcNAc for ¹H NMR or 15-30 mg for ¹³C and 2D NMR experiments.[6]
-
Select Solvent: Dissolve the sample in ~0.6–0.7 mL of a deuterated solvent. Deuterium oxide (D₂O) is the most common solvent for carbohydrates.[8] Methanol-d₄ or DMSO-d₆ can also be used if solubility is an issue.[7]
-
Filtration: Prepare a Pasteur pipette by tightly packing a small amount of glass wool into the narrow tip.
-
Transfer: Using the prepared pipette, filter the dissolved sample solution directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.[6]
-
Cap and Label: Cap the NMR tube securely and label it clearly.
Protocol 2: 2D ¹H-¹H COSY Acquisition
-
Tune and Shim: Tune the spectrometer probe to the ¹H frequency and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquire ¹H Spectrum: First, acquire a standard 1D ¹H spectrum to set the correct spectral width (e.g., 0-10 ppm) and determine the transmitter offset.
-
Set Up COSY Experiment:
-
Pulse Program: Select a standard gradient-enhanced COSY pulse sequence (e.g., cosygpqf on Bruker instruments).
-
Spectral Width (SW): Set the same spectral width in both dimensions (F1 and F2) to match the 1D spectrum.
-
Number of Scans (NS): Set NS to 2, 4, or 8, depending on sample concentration.
-
Data Points: Use 2048 (2k) points in the direct dimension (F2) and 256 or 512 points in the indirect dimension (F1).
-
Relaxation Delay (D1): Set a relaxation delay of 1.5–2.0 seconds.
-
-
Process Data: After acquisition, apply a sine-bell window function in both dimensions and perform a 2D Fourier transform to generate the spectrum.
Protocol 3: 2D ¹H-¹³C HSQC Acquisition
-
Tune and Shim: Ensure the probe is tuned for both ¹H and ¹³C frequencies. Shim the sample as before.
-
Acquire ¹H and ¹³C Spectra: Acquire standard 1D spectra for both nuclei to determine their respective spectral widths. For ¹³C, a typical range for carbohydrates is 50-110 ppm for the ring carbons.[8][9]
-
Set Up HSQC Experiment:
-
Pulse Program: Select a standard gradient-enhanced, sensitivity-improved HSQC pulse sequence (e.g., hsqcedetgpsp on Bruker instruments).
-
Spectral Width (SW): Set the F2 (¹H) and F1 (¹³C) spectral widths based on the 1D spectra.
-
Coupling Constant: Set the one-bond coupling constant (¹JCH) to an average value of ~145 Hz, which is typical for carbohydrates.
-
Number of Scans (NS): Set NS to 8, 16, or higher, as ¹³C is much less sensitive than ¹H.
-
Data Points: Use 1024 (1k) points in F2 (¹H) and 256 points in F1 (¹³C).
-
Relaxation Delay (D1): Set a delay of 1.5–2.0 seconds.
-
-
Process Data: Apply appropriate window functions (e.g., sine-bell for F2, squared sine-bell for F1) and perform the 2D Fourier transform.
Data Presentation: Expected NMR Values
The following tables provide expected chemical shift and coupling constant values for 3-O-Methyl-GlcNAc based on data for GlcNAc and known substituent effects. Actual values may vary based on solvent, temperature, and pH.
Table 1: Expected ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) (Solvent: D₂O, Reference: TSP at 0.00 ppm)
| Proton | Expected δ (ppm) (β-anomer) | Expected δ (ppm) (α-anomer) | Multiplicity | Expected J (Hz) |
| H-1 | ~4.65 | ~5.15 | d | ³JH1,H2 ≈ 8.5 (β), 3.5 (α) |
| H-2 | ~3.70 | ~3.90 | dd | ³JH2,H3 ≈ 10.0 |
| H-3 | ~3.60 | ~3.75 | t | ³JH3,H4 ≈ 9.0 |
| H-4 | ~3.45 | ~3.55 | t | ³JH4,H5 ≈ 9.5 |
| H-5 | ~3.40 | ~3.80 | ddd | - |
| H-6a/6b | ~3.75-3.90 | ~3.75-3.90 | m | - |
| -OCH₃ | ~3.40 | ~3.40 | s | - |
| -NHCOCH₃ | ~2.05 | ~2.08 | s | - |
Table 2: Expected ¹³C NMR Chemical Shifts (δ) (Solvent: D₂O, Reference: TSP at -2.1 ppm)
| Carbon | Expected δ (ppm) (β-anomer) | Expected δ (ppm) (α-anomer) |
| C-1 | ~95.0 | ~91.0 |
| C-2 | ~57.0 | ~55.0 |
| C-3 | ~85.0 | ~82.0 |
| C-4 | ~71.0 | ~71.5 |
| C-5 | ~77.0 | ~73.0 |
| C-6 | ~62.0 | ~62.5 |
| -OCH₃ | ~59.0 | ~59.0 |
| -NHCOCH₃ | ~175.0 (C=O), ~23.0 (CH₃) | ~175.5 (C=O), ~23.5 (CH₃) |
*Note: C-3 is expected to be significantly downfield-shifted compared to unsubstituted GlcNAc due to the O-methylation effect.
Visual Guides & Workflows
The following diagrams illustrate the logical workflow for troubleshooting and assignment.
Caption: Troubleshooting workflow for resolving ambiguous NMR spectra.
Caption: Key 2D NMR correlations for assigning 3-O-Methyl-GlcNAc.
References
- 1. Carbohydrate background removal in metabolomics samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. 2D NMR [chem.ch.huji.ac.il]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 9. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-O-Methyl-N-acetyl-D-glucosamine Cell Permeability Assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers assessing the cell permeability of 3-O-Methyl-N-acetyl-D-glucosamine.
Frequently Asked Questions (FAQs)
Q1: What is the expected cell permeability of this compound?
Q2: How does this compound function once inside the cell?
This compound is known as a potent and competitive inhibitor of N-acetylglucosamine kinase.[3][4][5][6] This enzyme is crucial for the hexosamine biosynthetic pathway, where it phosphorylates N-acetyl-D-glucosamine (GlcNAc) to GlcNAc-6-phosphate. By inhibiting this kinase, this compound can disrupt processes that rely on the products of this pathway, such as the synthesis of UDP-GlcNAc, which is essential for protein glycosylation.
Q3: What are the primary methods to assess the cell permeability of this compound?
The cell permeability of this compound can be assessed using several standard methods:
-
Direct Uptake Assays: This involves incubating cells with a labeled version of the compound (e.g., radiolabeled or fluorescently tagged) and measuring the intracellular concentration over time.
-
Indirect Functional Assays: Since this compound is a known inhibitor of N-acetylglucosamine kinase, its permeability can be inferred by measuring the downstream effects of this inhibition within the cell. For example, a reduction in O-GlcNAcylation of cellular proteins after treatment would suggest successful cell entry.
-
Transport Inhibition Assays: These experiments can help determine if the compound utilizes any known transporters by co-incubating it with known transporter inhibitors and observing any change in its uptake.
Troubleshooting Guides
Issue 1: Low or Undetectable Intracellular Concentration in Direct Uptake Assays
| Possible Cause | Troubleshooting Step |
| Inherently Low Permeability | Increase the extracellular concentration of this compound in your experiment. Given that the related molecule GlcNAc requires high concentrations for uptake, this is a likely first step.[1][2] |
| Short Incubation Time | Extend the incubation time to allow for sufficient accumulation within the cells. A time-course experiment (e.g., 1, 4, 12, 24 hours) is recommended to determine optimal incubation duration. |
| Inefficient Cell Lysis | Ensure your cell lysis protocol is effective for your cell type to release all intracellular contents for measurement. Sonication or the use of stronger detergents may be required. |
| Compound Instability | Verify the stability of this compound in your culture medium at 37°C over the course of the experiment. Degradation would lead to lower than expected intracellular levels. |
| Efflux Pump Activity | The compound may be actively transported out of the cell by efflux pumps. Co-incubate with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to see if intracellular accumulation increases. |
Issue 2: No Observable Effect in Indirect Functional Assays
| Possible Cause | Troubleshooting Step |
| Insufficient Intracellular Concentration | As with direct uptake assays, the intracellular concentration may be too low to effectively inhibit the target kinase. Increase the extracellular concentration and/or incubation time. |
| Cell-Type Specific Differences in Uptake or Metabolism | The mechanism and efficiency of uptake can vary significantly between cell types. Consider testing a different cell line that may have a higher rate of macropinocytosis or different membrane characteristics. |
| Redundancy in Cellular Pathways | The cell might compensate for the inhibition of N-acetylglucosamine kinase through other pathways. Measure a direct downstream product of the enzyme's activity for a more sensitive readout. |
| Assay Sensitivity | The functional assay may not be sensitive enough to detect subtle changes. For example, when assessing O-GlcNAcylation, use a highly specific antibody and a sensitive detection method like Western blotting or mass spectrometry. |
Quantitative Data Summary
As direct quantitative data for the cell permeability of this compound is not available, the following table provides a template for how such data could be presented. Researchers are encouraged to populate this table with their own experimental findings.
| Cell Line | Compound Concentration (mM) | Incubation Time (hours) | Uptake Rate (pmol/min/mg protein) | Permeability Coefficient (cm/s) |
| Example: HeLa | 10 | 4 | Data to be determined | Data to be determined |
| Example: Jurkat | 20 | 12 | Data to be determined | Data to be determined |
| Example: A549 | 40 | 24 | Data to be determined | Data to be determined |
For comparison, studies on acetylated derivatives of N-acetyl-D-glucosamine have shown that increasing lipophilicity through acetylation can enhance cell permeability and subsequent biological activity.[1]
Experimental Protocols
Protocol 1: Direct Uptake Assay Using a Labeled Compound
This protocol assumes the availability of a labeled form of this compound (e.g., [³H]- or [¹⁴C]-labeled).
-
Cell Culture: Plate cells in 24-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Preparation of Treatment Solution: Prepare a stock solution of labeled this compound in a suitable solvent (e.g., DMSO or PBS). Dilute the stock to the desired final concentrations in pre-warmed cell culture medium.
-
Uptake Experiment:
-
Aspirate the old medium from the cells and wash once with warm PBS.
-
Add the medium containing the labeled compound to each well.
-
Incubate the plate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
To stop the uptake, rapidly aspirate the treatment medium and wash the cells three times with ice-cold PBS.
-
-
Cell Lysis: Add a suitable lysis buffer (e.g., RIPA buffer) to each well and incubate on ice for 10 minutes. Scrape the cells and collect the lysate.
-
Quantification:
-
Measure the radioactivity in an aliquot of the cell lysate using a scintillation counter.
-
Measure the total protein concentration in another aliquot of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Data Analysis: Calculate the uptake as pmol of compound per mg of total protein. Plot the uptake over time to determine the initial uptake rate.
Protocol 2: Indirect Functional Assay via Western Blot for O-GlcNAcylation
-
Cell Culture and Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of this compound (e.g., 0, 10, 20, 40, 80 mM) for 24-48 hours.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with a loading control antibody (e.g., β-actin or GAPDH).
-
-
Data Analysis: Quantify the band intensities using densitometry software. A decrease in the overall O-GlcNAcylation signal with increasing concentrations of this compound would indicate successful cell entry and target engagement.
Visualizations
Caption: Workflow for Direct Cell Permeability Assay.
Caption: Inhibition of the Hexosamine Pathway.
References
- 1. Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. scbt.com [scbt.com]
- 6. Inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing pH and temperature for enzymatic synthesis of GlcNAc derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of N-acetylglucosamine (GlcNAc) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes involved in the synthesis of UDP-GlcNAc from GlcNAc?
A1: The enzymatic synthesis of UDP-GlcNAc from GlcNAc is typically a two-step process involving two key enzymes:
-
N-acetylhexosamine 1-kinase (NahK): This enzyme catalyzes the phosphorylation of GlcNAc to form GlcNAc-1-phosphate (GlcNAc-1-P).[1][2][3]
-
N-acetylglucosamine-1-phosphate uridyltransferase (GlmU): This enzyme then converts GlcNAc-1-P and UTP into UDP-GlcNAc.[1][2][3] To drive the reaction forward, an inorganic pyrophosphatase (PPA) is often added to degrade the pyrophosphate (PPi) byproduct, which can inhibit GlmU activity.[4]
Q2: What are the typical optimal pH and temperature ranges for enzymes used in GlcNAc derivative synthesis?
A2: The optimal conditions vary depending on the specific enzyme and its source. Below is a summary of reported optimal pH and temperature for common enzymes.
Q3: How can I monitor the progress of my enzymatic reaction?
A3: Reaction progress can be monitored using various analytical techniques. For the synthesis of UDP-GlcNAc, Thin Layer Chromatography (TLC) is a common method to track the consumption of starting materials and the formation of the product.[1] For chitinase-catalyzed reactions that produce reducing sugars, the 3,5-dinitrosalicylic acid (DNS) method can be used to quantify the amount of reducing sugar produced.[5][6][7] High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative analysis of various GlcNAc derivatives.
Troubleshooting Guides
Problem 1: Low or No Product Yield in UDP-GlcNAc Synthesis
| Possible Cause | Suggested Solution |
| Enzyme Inactivity | - Ensure enzymes have been stored correctly, typically at -20°C.[1] - Avoid repeated freeze-thaw cycles. - Verify the specific activity of your enzyme batch. |
| Sub-optimal pH or Temperature | - Check the pH of your reaction buffer and adjust if necessary. The optimal pH for the NahK/GlmU coupled reaction is often around 8.0-9.0.[1][8] - Ensure the reaction is incubated at the optimal temperature, typically 37°C for the NahK/GlmU system.[1] |
| Inhibition by Pyrophosphate (PPi) | - The GlmU-catalyzed reaction produces pyrophosphate (PPi), which can be inhibitory.[4] - Add an inorganic pyrophosphatase (PPA) to the reaction mixture to hydrolyze PPi and drive the reaction towards product formation.[4] |
| Incorrect Reagent Concentrations | - Verify the concentrations of all substrates (GlcNAc, ATP, UTP) and cofactors (e.g., MgCl₂). Magnesium ions are crucial for the activity of both NahK and GlmU.[1] |
| Substrate Specificity Issues | - If you are using a GlcNAc derivative, it may not be a suitable substrate for NahK or GlmU. It is recommended to perform a small-scale pilot reaction to test for enzyme tolerance.[1] |
Problem 2: Low Yield of GlcNAc from Chitin Hydrolysis
| Possible Cause | Suggested Solution |
| Insoluble Substrate | - Chitin is highly insoluble, which can limit enzyme access. Pre-treatment of chitin to increase its surface area can improve hydrolysis rates. Colloidal chitin is a commonly used substrate with better accessibility for enzymes.[5][6] |
| Sub-optimal pH or Temperature | - The optimal pH and temperature for chitinases vary significantly depending on the source organism. Refer to the data tables below to find the optimal conditions for your specific chitinase. |
| Enzyme Inhibition | - The products of chitin hydrolysis, such as chitooligosaccharides and GlcNAc, can cause feedback inhibition of chitinase activity. Monitor product concentrations and consider strategies for their removal if inhibition is suspected. |
| Incorrect Enzyme Concentration | - The enzyme-to-substrate ratio is a critical parameter. An insufficient amount of enzyme will lead to slow and incomplete hydrolysis. |
Data Presentation
Table 1: Optimal pH and Temperature for Enzymes in UDP-GlcNAc Synthesis
| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) |
| NahK/GlmU (fusion) | 8.0 | 40 | |
| NahK | Bifidobacterium longum | 9.0 (in reaction buffer) | 37 (in reaction buffer) |
| GlmU | Escherichia coli | 7.5 (in reaction buffer) | 37 (in reaction buffer) |
Table 2: Optimal pH and Temperature for Various Chitinases
| Chitinase Source | Optimal pH | Optimal Temperature (°C) |
| Bacillus pumilus U₅ | 5.5 | 60 |
| Trichoderma gamsii R1 | 4.0 - 7.0 | 40 |
| Streptomyces sp. PB2 | 7.0 | 30 |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of UDP-GlcNAc
This protocol is adapted from a method utilizing N-acetylhexosamine 1-kinase (NahK) and N-acetylglucosamine-1-phosphate uridyltransferase (GlmU).[1][3]
Materials:
-
GlcNAc
-
ATP (Adenosine triphosphate)
-
UTP (Uridine triphosphate)
-
MgCl₂
-
Tris-HCl buffer
-
NahK enzyme
-
GlmU enzyme
-
Inorganic Pyrophosphatase (PPA)
-
Deionized water
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine GlcNAc, ATP, and UTP in a Tris-HCl buffer (e.g., 100 mM, pH 8.0).
-
Cofactor Addition: Add MgCl₂ to a final concentration of 10-20 mM.
-
Enzyme Addition: Add the purified NahK, GlmU, and PPA enzymes to the reaction mixture. The optimal enzyme concentrations should be determined empirically but can start in the range of 0.1-1.0 mg/mL.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Monitoring: Monitor the reaction progress periodically (e.g., every 2-4 hours) by TLC or HPLC until the starting material is consumed.
-
Reaction Quenching and Purification: Once the reaction is complete, it can be stopped by heating or by adding ethanol. The UDP-GlcNAc product can then be purified using chromatographic techniques such as gel filtration or ion-exchange chromatography.
Protocol 2: Chitinase Activity Assay
This protocol is a general method for determining chitinase activity based on the quantification of reducing sugars released from chitin using the DNS method.[5][7]
Materials:
-
Colloidal chitin (substrate)
-
Citrate or phosphate buffer of desired pH
-
Chitinase enzyme solution
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
N-acetyl-D-glucosamine (GlcNAc) standard solution
-
Spectrophotometer
Procedure:
-
Reaction Setup: Prepare reaction tubes containing a known concentration of colloidal chitin suspended in the appropriate buffer.
-
Enzyme Addition: Add a specific volume of the chitinase enzyme solution to the reaction tubes. For the blank, add an equal volume of buffer instead of the enzyme solution.
-
Incubation: Incubate the tubes at the desired temperature for a defined period (e.g., 30-60 minutes).
-
Stopping the Reaction: Terminate the reaction by adding the DNS reagent to each tube.
-
Color Development: Heat the tubes in a boiling water bath for 5-15 minutes to allow for color development.
-
Absorbance Measurement: Cool the tubes to room temperature and measure the absorbance at 540 nm using a spectrophotometer.
-
Quantification: Determine the amount of reducing sugar released by comparing the absorbance values to a standard curve prepared using known concentrations of GlcNAc. One unit of chitinase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified assay conditions.
Mandatory Visualization
Caption: Workflow for the two-step enzymatic synthesis of UDP-GlcNAc.
Caption: Enzymatic hydrolysis of chitin to produce GlcNAc.
References
- 1. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic route to preparative-scale synthesis of UDP-GlcNAc/GalNAc, their analogues and GDP-fucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isolation, screening, and identification of chitinase-producing bacterial strains from riverbank soils at Ambo, Western Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. ijariit.com [ijariit.com]
- 8. NahK/GlmU fusion enzyme: characterization and one-step enzymatic synthesis of UDP-N-acetylglucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies for scaling up the production of 3-O-Methyl-N-acetyl-D-glucosamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the strategies for scaling up the production of 3-O-Methyl-N-acetyl-D-glucosamine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield of the Oxazoline Intermediate
-
Question: My reaction to form the oxazoline intermediate from N-acetyl-D-glucosamine (GlcNAc) is resulting in a low yield. What are the possible causes and solutions?
-
Answer: Low yields in oxazoline formation from GlcNAc can be attributed to several factors. Incomplete reaction, side reactions, or degradation of the product can be the primary causes. Here are some troubleshooting steps:
-
Moisture Control: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Reagent Quality: The quality of the reagents, particularly the activating agent (e.g., 2-chloro-1,3-dimethyl-1H-benzimidazol-3-ium chloride - CDMBI), is crucial. Use freshly opened or properly stored reagents.
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Incomplete reactions may require longer reaction times or a slight increase in temperature. However, excessive heat can lead to byproduct formation.
-
Byproduct Formation: A known byproduct can form during CDMBI-mediated synthesis.[1] Following a byproduct-free strategy, such as the one developed by Zhou et al., can significantly improve yield and purity.[1]
-
Issue 2: Incomplete or Non-Selective 3-O-Methylation
-
Question: The methylation step of the oxazoline intermediate with sodium hydride (NaH) and methyl iodide (MeI) is not going to completion, or I am observing methylation at other positions. How can I resolve this?
-
Answer: Achieving selective and complete 3-O-methylation requires careful control of reaction conditions.
-
Sodium Hydride (NaH) Quality and Dispersion: NaH is a moisture-sensitive reagent. Use a fresh bottle or a previously opened one that has been stored in a desiccator. The dispersion of NaH in the reaction solvent is critical. Ensure vigorous stirring to create a fine suspension. Washing the NaH with anhydrous hexane to remove the protective mineral oil can improve its reactivity.
-
Anhydrous Conditions: The presence of water will quench the NaH and can lead to incomplete deprotonation of the hydroxyl group. Use anhydrous solvents and maintain an inert atmosphere.
-
Temperature Control: The reaction is typically performed at low temperatures (e.g., 0°C) to control the reactivity of NaH and prevent side reactions. A gradual warm-up to room temperature may be necessary to drive the reaction to completion.
-
Stoichiometry of Reagents: Use a slight excess of both NaH and MeI to ensure the reaction goes to completion. However, a large excess of MeI can lead to N-methylation as a side reaction.
-
Monitoring the Reaction: Track the progress of the methylation by TLC. The methylated product should have a higher Rf value than the starting material.
-
Issue 3: Difficulties in Purifying the Final Product
-
Question: I am struggling to purify this compound from the reaction mixture after hydrolysis of the methylated intermediate. What purification strategies are recommended?
-
Answer: Purifying polar carbohydrate derivatives can be challenging. A multi-step approach is often necessary.
-
Initial Work-up: After the hydrolysis of the methylated intermediate, a standard aqueous work-up is required to remove inorganic salts and other water-soluble impurities.
-
Column Chromatography: Silica gel column chromatography is a common method for purifying carbohydrates. A polar solvent system, such as a gradient of methanol in dichloromethane or ethyl acetate, is typically used. Careful selection of the solvent gradient is crucial for separating the desired product from unreacted starting material and byproducts.
-
Recrystallization: If the product is a solid, recrystallization can be an effective final purification step to obtain a high-purity compound.
-
Ion-Exchange Chromatography: For removal of charged impurities, ion-exchange chromatography can be employed.[2]
-
Frequently Asked Questions (FAQs)
Synthesis and Reaction Mechanisms
-
Question: Why is an oxazoline intermediate used for the synthesis of this compound?
-
Answer: The oxazoline ring serves as a protecting group for the anomeric position (C-1) and the N-acetyl group at C-2. This strategy prevents unwanted side reactions at these positions and allows for the selective methylation of the hydroxyl group at the C-3 position. The formation of a 1,2-oxazoline intermediate is a known challenge in direct glycosylation with GlcNAc donors, but in this synthetic route, it is intentionally formed and isolated to facilitate selective modification.[3]
-
Question: What are the potential byproducts of the 3-O-methylation reaction using NaH and MeI?
-
Answer: Besides the desired 3-O-methylated product, potential byproducts include:
-
N-methylation: Methylation of the nitrogen in the N-acetyl group can occur, especially with a large excess of methyl iodide or higher reaction temperatures.[4]
-
Over-methylation: Although the oxazoline protects other hydroxyl groups, incomplete formation or cleavage of the protecting group could lead to methylation at other positions.
-
Unreacted starting material: Incomplete reaction will leave the starting oxazoline intermediate in the mixture.
-
Scale-Up and Production
-
Question: What are the main challenges when scaling up the production of this compound?
-
Answer: Scaling up carbohydrate synthesis presents several challenges:
-
Handling of Hazardous Reagents: The use of sodium hydride and methyl iodide requires stringent safety precautions, especially at a larger scale.
-
Heat Transfer: The methylation reaction is often exothermic. Maintaining adequate temperature control in a large reactor is critical to prevent runaway reactions and byproduct formation.
-
Purification: Chromatographic purification can be cumbersome and expensive at an industrial scale. Developing efficient crystallization or alternative purification methods is crucial.[2]
-
Cost of Goods: The cost of starting materials, reagents, and solvents can significantly impact the economic viability of the process at a larger scale.
-
-
Question: Are there alternative methylation methods to NaH/MeI?
-
Answer: Yes, other methylation methods exist in carbohydrate chemistry. For instance, using silver oxide (Ag₂O) and methyl iodide in a solvent like dimethylformamide (DMF) is a classic method. However, the NaH/MeI protocol is often preferred for its efficiency and the strong basicity of NaH, which can effectively deprotonate the hydroxyl group.
Analytical and Quality Control
-
Question: How can I monitor the progress of the synthesis and assess the purity of the final product?
-
Answer: A combination of analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the reactions. Staining with a carbohydrate-specific stain (e.g., p-anisaldehyde or ceric ammonium molybdate) is necessary for visualization.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for both in-process control and final purity assessment. A suitable method would likely involve a normal-phase or HILIC column for separating the polar carbohydrate derivatives.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the intermediates and the final product. The presence of the methyl group signal and the shifts in the sugar ring protons will confirm successful methylation at the C-3 position.[7]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.
-
Quantitative Data
Table 1: Comparison of Methylation Conditions for 3-O-Methylation of GlcNAc-Oxazoline Intermediate (Illustrative)
| Parameter | Condition A (Standard) | Condition B (Optimized for Scale-Up) |
| Methylating Agent | Methyl Iodide (MeI) | Methyl Iodide (MeI) |
| Base | Sodium Hydride (NaH) | Sodium Hydride (NaH) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature | 0 °C |
| Reaction Time | 4-6 hours | 8-10 hours |
| Yield (Illustrative) | 85-95% | 90-98% |
| Purity (Illustrative) | >95% | >98% |
Table 2: Purification Efficiency of this compound (Illustrative)
| Purification Method | Purity Before | Purity After | Recovery Rate (Illustrative) |
| Silica Gel Chromatography | 80% | >98% | 70-80% |
| Recrystallization | 95% | >99.5% | 85-95% |
Experimental Protocols
Protocol 1: Synthesis of the Oxazoline Intermediate from N-acetyl-D-glucosamine
-
Suspend N-acetyl-D-glucosamine in anhydrous acetonitrile.
-
Add 2-chloro-1,3-dimethyl-1H-benzimidazol-3-ium chloride (CDMBI) and an organic base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the oxazoline intermediate.
Protocol 2: 3-O-Methylation of the Oxazoline Intermediate
-
Dissolve the oxazoline intermediate in anhydrous THF and cool the solution to 0°C in an ice bath under an inert atmosphere.
-
Carefully add sodium hydride (60% dispersion in mineral oil, washed with anhydrous hexane) to the solution with vigorous stirring.
-
Stir the suspension at 0°C for 30 minutes.
-
Add methyl iodide dropwise to the reaction mixture at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 3: Hydrolysis and Purification of this compound
-
Dissolve the crude methylated intermediate in a mixture of THF and water.
-
Add a catalytic amount of a strong acid (e.g., hydrochloric acid).
-
Stir the reaction at room temperature until the hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction with a base (e.g., sodium bicarbonate).
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Extract the aqueous solution with an organic solvent to remove any non-polar impurities.
-
Purify the aqueous layer containing the product by silica gel column chromatography or recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Inhibition of N-acetylglucosamine Kinase by the final product.
References
- 1. Development of a by-product-free strategy for the synthesis of oxazoline from N-acetylglucosamine - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. US11555049B2 - Method for separation and purification of n-acetylglucosamine - Google Patents [patents.google.com]
- 3. Why Is Direct Glycosylation with N-Acetylglucosamine Donors Such a Poor Reaction and What Can Be Done about It? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc)2 from Chitin [mdpi.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Inhibitory Potency of 3-O-Methyl-GlcNAc: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the inhibitory constant (Ki) of 3-O-Methyl-GlcNAc against its presumed target and other relevant enzyme inhibitors. This guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations of associated signaling pathways and experimental workflows.
Comparative Analysis of Inhibitor Potency
The inhibitory constant (Ki) is a critical measure of an inhibitor's potency. The lower the Ki value, the more potent the inhibitor. 3-O-Methyl-N-acetylglucosamine (3-O-Methyl-GlcNAc) has been identified as a competitive inhibitor of N-acetylglucosamine kinase with a Ki value of 17 µM. It also demonstrates non-competitive inhibition of N-acetylmannosamine kinase with a Ki value of 80 µM[1].
In the broader context of glycosylation inhibitors, a primary focus of research has been on inhibitors of O-GlcNAcase (OGA), an enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from proteins. While 3-O-Methyl-GlcNAc's primary target appears to be N-acetylglucosamine kinase, it is valuable to compare its potency to that of well-characterized OGA inhibitors. This comparison is relevant as both classes of compounds modulate cellular glycosylation pathways, which are implicated in a variety of diseases, including neurodegenerative disorders and cancer[2][3].
The following table summarizes the inhibitory constants of 3-O-Methyl-GlcNAc and several prominent OGA inhibitors.
| Inhibitor | Target Enzyme | Ki Value | Inhibition Type |
| 3-O-Methyl-GlcNAc | N-acetylglucosamine kinase | 17 µM | Competitive |
| 3-O-Methyl-GlcNAc | N-acetylmannosamine kinase | 80 µM | Non-competitive |
| Thiamet-G | O-GlcNAcase (OGA) | 21 nM | Substrate-competitive |
| MK-8719 | O-GlcNAcase (OGA) | 3.1 nM (Kd) | Not Specified |
| ASN90 | O-GlcNAcase (OGA) | 10.2 nM (IC50) | Reversible, Substrate-Competitive |
| LY3372689 | O-GlcNAcase (OGA) | 1.97 nM (IC50) | Not Specified |
| PUGNAc | O-GlcNAcase (OGA) | ~50-70 nM | Competitive |
Experimental Protocols
Accurate determination of the inhibitory constant (Ki) is paramount for validating the efficacy of a potential drug candidate. Below are detailed methodologies for key experiments.
Determination of Ki for Competitive Inhibition (e.g., 3-O-Methyl-GlcNAc against N-acetylglucosamine kinase)
This protocol is based on standard enzyme kinetics principles.
Materials:
-
Purified N-acetylglucosamine kinase
-
3-O-Methyl-GlcNAc
-
N-acetylglucosamine (substrate)
-
ATP (co-substrate)
-
Coupled enzyme system for detecting ADP production (e.g., pyruvate kinase and lactate dehydrogenase)
-
NADH
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
Spectrophotometer
Procedure:
-
Enzyme Assay: The activity of N-acetylglucosamine kinase is measured by monitoring the rate of NADH oxidation at 340 nm using a coupled enzyme system. The reaction mixture contains the reaction buffer, ATP, N-acetylglucosamine, NADH, pyruvate kinase, and lactate dehydrogenase.
-
Varying Substrate and Inhibitor Concentrations: A series of experiments are conducted with varying concentrations of the substrate (N-acetylglucosamine) in the absence and presence of different fixed concentrations of the inhibitor (3-O-Methyl-GlcNAc).
-
Data Acquisition: The initial reaction velocities (V₀) are measured for each combination of substrate and inhibitor concentration.
-
Data Analysis: The data is plotted using a double reciprocal plot (Lineweaver-Burk plot), where 1/V₀ is plotted against 1/[Substrate].
-
For a competitive inhibitor, the lines for the different inhibitor concentrations will intersect on the y-axis.
-
-
Ki Calculation: The Ki is determined from the slopes of the Lineweaver-Burk plot. The slope of each line is equal to Km/Vmax * (1 + [I]/Ki), where [I] is the inhibitor concentration. By plotting the slopes against the inhibitor concentration, the Ki can be calculated from the x-intercept (-Ki).
Determination of Ki for OGA Inhibition (e.g., Thiamet-G)
This protocol is adapted from studies on OGA inhibitors.
Materials:
-
Recombinant human O-GlcNAcase (hOGA)
-
Fluorogenic substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide)
-
Test inhibitor (e.g., Thiamet-G)
-
Assay buffer (e.g., sodium phosphate buffer with BSA)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Enzyme Reaction: The assay is performed in a 96-well plate format. The reaction mixture contains the assay buffer, hOGA enzyme, and the fluorogenic substrate.
-
Inhibitor Addition: The test inhibitor is added at various concentrations to the reaction wells.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
Fluorescence Measurement: The reaction is stopped (e.g., by adding a high pH stop solution), and the fluorescence of the released 4-methylumbelliferone is measured (excitation ~365 nm, emission ~445 nm).
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by fitting the data to a dose-response curve.
-
Ki Calculation: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the enzyme for the substrate.
Visualizing the Landscape
Diagrams are essential for understanding the complex biological processes and experimental designs involved in inhibitor validation.
Caption: O-GlcNAc Signaling Pathway and Point of Inhibition.
The O-GlcNAc signaling pathway is a dynamic post-translational modification process regulated by O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA)[4][5]. The availability of the substrate UDP-GlcNAc, which is produced through the hexosamine biosynthetic pathway from glucose, influences the level of protein O-GlcNAcylation[6]. This modification plays a crucial role in regulating various cellular processes, including signal transduction, transcription, and metabolism[7]. OGA inhibitors, such as Thiamet-G, block the removal of O-GlcNAc, leading to an accumulation of O-GlcNAcylated proteins and subsequent alterations in cellular signaling[2].
Caption: Workflow for Determining Inhibitory Constant (Ki).
This workflow outlines the key steps in validating the inhibitory constant of a compound. The process begins with the preparation of the target enzyme and the setup of a suitable enzymatic assay. A range of inhibitor concentrations are then tested to measure their effect on the enzyme's activity. The collected data is then analyzed using appropriate kinetic models to calculate the inhibitory constant (Ki), which provides a quantitative measure of the inhibitor's potency.
References
- 1. Inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase by 3-O-methyl-N-acetyl-D-glucosamine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are OGA inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Three Decades of Research on O-GlcNAcylation – A Major Nutrient Sensor That Regulates Signaling, Transcription and Cellular Metabolism [frontiersin.org]
A Comparative Guide to N-acetylglucosamine Kinase (NAGK) Inhibitors: 3-O-Methyl-N-acetyl-D-glucosamine in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 3-O-Methyl-N-acetyl-D-glucosamine with other potential inhibitors of N-acetylglucosamine kinase (NAGK). NAGK is a crucial enzyme in the hexosamine salvage pathway, catalyzing the phosphorylation of N-acetyl-D-glucosamine (GlcNAc) to GlcNAc-6-phosphate. This pathway is vital for the synthesis of UDP-GlcNAc, a key precursor for protein and lipid glycosylation. Given the role of glycosylation in numerous cellular processes and diseases, NAGK has emerged as a potential therapeutic target.
Performance Comparison of NAGK Inhibitors
This section provides available quantitative data on the inhibitory activity of this compound and lists other compounds identified as potential NAGK inhibitors.
Quantitative Inhibitory Data
Currently, detailed, publicly available quantitative data (IC50 or Ki values) for a direct, broad comparison of multiple NAGK inhibitors is limited. However, specific data for the competitive inhibitor this compound is available.
| Inhibitor | Target Enzyme | Ki Value | Inhibition Type | Source Organism |
| This compound | N-acetylglucosamine kinase (NAGK) | 17 µM | Competitive | Rat Liver |
Table 1: Quantitative inhibitory data for this compound against N-acetylglucosamine kinase.
Other Potential N-acetylglucosamine Kinase Inhibitors
| Inhibitor | Other Known Biological Activities |
| Acetazolamide | Carbonic anhydrase inhibitor.[1][2][3] |
| 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) | A heterocyclic amine found in cooked meat, classified as a carcinogen.[4][5][6] |
| 3-Bromo-7-nitroindazole | Potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).[7][8][9] |
| 2-Amino-2-norbornanecarboxylic acid (BCH) | An inhibitor of amino acid transport, particularly the L-type amino acid transporter 1 (LAT1).[10][11] |
Table 2: Other identified potential NAGK inhibitors and their primary known biological activities.
Signaling Pathways and Experimental Workflows
UDP-GlcNAc Salvage Pathway
NAGK plays a pivotal role in the salvage pathway for UDP-GlcNAc synthesis. This pathway allows cells to recycle GlcNAc from the breakdown of glycoproteins and other glycoconjugates.
References
- 1. Acetazolamide - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine - Wikipedia [en.wikipedia.org]
- 5. PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. caymanchem.com [caymanchem.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
A Comparative Guide to Purity Validation of 3-O-Methyl-N-acetyl-D-glucosamine: LC-MS/MS, HPLC-UV, and GC-MS Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 3-O-Methyl-N-acetyl-D-glucosamine, a key compound in various research and pharmaceutical applications. The focus is on a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, with a comparative analysis against High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document offers detailed experimental protocols, performance data, and visual workflows to aid in the selection of the most suitable analytical strategy.
Introduction to Purity Analysis of this compound
This compound is a derivative of N-acetyl-D-glucosamine, and its purity is critical for reliable scientific outcomes and for therapeutic applications. The synthesis of this compound can result in various impurities, including the unreacted starting material, N-acetyl-D-glucosamine, and isomers such as 4-O-methyl and 6-O-methyl-N-acetyl-D-glucosamine. Therefore, a robust and specific analytical method is essential for its quality control.
Proposed Method: LC-MS/MS for High-Sensitivity Purity Validation
LC-MS/MS offers unparalleled sensitivity and specificity, making it the gold standard for trace-level impurity detection and quantification. This section details a proposed LC-MS/MS method for the purity analysis of this compound.
Experimental Protocol: LC-MS/MS Method
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to a final concentration of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase to achieve a working concentration suitable for LC-MS/MS analysis (e.g., 1 µg/mL).
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography Conditions:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) is recommended for good retention and separation of the polar analyte and its impurities.
-
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
Time (min) %A %B 0.0 10 90 5.0 40 60 5.1 10 90 | 8.0 | 10 | 90 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 236.1 162.1, 102.1 15, 25 N-acetyl-D-glucosamine (impurity) 222.1 126.1, 84.1 15, 20 | 4/6-O-Methyl-N-acetyl-D-glucosamine (isomeric impurities) | 236.1 | (To be determined) | (To be determined) |
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Method Validation Protocol
The proposed LC-MS/MS method should be validated according to ICH guidelines, including the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities and degradation products. This can be demonstrated by the chromatographic separation of this compound from its potential isomers and the starting material.
-
Linearity: A minimum of five concentrations spanning the expected working range should be analyzed. The correlation coefficient (r²) should be ≥ 0.99.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Accuracy: Assessed by the recovery of a known amount of analyte spiked into a sample matrix.
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels, expressed as the relative standard deviation (RSD).
-
Robustness: The reliability of the method is tested by introducing small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).
Comparative Analysis of Analytical Methods
While LC-MS/MS is a powerful tool, other techniques like HPLC-UV and GC-MS can also be employed for purity assessment. The choice of method depends on the specific requirements of the analysis, such as the desired sensitivity, the nature of the impurities, and the available instrumentation.
Alternative Method 1: HPLC-UV
HPLC with UV detection is a widely accessible and robust technique for the analysis of compounds with a UV chromophore. Since N-acetylated glucosamine derivatives have weak UV absorbance at low wavelengths, this method is generally less sensitive than LC-MS/MS.
Experimental Protocol: HPLC-UV Method
-
Column: An amino-terminated or HILIC column is suitable for separating polar monosaccharide derivatives.
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer) is commonly used.
-
Detection: UV detection at a low wavelength, typically around 195 nm.
-
Quantitation: Based on the peak area of the analyte and impurities relative to a reference standard.
Alternative Method 2: GC-MS
GC-MS is a high-resolution separation technique that is well-suited for the analysis of volatile and thermally stable compounds. For non-volatile compounds like methylated N-acetylglucosamine, derivatization is required to increase their volatility.
Experimental Protocol: GC-MS Method
-
Derivatization: A two-step derivatization process involving oximation followed by silylation is typically employed to make the analyte amenable to GC analysis.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Ionization: Electron Ionization (EI).
-
Detection: Mass spectrometry, which provides structural information for peak identification.
Performance Comparison
The following table summarizes the key performance characteristics of the three discussed analytical methods for the purity validation of this compound.
| Parameter | LC-MS/MS | HPLC-UV | GC-MS |
| Specificity | Very High (mass-based detection) | Moderate (relies on chromatographic separation) | High (mass-based detection) |
| Sensitivity | Very High (ng/mL to pg/mL) | Low to Moderate (µg/mL) | High (ng/mL) |
| Quantitation Range | Wide | Moderate | Wide |
| Sample Throughput | High | High | Moderate (due to derivatization) |
| Instrumentation Cost | High | Low | Moderate |
| Sample Preparation | Simple (dilution and filtration) | Simple (dilution and filtration) | Complex (requires derivatization) |
| Key Advantage | Highest sensitivity and specificity | Accessibility and robustness | High resolution for isomeric separation |
| Key Disadvantage | High cost and complexity | Lower sensitivity | Requires derivatization, not suitable for thermally labile compounds |
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and aid in method selection, the following diagrams are provided.
Caption: Experimental workflow for the proposed LC-MS/MS purity validation method.
Caption: Decision tree for selecting an appropriate analytical method for purity assessment.
Conclusion
The choice of an analytical method for the purity validation of this compound is a critical decision that impacts the reliability of research and the quality of pharmaceutical products. The proposed LC-MS/MS method offers the highest level of sensitivity and specificity, making it ideal for detecting and quantifying trace-level impurities. However, HPLC-UV and GC-MS present viable alternatives, particularly when considering factors such as cost, instrument availability, and the specific analytical challenges. This guide provides the necessary information for researchers and drug development professionals to make an informed decision based on their unique requirements.
Comparing the effects of 3-O-Methyl-GlcNAc and PUGNAc on O-GlcNAcylation
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for elucidating the complex roles of O-GlcNAcylation in cellular processes and disease. This guide provides a detailed comparison of two prominent O-GlcNAcase (OGA) inhibitors: the classical, non-selective inhibitor PUGNAc, and the newer, highly selective inhibitor Thiamet-G.
Initial Inquiry Note: This guide was initially requested to compare 3-O-Methyl-GlcNAc and PUGNAc. However, a thorough review of the scientific literature and chemical databases reveals that 3-O-Methyl-N-acetyl-D-glucosamine (3-O-Methyl-GlcNAc) is a competitive inhibitor of N-acetylglucosamine kinase, an enzyme upstream in the hexosamine biosynthetic pathway, and not a direct inhibitor of O-GlcNAcase (OGA).[1][2] Therefore, a direct comparison of its effects on O-GlcNAcylation with the OGA inhibitor PUGNAc would not be scientifically appropriate. Instead, this guide presents a more relevant and impactful comparison between PUGNAc and the widely used, selective OGA inhibitor, Thiamet-G.
Introduction to O-GlcNAcylation and OGA Inhibition
O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[3] This process is regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the sugar, and O-GlcNAcase (OGA), which removes it.[4][5] The dynamic cycling of O-GlcNAc is crucial for regulating a multitude of cellular processes, and its dysregulation is implicated in diseases such as cancer, diabetes, and neurodegenerative disorders.[6][7]
Inhibitors of OGA are invaluable tools to study the functional consequences of increased O-GlcNAcylation. By blocking the removal of O-GlcNAc, these inhibitors lead to a global increase in O-GlcNAcylated proteins, allowing researchers to investigate the downstream effects.
Mechanism of Action
Both PUGNAc and Thiamet-G function by inhibiting the enzymatic activity of OGA, thereby preventing the removal of O-GlcNAc from proteins and leading to a global increase in O-GlcNAcylation.
Comparative Performance Data
The key distinction between PUGNAc and Thiamet-G lies in their potency and, most critically, their selectivity.
| Parameter | PUGNAc | Thiamet-G | Reference(s) |
| Target Enzyme | O-GlcNAcase (OGA) | O-GlcNAcase (OGA) | [4][5] |
| Potency (Ki) | ~50-70 nM | ~20-32 nM | [5][8] |
| Cellular Potency (EC50) | ~3 µM (in 3T3-L1 adipocytes) | ~32 nM (in HEK293 cells) | [4][9] |
| Selectivity for OGA | Low; also inhibits lysosomal β-hexosaminidases | High; >35,000-fold more selective for OGA over lysosomal β-hexosaminidases | [6][10] |
| Off-Target Effects | Inhibition of lysosomal hexosaminidases A and B, leading to accumulation of gangliosides like GM2. | Minimal off-target effects reported at effective concentrations. | [10][11] |
| Cellular Toxicity | Can be toxic at effective concentrations. | Generally well-tolerated with low toxicity. | [12] |
In-Depth Comparison
Efficacy and Potency
Both PUGNAc and Thiamet-G are potent inhibitors of OGA and effectively increase global O-GlcNAc levels in a dose- and time-dependent manner in various cell types and in vivo.[4][9][13] However, Thiamet-G generally exhibits a lower Ki and EC50 value, indicating higher potency.[5][9]
Specificity and Off-Target Effects
The most significant difference between the two inhibitors is their specificity. PUGNAc is a non-selective inhibitor that also potently inhibits lysosomal β-hexosaminidases.[10][11] This lack of specificity can lead to confounding off-target effects, such as the accumulation of gangliosides, which can complicate the interpretation of experimental results.[11] For instance, some of the effects on insulin signaling initially attributed to increased O-GlcNAcylation by PUGNAc were not replicated with more selective inhibitors, suggesting they were due to off-target effects.[4][10]
Thiamet-G was specifically designed for high selectivity for OGA over lysosomal β-hexosaminidases.[6] This high degree of selectivity makes it a much cleaner tool for dissecting the specific roles of O-GlcNAcylation without the complication of off-target effects.[10]
Cellular and In Vivo Effects
Both inhibitors have been used extensively to study the role of O-GlcNAcylation in various cellular processes. However, the interpretation of studies using PUGNAc must be approached with caution due to its off-target effects. For example, while PUGNAc treatment was shown to induce insulin resistance, studies using the more selective inhibitor NButGT (a precursor to Thiamet-G) did not replicate this phenotype, suggesting the effect was not solely due to OGA inhibition.[4][11]
Thiamet-G, being brain-permeable, has been instrumental in studying the role of O-GlcNAcylation in neurodegenerative diseases.[3] It has been shown to increase O-GlcNAcylation of the tau protein and reduce its hyperphosphorylation in animal models of Alzheimer's disease.[3][9]
Experimental Protocols
General Workflow for Cellular Treatment
Western Blotting for O-GlcNAc Levels
Objective: To determine the effect of PUGNAc or Thiamet-G on global O-GlcNAcylation levels in cultured cells.
Materials:
-
Cultured cells of interest
-
PUGNAc or Thiamet-G
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of PUGNAc (e.g., 10-100 µM) or Thiamet-G (e.g., 1-10 µM) for a specified time (e.g., 24 hours). Include a vehicle-treated control group.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and prepare with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for a loading control.
-
Signaling Pathway Implications: Insulin Signaling
The differential effects of PUGNAc and more selective OGA inhibitors on insulin signaling highlight the importance of inhibitor specificity.
Studies using PUGNAc suggested that increased O-GlcNAcylation on key signaling proteins like IRS-1 and Akt inhibits their phosphorylation, leading to insulin resistance.[14] However, subsequent studies with selective OGA inhibitors like NButGT and Thiamet-G did not consistently show this effect, suggesting that the observed insulin resistance with PUGNAc may be due to its off-target inhibition of lysosomal hexosaminidases.[4][10][11]
Conclusion and Recommendations
For researchers investigating the specific roles of O-GlcNAcylation, the choice of OGA inhibitor is critical.
-
PUGNAc can be a useful tool for inducing a general increase in O-GlcNAcylation, but its lack of specificity necessitates careful interpretation of results. It is crucial to consider and control for its off-target effects on lysosomal hexosaminidases.
-
Thiamet-G is the preferred inhibitor for studies aiming to specifically dissect the consequences of OGA inhibition and increased O-GlcNAcylation. Its high selectivity minimizes the risk of confounding off-target effects, leading to more reliable and interpretable data.
For future research, particularly in the context of drug development, focusing on highly selective OGA inhibitors like Thiamet-G and its derivatives is essential for translating findings into potential therapeutic strategies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. O-GlcNAc - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Thiamet G as a Potential Treatment for Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical biology tools to interrogate the roles of O-GlcNAc in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiamet G mediates neuroprotection in experimental stroke by modulating microglia/macrophage polarization and inhibiting NF-κB p65 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibition of O-GlcNAcase leads to elevation of O-GlcNAc tau and reduction of tauopathy and cerebrospinal fluid tau in rTg4510 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elevation of Global O-GlcNAc in Rodents Using a Selective O-GlcNAcase Inhibitor Does Not Cause Insulin Resistance or Perturb Glucohomeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. O-GlcNAc modulation of nuclear pore complexes orchestrates mRNA export efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of 3-O-Methyl-N-acetyl-D-glucosamine: A Comparative Guide
For researchers and drug development professionals, understanding the specificity of a chemical probe is paramount to ensuring the validity of experimental results and the safety of potential therapeutics. This guide provides a comparative assessment of 3-O-Methyl-N-acetyl-D-glucosamine (3-O-Me-NAG), a known inhibitor of N-acetylglucosamine kinase (NAGK), and its potential off-target effects. Due to the limited publicly available data on the broad off-target profile of 3-O-Me-NAG, this guide also outlines the necessary experimental protocols to fully characterize its selectivity.
On-Target Activity of this compound
3-O-Me-NAG is a competitive inhibitor of N-acetylglucosamine kinase (NAGK), a key enzyme in the hexosamine salvage pathway. It also exhibits non-competitive inhibition of N-acetylmannosamine kinase.[1][2] Notably, it has been reported that glucokinase is not affected by this compound, suggesting a degree of selectivity.[3][4]
Comparative Analysis of Inhibitors
To provide context for the utility of 3-O-Me-NAG, it is compared with other compounds used to modulate related pathways, such as inhibitors of O-GlcNAcase (OGA), the enzyme responsible for removing O-GlcNAc modifications.
Table 1: Comparison of 3-O-Me-NAG and Alternative Compounds
| Compound | Primary Target(s) | On-Target Potency (Ki/IC50) | Known Off-Targets |
| This compound (3-O-Me-NAG) | N-acetylglucosamine kinase (NAGK) | Ki = 17 µM (competitive)[1][2] | Data not available from broad kinase or proteomic screens. |
| N-acetylmannosamine kinase | Ki = 80 µM (non-competitive)[1][2] | ||
| Thiamet G | O-GlcNAcase (OGA) | Ki = 20-21 nM[5][6] | Minimal off-target effects reported at recommended concentrations.[6] |
| PUGNAc | O-GlcNAcase (OGA) | Potent inhibitor. | Lacks specificity; known to inhibit other hexosaminidases.[7][8] |
Experimental Protocols for Assessing Off-Target Effects
To rigorously assess the off-target profile of 3-O-Me-NAG, a combination of in vitro and cellular assays is recommended.
In Vitro Kinase Profiling (Kinome Scan)
This assay determines the selectivity of an inhibitor against a broad panel of purified kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of 3-O-Me-NAG (e.g., 10 mM in DMSO) and create serial dilutions.
-
Kinase Panel: Utilize a commercial kinase profiling service offering a large panel of human kinases (e.g., >400).
-
Assay Principle: A common method is a competition binding assay, where the test compound competes with a labeled ligand for binding to each kinase.
-
Data Analysis: The results are typically reported as the percentage of inhibition at a specific concentration or as IC50/Kd values for each kinase. This allows for the identification of unintended kinase targets.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement and can identify off-target binding within a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with 3-O-Me-NAG or a vehicle control.
-
Thermal Challenge: Heat the cell lysates across a range of temperatures.
-
Protein Precipitation: Denatured proteins are pelleted by centrifugation.
-
Analysis: The soluble protein fraction is analyzed by Western blot or mass spectrometry to determine the thermal stability of target and off-target proteins. Ligand binding typically increases the thermal stability of a protein.
Chemical Proteomics
This approach identifies the direct and indirect cellular targets of a compound.
Methodology:
-
Affinity Probe Synthesis: Synthesize an affinity-tagged version of 3-O-Me-NAG.
-
Affinity Purification: Incubate the probe with cell lysates to capture binding proteins.
-
Mass Spectrometry: Identify the captured proteins using mass spectrometry.
-
Competition Experiment: Perform a competition experiment with an excess of free 3-O-Me-NAG to differentiate specific from non-specific binders.
Visualizing Pathways and Workflows
To better understand the context of 3-O-Me-NAG's activity and the methods for its characterization, the following diagrams are provided.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Thiamet G as a Potential Treatment for Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of 3-O-Methyl-GlcNAc as a Competitive and Non-Competitive Inhibitor
For Immediate Release
[City, State] – [Date] – A detailed comparative analysis of the inhibitory effects of 3-O-Methyl-N-acetyl-D-glucosamine (3-O-Methyl-GlcNAc) reveals distinct modes of action against two key enzymes in hexosamine metabolism: N-acetylglucosamine kinase and N-acetylmannosamine kinase. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the kinetic properties of 3-O-Methyl-GlcNAc, supported by experimental data and detailed methodologies, to facilitate further investigation into its potential as a modulator of cellular glycosylation pathways.
Executive Summary
Kinetic studies demonstrate that 3-O-Methyl-GlcNAc exhibits dual inhibitory roles. It acts as a competitive inhibitor of N-acetylglucosamine kinase from rat liver with a Ki value of 17 µM.[1] In contrast, it functions as a non-competitive inhibitor against N-acetylmannosamine kinase, with a Ki value of 80 µM.[1] This differential inhibition highlights the compound's specificity and provides a valuable tool for dissecting the roles of these two kinases in cellular processes.
Data Presentation
The following table summarizes the quantitative kinetic data for the inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase by 3-O-Methyl-GlcNAc.
| Enzyme | Inhibitor | Type of Inhibition | Ki (µM) |
| N-acetylglucosamine kinase (rat liver) | 3-O-Methyl-GlcNAc | Competitive | 17[1] |
| N-acetylmannosamine kinase | 3-O-Methyl-GlcNAc | Non-competitive | 80[1] |
Signaling Pathways and Cellular Implications
N-acetylglucosamine kinase and N-acetylmannosamine kinase are critical enzymes in cellular metabolic pathways that produce essential precursors for protein glycosylation.
N-acetylglucosamine kinase is a key enzyme in the hexosamine biosynthetic pathway (HBP).[2][3][4][5] This pathway produces uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc), a vital substrate for both N-linked and O-linked glycosylation of proteins.[6][7][8] O-GlcNAcylation, the addition of a single N-acetylglucosamine to serine or threonine residues, is a dynamic post-translational modification that regulates a vast array of cellular processes, including signal transduction and transcription.[9] Competitive inhibition of N-acetylglucosamine kinase by 3-O-Methyl-GlcNAc would be expected to reduce the cellular pool of UDP-GlcNAc, thereby impacting these glycosylation-dependent signaling events.[10]
N-acetylmannosamine kinase is a pivotal enzyme in the sialic acid biosynthetic pathway.[11][12][13][14] It catalyzes the phosphorylation of N-acetylmannosamine (ManNAc) to N-acetylmannosamine-6-phosphate, a committed step in the synthesis of sialic acids.[15][16] Sialic acids are terminal monosaccharides on many cell surface and secreted glycoproteins and are crucial for cell-cell recognition, signaling, and immune responses.[13] The non-competitive inhibition of N-acetylmannosamine kinase by 3-O-Methyl-GlcNAc would lead to a decrease in cellular sialylation, potentially affecting these biological processes.[17][18]
The dual and distinct inhibitory actions of 3-O-Methyl-GlcNAc make it a specific tool to probe the differential roles of these two important glycosylation pathways.
Caption: Competitive vs. Non-competitive inhibition by 3-O-Methyl-GlcNAc.
Experimental Protocols
The following are generalized protocols for assaying the kinase activities, which can be adapted for kinetic studies with 3-O-Methyl-GlcNAc.
N-acetylglucosamine Kinase Assay (Coupled Spectrophotometric Assay)
This assay measures the production of ADP, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.
Materials:
-
N-acetylglucosamine kinase (NagK)
-
N-acetyl-D-glucosamine (GlcNAc)
-
3-O-Methyl-GlcNAc
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 10 mM MgCl₂)
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, NADH, PK, and LDH.
-
Add varying concentrations of the substrate, GlcNAc.
-
For inhibition studies, add varying concentrations of 3-O-Methyl-GlcNAc.
-
Initiate the reaction by adding NagK.
-
Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a spectrophotometer.
-
The rate of the reaction is proportional to the rate of NADH oxidation.
-
For competitive inhibition analysis, data is plotted as 1/rate versus 1/[GlcNAc] at different inhibitor concentrations (Lineweaver-Burk plot).
N-acetylmannosamine Kinase Assay (Coupled Spectrophotometric Assay)
A similar coupled assay can be used to measure the activity of N-acetylmannosamine kinase.
Materials:
-
N-acetylmannosamine kinase (ManNAcK)
-
N-acetyl-D-mannosamine (ManNAc)
-
3-O-Methyl-GlcNAc
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay Buffer (e.g., 60 mM Tris-HCl, pH 8.1, 10 mM MgCl₂)[19]
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, NADH, PK, and LDH.[19]
-
Add varying concentrations of the substrate, ManNAc.[19]
-
For inhibition studies, add varying concentrations of 3-O-Methyl-GlcNAc.
-
Initiate the reaction by adding ManNAcK.[19]
-
Monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C).[19]
-
For non-competitive inhibition analysis, data is plotted as 1/rate versus 1/[ManNAc] at different inhibitor concentrations.
Caption: Generalized workflow for kinase inhibition assays.
Note on O-GlcNAcase
While many N-acetylglucosamine analogs are investigated for their effects on O-GlcNAcase (OGA), the enzyme that removes O-GlcNAc modifications, current literature does not provide kinetic data for the inhibition of OGA by 3-O-Methyl-GlcNAc. Further research is warranted to determine if this compound also targets OGA and to what extent.
Conclusion
3-O-Methyl-GlcNAc presents a unique case of dual inhibition with distinct mechanisms against two related but functionally different kinases. Its competitive inhibition of N-acetylglucosamine kinase and non-competitive inhibition of N-acetylmannosamine kinase make it a valuable chemical probe for studying the intricate regulation of cellular glycosylation pathways. The data and protocols presented in this guide are intended to support further research into the biological roles of these enzymes and the potential therapeutic applications of their selective inhibitors.
References
- 1. Inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 3. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Hexosamine Biosynthesis Pathway: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulatory insights into the production of UDP-N-acetylglucosamine by Lactobacillus casei - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uridine diphosphate N-acetylglucosamine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. O-GlcNAc - Wikipedia [en.wikipedia.org]
- 10. N-acetylglucosamine Signaling: Transcriptional Dynamics of a Novel Sugar Sensing Cascade in a Model Pathogenic Yeast, Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Figure 1. [The biosynthesis of sialic acid...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sialic acid metabolism and sialyltransferases: natural functions and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sialic acid - Wikipedia [en.wikipedia.org]
- 15. What is N-acetyl-D-mannosamine used for? [synapse.patsnap.com]
- 16. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 17. Inhibition of the key enzyme of sialic acid biosynthesis by C6-Se modified N -acetylmannosamine analogs - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04082E [pubs.rsc.org]
- 18. Crystal structures of N-acetylmannosamine kinase provide insights into enzyme activity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Crystal Structures of N-Acetylmannosamine Kinase Provide Insights into Enzyme Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 3-O-Methyl-N-acetyl-D-glucosamine
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of carbohydrate derivatives is paramount in drug discovery and development. 3-O-Methyl-N-acetyl-D-glucosamine, a potent inhibitor of N-acetylglucosamine kinase, serves as a critical tool in studying cellular signaling pathways.[1][2] This guide provides a comparative analysis of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the structural validation of this important molecule.
At a Glance: Comparison of Structural Validation Techniques
| Parameter | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Sample Phase | Crystalline Solid | Solution | Gas Phase Ions |
| Information Obtained | 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing | Connectivity, stereochemistry, conformation in solution, dynamics | Molecular weight, elemental composition, fragmentation patterns, connectivity |
| Resolution | Atomic (<1 Å) | Atomic, but averaged over time in solution | High mass accuracy (<5 ppm) |
| Sample Amount | μg to mg | mg | ng to μg |
| Strengths | Unambiguous 3D structure determination | Provides detailed information about structure and dynamics in solution; non-destructive | High sensitivity, suitable for complex mixtures, provides molecular formula |
| Limitations | Requires diffraction-quality crystals, which can be difficult to obtain; structure is static | Can be complex to interpret for larger molecules; lower resolution than crystallography | Does not directly provide 3D structure; isomers can be difficult to distinguish |
X-ray Crystallography: The Gold Standard for 3D Structure
X-ray crystallography is a powerful technique that provides a definitive three-dimensional structure of a molecule at atomic resolution.[3][4][5][6] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine the precise arrangement of atoms, bond lengths, and bond angles.[3][4]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The first and often most challenging step is to obtain a high-quality single crystal of this compound.[3][4] This is typically achieved through methods like vapor diffusion (hanging or sitting drop), slow evaporation, or cooling of a saturated solution.[3] The crystal should be of sufficient size (typically >0.1 mm in all dimensions) and free of significant imperfections.[4]
-
Data Collection: The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[4] As the crystal is rotated, the diffracted X-rays are recorded by a detector, producing a unique diffraction pattern.[4]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using computational methods to generate an initial electron density map.[4][7] A molecular model is built into the electron density and refined to best fit the experimental data.[7]
-
Validation: The final structure is validated using various crystallographic and geometric criteria to ensure its accuracy.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy is an indispensable tool for determining the structure of molecules in solution, providing valuable information about connectivity, stereochemistry, and conformation.[10][11] For carbohydrates, 1H and 13C NMR are commonly used to elucidate the primary structure.[10][11]
Experimental Protocol: 1D and 2D NMR of a Carbohydrate
-
Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., D₂O).
-
Data Acquisition: A series of NMR experiments are performed. A standard 1D ¹H NMR spectrum provides information on the number and chemical environment of protons.[12][13] 1D ¹³C NMR reveals the number of unique carbon atoms.[10]
-
2D NMR Experiments: To establish connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. COSY identifies coupled protons (protons on adjacent carbons), while HSQC correlates protons with their directly attached carbons.
-
Structural Elucidation: The chemical shifts, coupling constants, and cross-peaks in the 1D and 2D NMR spectra are analyzed to assign all proton and carbon signals and determine the covalent structure of the molecule. For N-acetyl-D-glucosamine, characteristic signals for the anomeric proton and the N-acetyl group are key starting points for analysis.[12][13]
Mass Spectrometry: High-Sensitivity Molecular Weight Determination
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions.[14] It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.[14]
Experimental Protocol: ESI-MS/MS of a Carbohydrate
-
Sample Introduction and Ionization: A dilute solution of this compound is introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like carbohydrates, which generates protonated or sodiated molecular ions.
-
MS1 Analysis: The initial mass spectrum (MS1) provides the accurate mass of the molecular ion, which can be used to confirm the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): To gain structural insights, the molecular ion of interest is isolated and subjected to collision-induced dissociation (CID). This fragments the molecule in a predictable manner.
-
Fragmentation Analysis: The resulting fragment ions are analyzed in a second mass analyzer. The fragmentation pattern provides information about the connectivity of the molecule, such as the loss of the methyl group or cleavage of the glycosidic bond.
Workflow and Biological Context
The following diagrams illustrate a generalized workflow for structural validation and a potential biological context for N-acetyl-D-glucosamine derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. excillum.com [excillum.com]
- 6. rigaku.com [rigaku.com]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. britannica.com [britannica.com]
- 12. Efficient H-NMR quantitation and investigation of N-acetyl-d-glucosamine (GlcNAc) and N,N'-diacetylchitobiose (GlcNAc)(2) from chitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc)2 from Chitin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simple Method for De Novo Structural Determination of Underivatised Glucose Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of GlcNAc Derivatives: Chemical vs. Enzymatic Methods
For researchers, scientists, and drug development professionals, the synthesis of N-acetylglucosamine (GlcNAc) derivatives is a critical step in advancing glycobiology research and developing novel therapeutics. The choice between chemical and enzymatic synthesis methods can significantly impact yield, purity, scalability, and the overall efficiency of the research pipeline. This guide provides an objective comparison of these two approaches, supported by experimental data, detailed protocols, and visual workflows to aid in making informed decisions for your synthesis needs.
The synthesis of GlcNAc derivatives is fundamental to exploring their roles in cellular processes, such as the O-GlcNAcylation signaling pathway, and for the development of drugs targeting these pathways. While chemical synthesis offers versatility, enzymatic methods provide remarkable specificity and efficiency. Chemoenzymatic approaches, which combine both strategies, have also emerged as a powerful tool.
At a Glance: Key Differences Between Chemical and Enzymatic Synthesis
| Feature | Chemical Synthesis | Enzymatic Synthesis |
| Specificity | Lower; may require protecting groups, leading to multi-step processes. | High regio- and stereoselectivity, often eliminating the need for protecting groups. |
| Reaction Conditions | Often harsh (extreme temperatures, pressures, and pH). | Mild (physiological temperature, pressure, and pH). |
| Yield | Variable; can be high but may be reduced by side reactions and purification steps.[1] | Generally high for specific reactions.[2] |
| Scalability | Can be challenging due to complex procedures and purification. | More straightforward for specific products, with potential for continuous flow processes.[3][4] |
| Substrate Scope | Broad; can be adapted to a wide range of unnatural derivatives. | Limited to the specific enzyme's substrate tolerance. |
| Environmental Impact | Often involves hazardous solvents and reagents, generating significant waste.[5] | Generally more environmentally friendly, using aqueous media and biodegradable catalysts.[6] |
Quantitative Comparison of Yields
The following tables summarize reported yields for the synthesis of key GlcNAc derivatives using both chemical and enzymatic methods.
Table 1: Synthesis of UDP-GlcNAc Derivatives
| Derivative | Method | Key Enzymes/Reagents | Reported Yield | Reference |
| UDP-GlcNAc | Enzymatic (One-pot, three-enzyme) | NahK, PmGlmU, PmPpA | 81% | [2] |
| UDP-GlcNTFA | Enzymatic (One-pot, three-enzyme) | NahK, PmGlmU, PmPpA | 97% | [2] |
| UDP-GlcN3 | Enzymatic (One-pot, three-enzyme) | NahK, PmGlmU, PmPpA | 54% | [2] |
| UDP-GlcNAc6N3 | Enzymatic (One-pot, three-enzyme) | NahK, PmGlmU, PmPpA | 72% | [2] |
| UDP-GlcNAc6S | Enzymatic (One-pot, three-enzyme) | NahK, PmGlmU, PmPpA | 62% | [2] |
| UDP-3-O-[(R)-3-Hydroxydecanoyl]-GlcNAc | Chemical | Phosphoramidite chemistry | 93% (for phosphorylation step) | [7] |
Table 2: Synthesis of GlcNAc-1-Phosphate Derivatives
| Derivative | Method | Key Reagents | Reported Yield | Reference |
| Ac3GlcNAc-1-P(Ac-SATE)2 | Chemical | bis(diisopropylamino)-chlorophosphine | Not specified | [8] |
| Phosphordiamide intermediate | Chemical | bis(diisopropylamino)chlorophosphine, DBU | 89% | [8] |
| Dibenzyl phosphate intermediate | Chemical | bis(diisopropylamino)chlorophosphine, Hünig's base | 36% | [8] |
Experimental Workflows and Signaling Pathways
Visualizing the synthetic routes and their biological context is crucial for understanding the advantages and applications of each method.
References
- 1. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot three-enzyme synthesis of UDP-GlcNAc derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistryjournals.net [chemistryjournals.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Cell-Permeable N-Acetylhexosamine 1-Phosphates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-O-Methyl-N-acetyl-D-glucosamine: A Guide for Laboratory Professionals
Core Principles of Chemical Disposal
The foundation of safe disposal lies in a clear understanding of the chemical's properties and the prevailing regulatory landscape. All chemical waste must be managed in a way that is safe, environmentally sound, and compliant with all applicable federal, state, and local regulations. Key tenets include minimizing waste generation, proper labeling, and segregation of incompatible materials.[1][2][3]
Quantitative Data Summary
While specific disposal-related quantitative data for 3-O-Methyl-N-acetyl-D-glucosamine is not available, the following table summarizes its known physical and chemical properties, which are crucial for its safe handling.
| Property | Value |
| CAS Number | 94825-74-8 |
| Molecular Formula | C₉H₁₇NO₆ |
| Molecular Weight | 235.2 g/mol |
| Purity | ≥95% |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, PBS (pH 7.2): 1 mg/ml |
Step-by-Step Disposal Protocol
1. Waste Identification and Classification:
-
Treat this compound as a chemical waste product.
-
Although N-Acetyl-D-glucosamine is not classified as hazardous, the addition of a methyl group may alter its properties. Therefore, it is prudent to handle it with care and assume it may have hazards until proven otherwise.
2. Containerization:
-
Use a dedicated, properly labeled waste container. The container must be chemically compatible with the compound. Plastic is often a preferred material for waste storage.[1]
-
The container should be in good condition, with a secure, leak-proof closure.[3]
-
Ideally, use the original container if it is intact and suitable for waste accumulation.[2]
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and the approximate quantity.
-
Include the date when the waste was first added to the container.
4. Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][2]
-
Ensure the storage area is well-ventilated.
-
Segregate the waste from incompatible materials. The SDS for N-Acetyl-D-glucosamine lists strong acids and strong bases as incompatible.[4]
5. Disposal Procedure:
-
Do not dispose of this compound down the drain.[1][5] Hazardous chemicals should never be poured down the drain.[1]
-
Do not dispose of in regular trash.[6]
-
Arrange for professional waste collection through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[5]
-
For spills, sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust.[4]
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
Logical Decision-Making for Disposal
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste like this compound.
Caption: Decision pathway for chemical waste disposal.
References
Essential Safety and Logistical Information for Handling 3-O-Methyl-N-acetyl-D-glucosamine
This document provides essential guidance on the personal protective equipment (PPE), handling procedures, and disposal of 3-O-Methyl-N-acetyl-D-glucosamine to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is recommended.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Chemical-resistant Gloves | Nitrile or other suitable material. Inspect gloves for integrity before each use. |
| Body Protection | Laboratory Coat | To prevent skin contact. |
| Respiratory Protection | Dust Mask or Respirator | Recommended, especially when handling the powder form to avoid inhalation.[2] |
Operational Plan: Handling Procedures
Adherence to proper handling procedures is critical to prevent contamination and ensure a safe laboratory environment.
Preparation:
-
Ensure a clean and organized workspace.
-
Verify that a safety shower and eyewash station are accessible.
-
Confirm that all necessary PPE is available and in good condition.
-
Have spill containment materials readily available.
Handling the Compound:
-
Work in a well-ventilated area, preferably within a fume hood, to minimize inhalation of dust particles.[3]
-
Wear all recommended PPE as outlined in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.[1][3]
-
When weighing or transferring the powder, do so carefully to avoid creating dust.
-
After handling, wash hands thoroughly with soap and water.[3]
-
Do not eat, drink, or smoke in the laboratory area.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect all waste material, including any unused compound and contaminated disposables (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.
-
Ensure the waste container is compatible with the chemical.
Disposal Procedure:
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[2]
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of this chemical.
-
Do not dispose of this chemical down the drain or in the regular trash.
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
